molecular formula C11H15N5O6 B1660016 8-Methoxyguanosine CAS No. 7057-53-6

8-Methoxyguanosine

Cat. No.: B1660016
CAS No.: 7057-53-6
M. Wt: 313.27 g/mol
InChI Key: MWVSREMEETTXDC-UHFFFAOYSA-N
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Description

8-Methoxyguanosine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5O6 and its molecular weight is 313.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSREMEETTXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990796
Record name 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7057-53-6
Record name NSC90392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Methoxyguanosine & TLR7: Mechanism of Action and Experimental Application

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action for 8-Methoxyguanosine (8-OMe-G) , a C8-substituted guanosine analog, within the context of Toll-like Receptor 7 (TLR7) signaling.

This guide is structured for researchers and drug development professionals, moving from molecular interactions to downstream signaling and experimental validation.

Executive Summary

This compound (8-OMe-G) is a synthetic nucleoside analog that functions as an immunostimulant by modulating the activity of Toll-like Receptor 7 (TLR7) . Unlike canonical single-stranded RNA (ssRNA) ligands, 8-OMe-G belongs to a class of C8-substituted guanosines that bind to a distinct nucleoside-sensing pocket (Site 1) on the TLR7 ectodomain.

While naturally occurring guanosine acts as a weak cofactor for TLR7, C8-substitution (such as methoxy or hydroxy groups) significantly enhances affinity and stability, allowing 8-OMe-G to synergize potently with ssRNA fragments or, at high concentrations, induce receptor dimerization independently. This activation triggers the MyD88-dependent pathway , leading to the differentiation of B cells and the production of Type I Interferons (IFN-α/β) and proinflammatory cytokines.

Molecular Pharmacology: The "Dual-Site" Activation Model

To understand the mechanism of this compound, one must abandon the older model of "single ligand" activation. Current structural biology (crystallography and cryo-EM) confirms that the functional TLR7 unit is a homodimer activated by the simultaneous occupancy of two distinct sites.

The Binding Pocket (Site 1)

TLR7 possesses two non-overlapping binding sites within its horseshoe-shaped leucine-rich repeat (LRR) ectodomain:

  • Site 1 (Nucleoside Pocket): A hydrophobic pocket located at the dimerization interface. This site specifically recognizes guanosine and its analogs (e.g., 8-OMe-G, 8-OHG, Loxoribine).

  • Site 2 (Oligoribonucleotide Pocket): A positively charged groove that binds uridine-rich ssRNA fragments.

Mechanism of 8-OMe-G Binding:

  • Occupancy: this compound enters the endosome via uptake or diffusion. It binds to Site 1 of the TLR7 monomer.[1]

  • C8-Substitution Effect: The methoxy group at the C8 position of the guanine base alters the electronic and steric properties of the nucleoside. Compared to native guanosine, the C8-methoxy group enhances hydrophobic interactions within the pocket, stabilizing the receptor in a "pre-active" conformation.

  • Synergy: Binding of 8-OMe-G at Site 1 drastically increases the receptor's affinity for ssRNA at Site 2. Conversely, the presence of ssRNA stabilizes the receptor for nucleoside binding.

  • Dimerization: The simultaneous occupancy (or high-affinity binding of the analog) induces a conformational change that brings the two C-terminal Toll-IL-1 Receptor (TIR) domains into proximity, initiating signaling.

Critical Distinction: Do not confuse This compound (agonist) with 2'-O-methyl-guanosine (antagonist). The former is modified on the nucleobase (C8) and stimulates TLR7; the latter is modified on the ribose sugar (2'-OH) and acts as a "natural brake" or antagonist to prevent autoimmunity.

Intracellular Signaling Cascade

Upon dimerization of the TLR7 ectodomains in the endosome, the signal is transduced to the cytoplasm via the TIR domains.

The MyD88osome Assembly
  • Adapter Recruitment: The cytosolic TIR domains recruit MyD88 (Myeloid Differentiation primary response 88).[2]

  • Death Domain Assembly: MyD88 recruits IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) via death domain interactions.

  • Phosphorylation: IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 .

  • Ubiquitination: The IRAK complex engages TRAF6 (TNF Receptor Associated Factor 6), an E3 ubiquitin ligase.

Bifurcation of Signaling

The pathway splits into two distinct transcriptional programs:

  • Pathway A: NF-κB (Pro-inflammatory)

    • TRAF6 activates the TAK1 complex.

    • TAK1 activates the IKK complex (IKKα/β/γ).

    • IκB is degraded, releasing NF-κB (p50/p65) to translocate to the nucleus.

    • Output: IL-6, TNF-α, IL-12 (differentiation and inflammation).[3]

  • Pathway B: IRF7 (Antiviral)

    • In plasmacytoid Dendritic Cells (pDCs), the MyD88-IRAK complex directly recruits IRF7 (Interferon Regulatory Factor 7).

    • IRF7 is phosphorylated, dimerizes, and translocates to the nucleus.

    • Output: Massive production of IFN-α (Type I Interferon).

Visualization of Signaling Pathways

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_Dimer TLR7 Homodimer (Activated) MyD88 MyD88 TLR7_Dimer->MyD88 Recruitment Ligand1 This compound (Site 1) Ligand1->TLR7_Dimer Stabilizes Ligand2 ssRNA / PolyU (Site 2) Ligand2->TLR7_Dimer Synergizes IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 NF-κB Path IRF7_cyto IRF7 (Inactive) TRAF6->IRF7_cyto IRF7 Path (pDCs) IKK IKK Complex TAK1->IKK Phosphorylation NFkB_cyto NF-κB (Inactive) IKK->NFkB_cyto Phosphorylation IRF7_nuc IRF7 (Active) IRF7_cyto->IRF7_nuc Phosphorylation & Dimerization NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc Translocation Gene_IFN Type I IFN Genes (IFN-α) IRF7_nuc->Gene_IFN Transcription Gene_Cyto Pro-inflammatory Genes (IL-6, TNF-α) NFkB_nuc->Gene_Cyto Transcription

Caption: Figure 1. The this compound-mediated TLR7 signaling cascade via the MyD88-dependent pathway.

Experimental Validation Protocols

To validate the activity of this compound, researchers should employ a "Synergy Assay" rather than testing the compound in isolation, as C8-substituted guanosines often show maximal potency when co-administered with sub-threshold levels of ssRNA (e.g., PolyU).

In Vitro Reporter Assay (HEK-Blue™ TLR7)

This protocol uses engineered HEK293 cells expressing human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

Protocol:

  • Preparation: Suspend HEK-Blue™ hTLR7 cells in HEK-Blue™ Detection medium (contains SEAP substrate).

  • Seeding: Plate cells at 50,000 cells/well in a 96-well plate.

  • Treatment Groups:

    • Negative Control: Media only.

    • Ligand Only: this compound (Titration: 10 µM – 500 µM).

    • Synergy Control: this compound (fixed 100 µM) + PolyU (Titration: 0.1 – 10 µg/mL).

    • Positive Control: R848 (Resiquimod) at 1 µg/mL.

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO2.

  • Readout: Measure absorbance at 620–655 nm. SEAP hydrolysis of the substrate turns the media blue.

Expected Result:

  • This compound alone may show weak to moderate activation (depending on concentration).

  • This compound + PolyU should show a super-additive (synergistic) increase in signal, confirming the dual-site mechanism.

Primary Cell Cytokine Profiling (PBMCs)

Testing in primary human Peripheral Blood Mononuclear Cells (PBMCs) is essential to observe the native cytokine profile (IFN-α vs IL-6).

Protocol:

  • Isolation: Isolate PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.

  • Culture: Resuspend in RPMI-1640 + 10% FBS.

  • Stimulation: Treat cells with this compound (100 µM) for 24 hours.

  • Analysis: Collect supernatant.

    • ELISA: Quantify IFN-α (pDC activation) and IL-6 (B cell/Monocyte activation).

    • Flow Cytometry: Stain for B cell differentiation markers (CD19, CD80, CD86) to verify the differentiation effect noted in early literature (Goodman & Weigle, 1985).

Comparative Pharmacology

Understanding where this compound fits among other TLR7 agonists is crucial for experimental design.

CompoundClassBinding SitePotencyPrimary Application
Guanosine Endogenous NucleosideSite 1Very LowPhysiological baseline (requires RNA).
This compound C8-Substituted AnalogSite 1ModerateB cell differentiation , mechanistic studies of Site 1.
8-Hydroxyguanosine (8-OHG) Oxidative MetaboliteSite 1ModerateMarker of oxidative stress triggering inflammation.
Loxoribine 7,8-Disubstituted AnalogSite 1HighStandard research agonist.
Imiquimod (R837) ImidazoquinolineSite 1HighClinical antiviral/antitumor (topical).
Resiquimod (R848) ImidazoquinolineSite 1Very HighPotent TLR7/8 agonist (systemic toxicity risk).

*Note: Imidazoquinolines bind the same hydrophobic pocket (Site 1) as guanosine analogs but with higher affinity, often inducing dimerization without the strict need for RNA in synthetic assays.

References

  • Goodman, M. G., & Weigle, W. O. (1985). 8-Hydroxyguanosine and this compound possess immunostimulating activity for B lymphocytes.[4] Journal of Immunology. Link

  • Shibata, T., et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7.[5] International Immunology. Link

  • Zhang, Z., et al. (2016). Structural Analysis Reveals that Toll-like Receptor 7 Is a Dual Receptor for Guanosine and Single-Stranded RNA. Immunity.[2][3][5][6][7][8][9][10][11][12] Link

  • Tanji, H., et al. (2015). Toll-like receptor 8 senses degradation products of single-stranded RNA. Nature Structural & Molecular Biology. Link

  • Limbach, P. A., et al. (1994). Summary: the modified nucleosides of RNA. Nucleic Acids Research. Link

Sources

Synthetic vs. Endogenous Agonism: A Technical Guide to 8-Methoxyguanosine and 8-Hydroxyguanosine Immunostimulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the distinct yet convergent immunomodulatory profiles of 8-Methoxyguanosine (8-OMe-G) and 8-Hydroxyguanosine (8-OH-G) . While 8-OMe-G is a rationally designed synthetic C8-substituted guanosine analog optimized for TLR7 agonism and B-cell mitogenicity, 8-OH-G is an endogenous product of oxidative RNA damage that functions as a Damage-Associated Molecular Pattern (DAMP).

For drug development professionals, understanding this distinction is critical: 8-OMe-G represents a therapeutic scaffold for vaccine adjuvants, whereas 8-OH-G represents a potential confounding variable in immunotoxicity and a driver of sterile inflammation in autoimmune pathologies (e.g., SLE). This guide details their molecular mechanisms, comparative pharmacology, and validated experimental protocols for in vitro assessment.

Part 1: Molecular Mechanisms & Signaling

Both compounds exert their effects primarily through Toll-like Receptor 7 (TLR7) , an endosomal sensor of single-stranded RNA (ssRNA) and guanosine nucleosides. However, their mode of engagement differs significantly.

The "Dual-Sensor" Mechanism of TLR7

Recent structural biology reveals that TLR7 possesses two distinct binding sites within its endosomal ectodomain:

  • Site 1 (First Binding Site): Binds guanosine (G) or C8-substituted analogs (like 8-OMe-G or 8-OH-G).

  • Site 2 (Second Binding Site): Binds short uridine-rich ssRNA fragments (oligonucleotides).

Critical Insight: TLR7 activation is synergistic.[1] Occupancy of Site 2 by ssRNA induces a conformational change that dramatically increases the affinity of Site 1 for guanosine analogs.

  • This compound: Designed as a "Super-Agonist." The methoxy group at C8 creates favorable hydrophobic interactions within the binding pocket, stabilizing the receptor dimer even in the absence of high concentrations of ssRNA, though synergy still occurs.

  • 8-Hydroxyguanosine: Acts as a "Pathologic Agonist." While it has lower intrinsic affinity than 8-OMe-G, it accumulates during oxidative stress. Crucially, it is metabolically stable in serum (unlike native Guanosine), allowing it to persist and continuously drive inflammation when ssRNA (from damaged cells) is present.

Signaling Pathway Visualization

The following diagram illustrates the convergent signaling of both ligands, highlighting the synergy with ssRNA.

TLR7_Signaling cluster_inputs Extracellular / Endosomal Input cluster_endosome Endosomal Membrane cluster_cytosol cluster_nucleus Nuclear Output 8_OMe_G This compound (Synthetic Agonist) 8_OH_G 8-Hydroxyguanosine (Oxidative DAMP) TLR7_Active TLR7 Active Complex (Site 1: Guanosine Analog + Site 2: ssRNA) 8_OH_G->TLR7_Active Moderate Binding (Site 1) High Stability ssRNA ssRNA / ORN (Co-Factor) ssRNA->TLR7_Active Synergistic Binding (Site 2) TLR7_Inactive TLR7 Dimer (Inactive) TLR7_Inactive->TLR7_Active MyD88 MyD88 Adaptor TLR7_Active->MyD88 Recruitment IRAK_TRAF IRAK4 / TRAF6 MyD88->IRAK_TRAF IRF7 IRF7 (Phosphorylated) IRAK_TRAF->IRF7 Antiviral Pathway NFkB NF-κB (Translocation) IRAK_TRAF->NFkB Inflammatory Pathway IFN_Type1 Type I Interferons (IFN-α/β) IRF7->IFN_Type1 Pro_Inflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_Inflam

Caption: Convergence of synthetic (8-OMe-G) and endogenous (8-OH-G) ligands on the TLR7 signaling complex, requiring ssRNA synergy for maximal activation.

Part 2: Comparative Pharmacology

The following table summarizes the key technical differences. Note that while 8-OMe-G is often more potent in isolation, 8-OH-G's in vivo persistence makes it a relevant chronic inflammatory signal.

FeatureThis compound (8-OMe-G)8-Hydroxyguanosine (8-OH-G)
Origin Synthetic C8-substitutionEndogenous (ROS attack on RNA/Guanine)
Primary Target TLR7 (Agonist)TLR7 (Agonist)
Binding Affinity High (Optimized hydrophobic fit)Moderate (Lower than Deoxyguanosine)
Metabolic Stability Variable (often modified for stability)High (Resistant to PNPase degradation)
Solubility Low (Requires DMSO or NaOH)Moderate (Water soluble)
Immunological Role Acute activation (Vaccine Adjuvant)Chronic activation (Autoimmunity/Lupus)
Key Cytokines IFN-α, IL-12, TNF-αIFN-α, IL-6, TNF-α
B-Cell Effect Potent Mitogen (Proliferation + Diff.)Co-stimulatory (Requires ssRNA)

Part 3: Experimental Protocols (The "Dual-Stream" Assay)

This protocol is designed to compare the immunostimulatory potency of both compounds in human Peripheral Blood Mononuclear Cells (PBMCs). Scientific Integrity Note: Because 8-OMe-G is hydrophobic and 8-OH-G is hydrophilic, the vehicle control is the most critical variable to prevent false positives/negatives.

Materials
  • Human PBMCs: Freshly isolated (Ficoll-Paque) or cryopreserved.

  • Compounds:

    • This compound (CAS: 33795-24-3).

    • 8-Hydroxyguanosine (CAS: 115078-57-6).

  • Synergy Co-factor: ssRNA40 (GU-rich RNA oligonucleotide) or R848 (as a positive control).

  • Culture Medium: RPMI 1640 + 10% Heat-Inactivated FBS (Endotoxin-free).

Workflow Diagram

Experimental_Workflow cluster_matrix Stimulation Matrix (Step 3) Step1 1. Solubilization (Critical Step) Step2 2. PBMC Isolation & Plating (5x10^5 cells/well) Step1->Step2 Step3 3. Stimulation Matrix (24 Hours) Step2->Step3 Step4 4. Supernatant Harvest Step3->Step4 CondA Vehicle Only Step3->CondA CondB 8-OMe-G (10 - 100 µM) Step3->CondB CondC 8-OH-G (10 - 100 µM) Step3->CondC CondD Synergy Check: Compound + ssRNA Step3->CondD Step5 5. Multiplex ELISA (IFN-a, IL-6, TNF-a) Step4->Step5

Caption: Step-by-step workflow for comparative PBMC stimulation, emphasizing the stimulation matrix.

Detailed Methodology
1. Compound Preparation (Self-Validating Step)
  • This compound: This compound is notoriously difficult to dissolve in neutral water.

    • Protocol: Dissolve stock to 100 mM in 100% DMSO . Alternatively, use 0.1 N NaOH if DMSO is contraindicated, but DMSO is preferred for cell culture compatibility after dilution.

    • Validation: Ensure the solution is clear. If precipitant is visible, sonicate at 37°C.

  • 8-Hydroxyguanosine: Dissolve stock to 100 mM in Endotoxin-free Water .

  • Vehicle Control: You must prepare two vehicle controls: one with matching % DMSO (for the 8-OMe-G arm) and one with water (for the 8-OH-G arm) to rule out solvent toxicity.

2. Cell Culture & Stimulation[2][3][4][5][6][7]
  • Seeding: Plate PBMCs at 5 × 10⁵ cells/well in 96-well round-bottom plates (200 µL final volume). High density is required for robust cytokine detection.

  • Dosing:

    • Dose Response: Test 10 µM, 50 µM, and 200 µM.

    • Synergy Arm: Add ssRNA40 (2 µg/mL) complexed with LyoVec (or similar transfection reagent) to wells containing 50 µM of each guanosine analog. This tests the "Site 1 + Site 2" hypothesis.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

3. Readout & Interpretation
  • Primary Readout (ELISA):

    • IFN-α: The hallmark of TLR7 activation (pDC specific). Expect 8-OMe-G to induce higher levels than 8-OH-G in the absence of ssRNA.

    • TNF-α / IL-6: General pro-inflammatory markers (Monocyte/Macrophage driven).

  • Secondary Readout (Flow Cytometry):

    • Stain for CD19/CD86/CD69 . This compound is a potent B-cell mitogen and should induce significant upregulation of activation markers on CD19+ B cells.

References

  • Shibata, T., et al. (2016). "Guanosine and its modified derivatives are endogenous ligands for TLR7." International Immunology.[1] Link

  • Lee, J., et al. (2003). "Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7." Proceedings of the National Academy of Sciences (PNAS). Link

  • Goodman, M. G., & Weigle, W. O. (1985). "8-Hydroxyguanosine and this compound possess immunostimulating activity for B lymphocytes." Cellular Immunology. Link

  • Chi, H., et al. (2017). "8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal?" Biochemistry (ACS). Link

  • Davoodi-Semiromi, A., et al. (2019). "The Role of Toll-like Receptor Agonists and Their Nanomedicines for Tumor Immunotherapy." Molecules. Link

Sources

8-Methoxyguanosine cytokine induction profile IFN-alpha

Technical Guide: 8-Methoxyguanosine Cytokine Induction Profile & IFN- Mechanisms

Executive Summary

This compound (8-MOG) is a synthetic nucleoside analog that functions as a selective agonist for Toll-like Receptor 7 (TLR7) . Unlike broad-spectrum agonists (e.g., R848) that activate both TLR7 and TLR8, 8-substituted guanosine derivatives exhibit a distinct preference for TLR7, driving a cytokine profile heavily skewed toward Type I Interferons (IFN-


 / 

)

This guide details the immunopharmacological profile of 8-MOG, focusing on its utility in inducing IFN-

Mechanism of Action: The Structural Basis of Induction

The Dual-Site Binding Model

Recent crystallographic studies reveal that TLR7 functions as a dual-receptor system. It possesses two distinct binding sites within its endosomal ectodomain:

  • Site 1 (Guanosine Site): Conserved between TLR7 and TLR8.[1][2] This site binds small molecule nucleosides like This compound or the endogenous ligand guanosine.

  • Site 2 (ssRNA Site): Binds uridine-rich single-stranded RNA.

Mechanism: 8-MOG binds to Site 1. While guanosine alone binds weakly, the 8-methoxy substitution locks the purine ring in a syn conformation (or stabilizes the interaction), inducing a conformational change in the TLR7 homodimer. This brings the cytosolic Toll-IL-1 Receptor (TIR) domains into proximity, creating a scaffold for the adaptor protein MyD88 .

Signaling Cascade (The "Interferon Bifurcation")

Upon MyD88 recruitment, the pathway bifurcates based on the cell type and endosomal context:

  • The NF-

    
     B Arm:  Leads to pro-inflammatory cytokines (TNF- 
    
    
    , IL-6).
  • The IRF7 Arm (Critical for 8-MOG): In pDCs, MyD88 forms a complex with IRF7 (Interferon Regulatory Factor 7). IRF7 is phosphorylated, translocates to the nucleus, and drives the transcription of massive amounts of IFN-

    
    .
    
Pathway Visualization

The following diagram illustrates the specific signaling trajectory from 8-MOG binding to IFN-

TLR7_Signalingcluster_endosomeEndosome (Acidic pH)cluster_cytosolCytosolcluster_nucleusNucleusTLR7_InactiveTLR7 Dimer(Inactive)TLR7_ActiveTLR7-Agonist Complex(Conformational Change)TLR7_Inactive->TLR7_ActiveBinding at Site 1AgonistThis compound(Ligand)Agonist->TLR7_ActiveMyD88MyD88(Adaptor)TLR7_Active->MyD88TIR Domain RecruitmentIRAK4IRAK4/1(Kinase Complex)MyD88->IRAK4TRAF6TRAF6(Ubiquitin Ligase)IRAK4->TRAF6IRF7_InactiveIRF7(Inactive)TRAF6->IRF7_InactivepDC Specific PathNFkBNF-kB(Transcription Factor)TRAF6->NFkBGeneral PathIRF7_Phosp-IRF7(Phosphorylated)IRF7_Inactive->IRF7_PhosPhosphorylationIFNA_GeneIFN-alpha GeneIRF7_Phos->IFNA_GeneTranslocationProInf_GeneTNF/IL-6 GenesNFkB->ProInf_GeneTranslocation

Caption: TLR7 signaling pathway showing the bifurcation between IRF7-mediated IFN-alpha induction (dominant in pDCs treated with 8-MOG) and NF-kB mediated inflammation.

Cytokine Induction Profile[3][4][5][6][7][8][9][10][11][12][13][14]

This compound induces a "Th1-skewed" antiviral profile. Unlike imidazoquinolines (e.g., Resiquimod/R848) which potently activate TLR8 and induce high levels of TNF-


Comparative Induction Table (Human PBMCs)
CytokineInduction by 8-MOGInduction by R848 (Control)Primary Cell SourcePhysiological Role
IFN-

High (+++++) High (++++)pDCsAntiviral state, MHC-I upregulation
TNF-

Low/Moderate (++)Very High (+++++)Monocytes, mDCsPro-inflammatory, fever, shock
IL-6 Moderate (+++)High (++++)Monocytes, B cellsAcute phase response
IL-12 (p70) Low (+)High (++++)mDCsTh1 differentiation
IFN-

Low (+)Moderate (++)NK Cells (Indirect)Macrophage activation
Expert Insight: The "pDC Signature"

The high IFN-

Plasmacytoid Dendritic Cells (pDCs)
  • Depletion Validation: If you deplete CD123+ pDCs from PBMCs, 8-MOG induced IFN-

    
     levels will drop by >90%.
    
  • Clinical Relevance: This profile makes 8-substituted guanosines attractive vaccine adjuvant candidates because they boost antigen presentation (via IFN-

    
    ) with lower risks of "cytokine storm" side effects (associated with excessive TNF- 
    
    
    from TLR8).

Experimental Protocol: In Vitro IFN- Induction[12][15]

Objective: Quantify IFN-

Reagents & Preparation
  • Ligand: this compound (or 7-allyl-8-oxoguanosine/Loxoribine as a functional analog).

  • Solubility Warning: Guanosine analogs have poor aqueous solubility.

    • Protocol: Dissolve stock in DMSO (e.g., 100 mM).

    • Critical Step: If precipitation occurs upon adding to media, warm the media to 37°C before adding the ligand.

  • Media: RPMI-1640 + 10% Heat-Inactivated FBS (Endotoxin-free).

Workflow Diagram

WorkflowStep11. PBMC Isolation(Ficoll-Paque)Step22. Plating(5x10^5 cells/well)Step1->Step2Step33. Stimulation(8-MOG: 100µM - 1mM)Step2->Step3Step44. Incubation(18-24 Hours @ 37°C)Step3->Step4Step55. Harvest(Collect Supernatant)Step4->Step5Step66. Analysis(IFN-alpha ELISA)Step5->Step6

Caption: Step-by-step experimental workflow for assessing 8-MOG activity in primary human cells.

Detailed Step-by-Step Procedure
  • Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (Ficoll-Paque). Wash 2x with PBS to remove platelets.

  • Plating: Resuspend PBMCs in complete RPMI. Plate at a density of 5

    
     10 
    
    
    cells/well
    in a 96-well flat-bottom plate (200
    
    
    L final volume).
  • Stimulation (Dose Response):

    • Add this compound at graded concentrations.

    • Recommended Range:100

      
       M, 250 
      
      
      M, 500
      
      
      M, 1 mM
      .
    • Note: Guanosine analogs are less potent (molar basis) than synthetic imidazoquinolines; mM concentrations are often required for maximal effect.

  • Controls (Self-Validating System):

    • Negative: Media + DMSO vehicle (0.5%).

    • Positive: R848 (1

      
       M) or CpG ODN 2216 (Class A) for pDC verification.
      
  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
     .
    
  • Harvest: Centrifuge plate (1500 rpm, 5 min). Collect cell-free supernatant.

  • Quantification: Analyze using a pan-IFN-

    
     ELISA (detecting subtypes 1, 2, 8, etc.) or a specific IFN- 
    
    
    2a/2b kit.

Troubleshooting & Optimization (Expertise)

Endotoxin Contamination

Guanosine analogs are synthetic, but contamination during handling can introduce LPS (TLR4 agonist).

  • Differentiation: LPS induces TNF-

    
     but minimal  IFN- 
    
    
    in PBMCs. If you see high TNF but low IFN, suspect LPS contamination.
  • Correction: Use Polymyxin B (10

    
     g/mL) in the culture to neutralize potential LPS.
    
Species Specificity
  • Human vs. Mouse: 8-MOG activates both human and mouse TLR7. However, be aware that TLR8 is non-functional in mice .[1] Therefore, in mouse models, selectivity is less of a concern. In human studies, 8-MOG's selectivity over TLR8 is its primary advantage over R848.

The "Hook Effect"

At very high concentrations (>2 mM), guanosine analogs may cause non-specific cytotoxicity or suppress signaling due to receptor saturation mechanics. Always perform a viability assay (e.g., MTT or CellTiter-Glo) alongside cytokine analysis.

References

  • Zhang, Z., et al. (2016). "Structural Analysis Reveals that Toll-like Receptor 7 Is a Dual Receptor for Guanosine and Single-Stranded RNA."[3][4] Immunity.

  • Lee, J., et al. (2003). "Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7."[1] Proceedings of the National Academy of Sciences (PNAS).

  • Heil, F., et al. (2004). "Species-Specific Recognition of Single-Stranded RNA via Toll-like Receptor 7 and 8." Science.

  • Dzopalic, T., et al. (2010). "Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells."[5] International Immunopharmacology.

  • Shibata, T., et al. (2016). "Guanosine and its modified derivatives are endogenous ligands for TLR7." International Immunology.[6]

Technical Deep Dive: 8-Methoxyguanosine & C8-Substituted TLR7 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Methoxyguanosine Structure-Activity Relationship (SAR): C8-Substitution & Immunomodulation Content Type: Technical Whitepaper Audience: Medicinal Chemists, Immunologists, and Drug Development Scientists

Executive Summary: The Conformational Lock

In the landscape of nucleoside-based immunotherapeutics, this compound (8-OMe-G) represents a critical study in structure-activity relationships (SAR). Unlike canonical guanosine, which exists in a dynamic equilibrium between syn and anti conformations about the glycosidic bond, C8-substituted analogs like 8-OMe-G are sterically forced into the syn-conformation .

This conformational restriction is the primary driver of its biological activity: Toll-like Receptor 7 (TLR7) agonism . While 8-oxoguanosine (8-OH-G) is the most cited member of this class, this compound provides a unique pharmacological profile, stimulating B-cell differentiation with distinct cytokine induction patterns compared to its hydroxy- and mercapto- counterparts.

This guide details the chemical synthesis, conformational physics, and biological validation of this compound, serving as a blueprint for developing next-generation TLR7 ligands.

The Pharmacophore: C8-Substitution and the Syn Preference[1]

The biological potency of 8-substituted guanosines is not governed solely by the electronic nature of the substituent, but by steric enforcement .

The Syn/Anti Dichotomy
  • Unmodified Guanosine (C8-H): Predominantly adopts the anti conformation (base away from the sugar) to minimize steric clash between the C8-H and the ribose O4'.

  • This compound (C8-OMe): The bulky methoxy group creates a severe steric clash with the ribose sugar ring if in the anti position. To relieve this strain, the nucleobase rotates 180° into the syn conformation (base over the sugar).

Why this matters: The ligand-binding pocket of TLR7 (and human TLR8) specifically recognizes the syn-conformation of guanosine analogs. The C8-substituent acts as a "locking mechanism," pre-organizing the molecule for receptor binding and reducing the entropic penalty of association.

SAR Comparison Table: C8-Substituents
Substituent (C8)Electronic EffectSteric Bulk (ų)Predominant ConformationTLR7 ActivityBiological Outcome
-H (Guanosine)NeutralLowAntiInactiveMetabolic substrate; can be inhibitory to B-cells.
-OH (8-Oxo)Donor (Tautomer)MediumSynHighStrong induction of proliferation & differentiation.
-OMe (8-Methoxy)Donor (+I, +M)HighLocked Syn High Biased agonist: Favors differentiation over proliferation.
-Br (8-Bromo)Withdrawing (-I)HighSynModerateoften used as a synthetic intermediate; moderate activity.
-SH (8-Mercapto)DonorHighSynHighPotent immunostimulant (induces cytotoxic T-cells).

Technical Insight: While 8-OH-G stimulates both B-cell proliferation and immunoglobulin secretion, 8-OMe-G has been observed to selectively drive differentiation (antibody production) without significant mitogenic activity in specific murine models.[1][2] This suggests that the specific nature of the C8-contact within the TLR7 pocket can "tune" the downstream signaling bias.

Chemical Synthesis: The Nucleophilic Displacement Protocol

The synthesis of this compound is a classic two-step sequence starting from guanosine. The critical step is the nucleophilic aromatic substitution (


) of the bromine atom by a methoxide ion.
Reaction Workflow (DOT Diagram)

SynthesisWorkflow Guanosine Guanosine (Starting Material) Bromination Step 1: Bromination Br2 / H2O / Acetate buffer Guanosine->Bromination Intermed 8-Bromoguanosine (Solid Precipitate) Bromination->Intermed Methoxylation Step 2: Methoxylation NaOMe / MeOH / Reflux Intermed->Methoxylation Product This compound (Target) Methoxylation->Product

Figure 1: Synthetic pathway for the conversion of Guanosine to this compound via an 8-Bromo intermediate.

Detailed Protocol

Step 1: Synthesis of 8-Bromoguanosine

  • Reagents: Guanosine (10 mmol), Bromine (

    
    ), Sodium Acetate buffer.
    
  • Procedure:

    • Suspend guanosine in water/acetate buffer (pH 4-5).

    • Add saturated bromine water dropwise with vigorous stirring until a persistent yellow color remains.

    • Stir for 30 minutes at room temperature.

    • Critical Step: The product, 8-bromoguanosine, is poorly soluble and will precipitate.

    • Filter the solid, wash with cold water and acetone.

    • Recrystallize from boiling water if necessary.

    • Validation: Mass Spec (ESI+) should show M+2 peak (isotopic pattern of Br).

Step 2: Methanolysis to this compound

  • Reagents: 8-Bromoguanosine, Sodium Methoxide (NaOMe), Anhydrous Methanol.

  • Procedure:

    • Dissolve NaOMe (5 equiv) in anhydrous methanol to generate a highly basic methoxide solution.

    • Add 8-bromoguanosine (1 equiv).

    • Reflux the mixture for 5–8 hours. The reaction is driven by the nucleophilic attack of

      
       at the C8 position, displacing bromide.
      
    • Monitor via TLC (Solvent: CHCl3/MeOH 8:2). 8-OMe-G will be more polar than the bromo-precursor.

    • Neutralize with dilute acetic acid or HCl to pH 7.

    • Evaporate solvent; desalt using a C18 reverse-phase column or recrystallize from water/methanol.

  • Yield Expectation: 60–75%.

Biological Mechanism: TLR7 Signaling Pathway[4][5][6]

This compound acts as a PAMP (Pathogen-Associated Molecular Pattern) mimic. It traverses the cell membrane (often requiring high concentrations or a liposomal carrier due to polarity) and enters the endosome, where it binds to TLR7.

Signaling Cascade (DOT Diagram)

TLR7Signaling cluster_endosome Endosome Ligand This compound (Ligand) TLR7 TLR7 Dimer (Receptor) Ligand->TLR7 Binds in Syn-conf Endosome Endosome Compartment MyD88 MyD88 (Adaptor) TLR7->MyD88 Recruitment IRAK IRAK4 / IRAK1 (Kinase Complex) MyD88->IRAK Phosphorylation TRAF6 TRAF6 IRAK->TRAF6 Activation TranscriptionFactors NF-κB & IRF7 TRAF6->TranscriptionFactors Translocation Cytokines Output: IFN-α, IL-6, IL-12 (Differentiation/Inflammation) TranscriptionFactors->Cytokines Gene Expression Nucleus Nucleus

Figure 2: The MyD88-dependent signaling cascade initiated by this compound binding to endosomal TLR7.

Experimental Validation Protocols

To establish the "Trustworthiness" of your research data, the following self-validating bioassay system is recommended.

HEK-Blue™ TLR7 Reporter Assay

This assay uses HEK293 cells engineered to express human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

Protocol:

  • Cell Culture: Maintain HEK-Blue hTLR7 cells in DMEM with selective antibiotics (Blasticidin/Zeocin).

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate.
    
  • Compound Preparation:

    • Dissolve this compound in DMSO (Stock 100 mM).

    • Prepare serial dilutions in culture medium (Range: 10

      
      M to 1000 
      
      
      
      M).
    • Control Positive: R848 (Resiquimod) or Loxoribine.[3][4]

    • Control Negative: Unmodified Guanosine.

  • Incubation: Add compounds to cells and incubate for 24 hours at 37°C, 5%

    
    .
    
  • Detection:

    • Mix 20

      
      L of cell supernatant with 180 
      
      
      
      L of QUANTI-Blue™ reagent (SEAP detection medium).
    • Incubate for 1–3 hours.

    • Measure absorbance at 620–655 nm.

  • Data Analysis: Plot OD vs. Log[Concentration] to determine

    
    .
    
Specificity Check (The "Chloroquine Test")

To confirm the mechanism is endosomal TLR7-dependent and not a surface receptor artifact:

  • Pre-treat cells with Chloroquine (10

    
    g/mL) for 1 hour.
    
  • Add this compound.[1][5][6]

  • Result: Activity should be abolished. Chloroquine inhibits endosomal acidification, which is required for TLR7 activation. If activity persists, the compound is acting off-target.

References

  • Ahmad, A., & Mond, J. J. (1985). 8-Hydroxyguanosine and this compound possess immunostimulating activity for B lymphocytes.[1] Cellular Immunology, 94(1), 276-280.[1]

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651.

  • Kurimoto, A., et al. (2004). Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers with improved oral bioavailability. Bioorganic & Medicinal Chemistry, 12(5), 1091-1099.

  • Wurst, R., et al. (2015). Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine. PLOS ONE, 10(9), e0137747. (Source for conformational data and synthesis insights).[7][8]

  • Shibata, T., et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7.

Sources

8-Methoxyguanosine: A Structural Probe for TLR7-Mediated Innate Immunity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the role of 8-Methoxyguanosine (8-MEO-G) as a selective agonist for Toll-like Receptor 7 (TLR7). Unlike canonical RNA ligands, 8-MEO-G represents a class of C-8 substituted nucleoside analogs that activate the innate immune system by mimicking oxidative damage markers or viral intermediates. This document details the molecular mechanism of action, specifically the conformational bias induced by the C-8 substituent, and provides a validated experimental workflow for assessing its immunomodulatory potency in vitro.

Molecular Mechanism of Action

The "Syn" Conformation Hypothesis

The biological activity of this compound is dictated by sterics at the C-8 position of the guanine base. In natural guanosine, the N-glycosidic bond predominantly adopts an anti conformation. However, the introduction of a methoxy group at C-8 creates steric clash with the ribose sugar, forcing the molecule into a syn conformation.

  • Receptor Specificity: TLR7 possesses two distinct binding sites.[1] Site 1 binds guanosine/nucleoside analogs, while Site 2 binds ssRNA. 8-MEO-G occupies Site 1, synergizing with endogenous or exogenous RNA ligands to induce receptor dimerization.

  • Differentiation vs. Proliferation: Unlike its analog 8-Hydroxyguanosine (8-OHG), which stimulates both B-cell proliferation and differentiation, 8-MEO-G preferentially drives B-cell differentiation into antibody-secreting plasma cells without inducing massive proliferation. This makes it a unique tool for dissecting distinct activation pathways.

Signaling Cascade

Upon binding, 8-MEO-G induces a conformational change in pre-formed TLR7 dimers within the endosome. This recruits the adaptor protein MyD88, initiating a signaling cascade that bifurcates into:

  • NF-κB Pathway: Leading to pro-inflammatory cytokine production (IL-6, TNF-α).

  • IRF7 Pathway: Leading to Type I Interferon (IFN-α) secretion, critical for antiviral states.[2]

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 8-MEO-G within the endosomal compartment.

TLR7_Signaling cluster_endosome Endosome TLR7_Inactive TLR7 (Inactive Dimer) TLR7_Active TLR7-Ligand Complex (Activated) TLR7_Inactive->TLR7_Active Ligand Binding Ligand This compound (Syn-Conformation) Ligand->TLR7_Active MyD88 MyD88 (Adaptor) TLR7_Active->MyD88 Recruitment IRAK_Complex IRAK4 / IRAK1 Complex MyD88->IRAK_Complex TRAF6 TRAF6 (Ubiquitin Ligase) IRAK_Complex->TRAF6 IKK IKK Complex TRAF6->IKK IRF7_P IRF7 (Phosphorylated) TRAF6->IRF7_P NFkB NF-κB (Translocation) IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7_P->IFN Transcription

Caption: TLR7 activation by this compound triggering MyD88-dependent NF-κB and IRF7 pathways.

Experimental Protocols

Protocol: In Vitro PBMC Stimulation Assay

This protocol validates the immunogenicity of 8-MEO-G using human Peripheral Blood Mononuclear Cells (PBMCs).

Reagents Required:

  • This compound (Purity >98%, endotoxin-free).

  • Human PBMCs (freshly isolated or cryopreserved).

  • RPMI 1640 Medium + 10% FBS.[3]

  • Positive Control: Loxoribine (TLR7 agonist) or R848 (TLR7/8 agonist).

  • Negative Control: Unstimulated vehicle (DMSO).

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 8-MEO-G in anhydrous DMSO to a stock concentration of 100 mM.

    • Critical Step: Verify solubility; C-8 substituted guanosines can be recalcitrant. Gentle warming (37°C) may be required.

  • Cell Seeding:

    • Thaw/isolate PBMCs and resuspend at

      
       cells/mL in complete media.
      
    • Plate 100 µL (

      
       cells) per well in a 96-well flat-bottom plate.
      
  • Stimulation:

    • Prepare serial dilutions of 8-MEO-G (range: 10 µM to 1000 µM).

    • Add 100 µL of 2x concentrated compound to respective wells.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Harvest:

    • Centrifuge plate at 300 x g for 5 minutes.

    • Collect cell-free supernatant for ELISA (store at -80°C).

  • Readout (ELISA):

    • Quantify IFN-α (plasmacytoid DC activation marker) and IL-6 (general myeloid activation).

Workflow Visualization

The following diagram outlines the experimental logic for validating 8-MEO-G activity.

Experimental_Workflow cluster_Analysis Dual Readout Stock 8-MEO-G Stock (100mM in DMSO) Incubation Incubation 24h @ 37°C Stock->Incubation Dilution (10-1000µM) PBMC PBMC Isolation (Ficoll Gradient) PBMC->Incubation ELISA Supernatant ELISA (IFN-α, IL-6) Incubation->ELISA Supernatant FACS Flow Cytometry (CD80/CD86, CD69) Incubation->FACS Cell Pellet

Caption: Experimental workflow for assessing this compound immunomodulatory activity in PBMCs.

Comparative Data Analysis

This compound is often compared to other C-8 substituted guanosines. The table below summarizes the key functional differences, highlighting why a researcher might choose 8-MEO-G as a specific probe.

CompoundC-8 SubstituentPrimary ReceptorB-Cell EffectKey Characteristic
This compound -OCH3TLR7Differentiation > ProliferationInduces antibody secretion with minimal clonal expansion [1].
8-Hydroxyguanosine -OHTLR7Proliferation & DifferentiationMimics oxidative DNA damage; potent mitogen [1][2].
Loxoribine -AllylTLR7Proliferation & DifferentiationHigh potency; classic TLR7 reference agonist [3].
Isatoribine (7-thia analog)TLR7Viral Load ReductionOptimized for antiviral therapeutic efficacy [3].[2]

Technical Insight: The specificity of 8-MEO-G for differentiation suggests it activates a distinct downstream signaling kinetics or intensity threshold compared to 8-OHG, potentially bypassing the strong NF-κB burst required for rapid proliferation while maintaining the IRF pathway for maturation.

Challenges and Considerations

  • Solubility: 8-substituted guanosines are prone to stacking and aggregation. Ensure complete solubilization in DMSO before adding to aqueous media to avoid micro-precipitates that can cause false-positive "activation" via phagocytosis rather than TLR7 signaling.

  • Endosomal Requirement: TLR7 is an endosomal receptor.[4][5] The activity of 8-MEO-G is sensitive to endosomal acidification inhibitors (e.g., Chloroquine or Bafilomycin A1). This serves as a mandatory control to verify TLR7 specificity.

  • Metabolic Stability: The O-methyl group provides some resistance to purine nucleoside phosphorylase (PNP) compared to native guanosine, but in vivo half-life remains short without further backbone modification.

References

  • Ahmad, A., & Mond, J. J. (1985). 8-Hydroxyguanosine and this compound possess immunostimulating activity for B lymphocytes. Cellular Immunology, 94(1), 276-280.[6] Link

  • Shibata, T., et al. (2016).[4][7] Guanosine and its modified derivatives are endogenous ligands for TLR7. International Immunology, 28(5), 211-222. Link

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. Link

  • Stepinski, J., et al. (2015). Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine. PLOS ONE, 10(9), e0137674. Link

Sources

8-Methoxyguanosine syn conformation N-glycoside bond

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Methoxyguanosine: Syn-Conformation Enforcer & N-Glycosidic Bond Dynamics Content Type: Technical Whitepaper / Experimental Guide Audience: Structural Biologists, Medicinal Chemists, RNA Therapeutics Developers

Engineering Conformational Biases in Purine Nucleosides[1][2]

Executive Summary

The N-glycosidic bond connects the nucleobase to the sugar moiety in nucleotides, serving as the pivot point for conformational diversity. While natural guanosine predominantly adopts the anti conformation in Watson-Crick base pairing, substitution at the C8 position creates a steric conflict that inverts this preference.[1][2]

This compound (8-OMe-G) is a critical tool compound because the methoxy group at C8 imposes a high energetic penalty on the anti conformation, forcing the nucleoside into the syn conformation. This property makes 8-OMe-G an essential probe for:

  • Z-DNA/RNA stabilization: Inducing left-handed helical turns.

  • Hoogsteen Base Pairing: Mimicking damaged bases (like 8-oxoG) to study mismatch repair.

  • TLR Agonism: Investigating structure-activity relationships (SAR) in Toll-Like Receptor 7/8 immune recognition.

This guide details the mechanistics of this conformational lock, provides a validated synthesis protocol, and outlines the NMR methodologies required to confirm the syn state.

Structural Mechanistics: The Syn vs. Anti Equilibrium[2][5]

The conformation of the N-glycosidic bond is defined by the torsion angle


 (chi).
  • Anti (

    
    ):  The bulky part of the base (C8/N7 in purines) points away from the sugar. This is required for standard Watson-Crick helices (A-form RNA, B-form DNA).
    
  • Syn (

    
    ):  The base rotates such that the C8 position lies over the sugar ring.
    
The Steric Trigger

In native guanosine, the C8-H is small enough to tolerate the anti position. However, replacing H with a methoxy group (-OCH₃) introduces significant Van der Waals bulk. In the anti conformation, the C8-methoxy group clashes with the O4' (endo-cyclic oxygen) or the H2' of the ribose sugar. To relieve this strain, the base rotates to syn, positioning the methoxy group away from the sugar ring, albeit exposing the Hoogsteen face (N7/O6) for interaction.

Diagram 1: Conformational Logic & Steric Clash

G cluster_0 Natural State cluster_1 Modified State G Guanosine (C8-H) Anti Anti Conformation (Preferred) G->Anti Minimizes Energy Clash Steric Clash (C8-OMe vs Sugar O4') Anti->Clash If C8 substituted 8 8 OMe This compound (C8-OCH3) OMe->Anti Initial State Syn Syn Conformation (Forced) Clash->Syn Rotation to Relieve Strain Z-DNA/RNA Promotion Z-DNA/RNA Promotion Syn->Z-DNA/RNA Promotion Hoogsteen Pairing Hoogsteen Pairing Syn->Hoogsteen Pairing

Caption: Logical flow of steric forces driving the syn-conformation preference in 8-substituted purines.

Chemical Synthesis Protocol

Objective: Synthesize this compound from guanosine via an 8-bromo intermediate. Scale: 10 mmol input.

Phase A: Bromination (C8 Activation)

The C8 position is electron-rich but susceptible to electrophilic attack by bromine.

  • Reagents: Guanosine, Bromine (

    
    ), Water.
    
  • Procedure:

    • Suspend Guanosine (2.83 g, 10 mmol) in water (100 mL).

    • Add saturated bromine water dropwise with stirring at room temperature until a faint yellow color persists (indicating excess

      
      ).
      
    • Stir for 30 minutes. The product, 8-bromoguanosine, is poorly soluble and will precipitate.

    • Purification: Filter the solid. Wash with cold water and acetone. Recrystallize from boiling water if necessary.

    • Yield Expectation: ~80-90%.[3]

    • Note: 8-Br-G is the "pivot" intermediate for almost all C8 modifications.

Phase B: Methoxylation (Nucleophilic Aromatic Substitution)

The bromine at C8 is a good leaving group for nucleophilic aromatic substitution (


), especially when the purine ring is electron-deficient at C8 due to the electronegative N7 and N9.
  • Reagents: 8-Bromoguanosine, Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Preparation: Prepare 1M NaOMe in dry methanol (freshly prepared from Na metal is best, or use commercial solution).

    • Reaction: Suspend 8-bromoguanosine (3.6 g, 10 mmol) in 1M NaOMe/MeOH (50 mL).

    • Conditions: Reflux (approx 65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 8:2). The 8-Br starting material (lower Rf) should disappear, replaced by 8-OMe (higher Rf).

    • Quench: Cool to room temperature. Neutralize with Acetic Acid or dilute HCl to pH 7.

    • Workup: Evaporate methanol under reduced pressure. The residue will contain salts.

    • Purification: Desalt using a C18 reverse-phase column or recrystallize from water/ethanol.

    • Yield Expectation: ~70%.[3]

Diagram 2: Synthetic Pathway

Synthesis Start Guanosine Step1 Bromination (Br2 / H2O) Start->Step1 Inter 8-Bromoguanosine (Solid Precipitate) Step1->Inter Step2 Nucleophilic Substitution (NaOMe / MeOH, Reflux) Inter->Step2 Final This compound (Syn-Conformer) Step2->Final

Caption: Two-step synthetic route converting Guanosine to this compound via S_NAr mechanism.

Analytical Validation: The "Self-Validating" Protocol

To confirm you have successfully synthesized the molecule and that it adopts the syn conformation, you must use NMR Nuclear Overhauser Effect (NOE) spectroscopy.

1H NMR Characterization (DMSO-d6)
  • H8 Signal: Absent (replaced by methoxy).

  • Methoxy Signal: Singlet at ~4.0–4.1 ppm (integrated for 3 protons).

  • H1' Signal: Anomeric proton typically around 5.7–6.0 ppm.

The NOE Diagnostic (Critical Step)

This is the definitive test for conformation.

  • Anti-Conformation (Standard G):

    • Distance H1' ↔ H8 is large (~3.8 Å).

    • Distance H2' ↔ H8 is short (~2.4 Å).

    • Result: Strong NOE between H8 and H2'; Weak/No NOE between H8 and H1'.

  • Syn-Conformation (8-OMe-G):

    • The base rotates 180°. The C8-substituent (Methoxy group) is now spatially close to the sugar H1'.

    • Result:Strong NOE between Methoxy protons (OCH₃) and Sugar H1'.

Protocol:

  • Dissolve 5 mg of this compound in 0.6 mL DMSO-d6.

  • Run a 1D NOE difference spectrum or a 2D NOESY.

  • Irradiate the Methoxy peak (~4.0 ppm).

  • Observe the H1' region (~5.8 ppm).

  • Pass Criteria: >2% NOE enhancement at H1'. If enhancement is only seen at H2'/H3', the molecule is in anti (unlikely for 8-OMe) or the assignment is incorrect.

Quantitative Data Summary
ParameterGuanosine (Native)This compound
C8 Substituent HydrogenMethoxy (-OCH₃)
Preferred Conformation AntiSyn
Glycosidic Angle (

)
~180°~60° (High-Syn)
Key NMR NOE H8 ↔ H2' (Strong)OMe ↔ H1' (Strong)
UV

253 nm~270–280 nm (Bathochromic shift)
Biological & Therapeutic Implications[4][7]
RNA Therapeutics & Stability

Incorporating this compound into an RNA duplex (e.g., siRNA or ASO) is generally destabilizing (


 decreases).[2]
  • Reason: The duplex demands anti geometry for Watson-Crick pairing (G:C).[2] 8-OMe-G fights this, preferring syn. Forcing it into anti to pair with Cytosine creates steric stress.

  • Utility: This destabilization is useful for "conformationally locking" single-stranded regions (loops, bulges) where syn is preferred, or for preventing off-target binding in CRISPR guide RNAs by destabilizing the seed region slightly.

TLR7/8 Immunostimulation

Guanosine analogs are classic ligands for Toll-Like Receptors 7 and 8 (TLR7/8), which sense single-stranded RNA.

  • Mechanism: TLR7 binds guanosine derivatives in a specific pocket. While 8-hydroxy/8-oxo guanosines are potent agonists (e.g., Loxoribine), this compound serves as a structural probe.

  • The syn conformation mimics the bound state of certain agonists, allowing researchers to map the steric tolerance of the TLR binding pocket.

Diagram 3: Analytical Logic Flow

Analysis Sample Purified Sample (DMSO-d6) NMR 1H NMR Spectrum Sample->NMR Check1 Check: H8 Absent? Check: OMe Singlet Present? NMR->Check1 NOE Run 2D NOESY / 1D NOE Check1->NOE Yes ResultAnti NOE: OMe ↔ H2' Strong (Anti Conformation) NOE->ResultAnti Rare/Unexpected ResultSyn NOE: OMe ↔ H1' Strong (Syn Conformation) NOE->ResultSyn Expected for 8-OMe

Caption: Decision tree for NMR validation of the syn-conformation in 8-substituted nucleosides.

References
  • Conformational Analysis of 8-Substituted Guanosines

    • Title: Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine.
    • Source: PubMed / Nucleic Acids Res.[2]

    • URL:[Link]

  • Synthesis of 8-Substituted Purines

    • Title: Synthesis and Evaluation of Diguanosine Cap Analogs Modified
    • Source: PMC / NIH.
    • URL:[Link]

  • TLR7/8 Agonist Mechanisms

    • Title: Structure-Activity Relationships of Adenine- and Guanosine-Based TLR7/8 Agonists.
    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • NMR Methodology for Syn/Anti Determination

    • Title: Syn glycosidic conformation in A8Me residues.[2]

    • Source: ResearchG
    • URL:[Link]

Sources

An In-Depth Technical Guide to 8-Methoxyguanosine: From Physicochemical Properties to Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyguanosine is a modified purine nucleoside, a derivative of guanosine with a methoxy group substituted at the 8-position of the guanine base. This modification imparts unique chemical and biological properties, making it a valuable tool in biochemical and pharmaceutical research. Unlike its parent molecule, guanosine, which can have inhibitory effects on certain immune cells, this compound exhibits distinct immunostimulatory activity, particularly in the context of B-lymphocyte function.[1] Its structural alteration also influences the stability of nucleic acid structures, offering a means to probe and modulate the properties of RNA and DNA. This guide provides a comprehensive overview of the molecular weight, chemical properties, synthesis, and key applications of this compound, with a focus on providing practical insights for laboratory professionals.

Physicochemical Properties of this compound

The introduction of a methoxy group at the C8 position of the guanine ring significantly alters the molecule's electronic and steric characteristics compared to guanosine. This modification has profound implications for its behavior in biological systems and its utility as a research tool.

Core Molecular Attributes

A summary of the key molecular and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₅O₆[2]
Molecular Weight 313.27 g/mol [2]
CAS Number 7057-53-6[2]
Appearance White to off-white solid(General knowledge)
Melting Point Data not available
pKa Data not available
Solubility Profile
Stability and Handling

8-substituted guanosine analogs, including this compound, exhibit notable stability characteristics. The methoxy group at the 8-position is an electron-donating group, which has been shown to decrease the rate of depurination under acidic conditions compared to unmodified guanosine.[4][5] A study on the N-glycoside bond stability demonstrated that this compound undergoes acidic hydrolysis less rapidly than guanosine.[4] This increased stability is advantageous for its incorporation into oligonucleotides and for its use in various biochemical assays.

For long-term storage, it is recommended to store this compound as a solid at -20°C. Solutions should be prepared fresh, but can be stored at -20°C for short periods.

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available precursor, 8-bromoguanosine. The following is a representative synthetic pathway.

This compound Synthesis 8-Bromoguanosine 8-Bromoguanosine This compound This compound 8-Bromoguanosine->this compound Sodium Methoxide (NaOMe) in Methanol (MeOH) B-Cell Differentiation Pathway cluster_0 B-Lymphocyte Activation cluster_1 Modulatory Signals Resting_B_Cell Resting B-Cell Activated_B_Cell Activated B-Cell Resting_B_Cell->Activated_B_Cell Antigen Proliferation Proliferation Activated_B_Cell->Proliferation Differentiation Differentiation Activated_B_Cell->Differentiation Plasma_Cell Plasma Cell (Antibody Secretion) Differentiation->Plasma_Cell 8_Methoxyguanosine This compound 8_Methoxyguanosine->Differentiation Stimulates 8_Hydroxyguanosine 8-Hydroxyguanosine 8_Hydroxyguanosine->Proliferation Stimulates 8_Hydroxyguanosine->Differentiation Stimulates Oligonucleotide Synthesis Cycle Start Start Deblocking 1. Deblocking (Removal of 5'-DMT group) Start->Deblocking Coupling 2. Coupling (Addition of 8-substituted guanosine phosphoramidite) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-hydroxyls) Coupling->Capping Oxidation 4. Oxidation (Stabilization of the phosphite triester linkage) Capping->Oxidation Repeat More bases to add? Oxidation->Repeat Repeat->Deblocking Yes Cleavage_Deprotection 5. Cleavage and Deprotection Repeat->Cleavage_Deprotection No Purification 6. Purification Cleavage_Deprotection->Purification End End Purification->End

Sources

8-Methoxyguanosine CAS number and supplier specifications

Author: BenchChem Technical Support Team. Date: March 2026

CAS 7057-53-6 | Immunostimulatory & Structural Nucleoside Analog[1]

Executive Summary

8-Methoxyguanosine (8-OMe-G) is a synthetic purine nucleoside analog characterized by the substitution of a methoxy group at the C-8 position of the guanine base.[1] Unlike its naturally occurring oxidative counterpart, 8-Hydroxyguanosine (8-OH-G), which serves as a biomarker for DNA damage, this compound is primarily utilized as a pharmacological tool.[1] It acts as a Toll-like Receptor 7 (TLR7) agonist , inducing B-cell differentiation, and serves as a structural probe in RNA biology due to its steric preference for the syn glycosidic conformation.[1]

This guide details the physicochemical specifications, biological mechanisms, and validated handling protocols for researchers utilizing this compound in immunology and nucleic acid chemistry.[1]

Chemical Identity & Supplier Specifications

Researchers must rigorously distinguish this compound from 8-Hydroxyguanosine (8-Oxoguanosine) to avoid experimental confounding.[1] The following specifications represent the quality critical attributes (QCAs) required for reproducible biological data.

Core Specifications Table
AttributeSpecification
Chemical Name This compound
CAS Number 7057-53-6
Molecular Formula C₁₁H₁₅N₅O₆
Molecular Weight 313.27 g/mol
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 97% (Research Grade)
Solubility Soluble in DMSO (up to 25 mg/mL); Poorly soluble in water/PBS
Storage -20°C, desiccated, protected from light
Stability Stable for ≥ 2 years in solid state; < 1 month in solution at -20°C

Key Supplier Note: While major catalog vendors (e.g., Cayman, Sigma) prominently list 8-Hydroxyguanosine (CAS 3868-31-3), this compound is often categorized as a specialized "building block" or "nucleoside analog" available through specialized organic synthesis vendors (e.g., Key Organics, MedChemExpress) [1].[1]

Mechanistic Insight: Immunostimulation & Structural Biology
3.1 TLR7 Agonism and B-Cell Activation

8-substituted guanosine derivatives, including this compound and Loxoribine, bypass the cell membrane and bind to Toll-like Receptor 7 (TLR7) located within the endosomal compartment of immune cells (B cells, dendritic cells).[1]

Mechanism of Action:

  • Endosomal Uptake: 8-OMe-G enters the endosome.[1]

  • Receptor Ligation: It binds to the hydrophobic pocket of the TLR7 dimer.

  • Signal Transduction: Recruitment of the adaptor protein MyD88 initiates a signaling cascade.[1]

  • Transcriptional Activation: Activation of NF-κB and IRF7 leads to the secretion of pro-inflammatory cytokines (TNF-α, IL-6) and type I interferons.[1]

  • Phenotypic Outcome: In murine models, this compound specifically stimulates B-cell differentiation into antibody-secreting plasma cells, distinct from 8-OH-G which stimulates both proliferation and differentiation [2].[1]

3.2 Structural Conformation (The Syn Effect)

In RNA structural studies, the bulky methoxy group at C-8 creates steric hindrance with the sugar moiety.[1] This forces the nucleoside to adopt the syn conformation around the N-glycosidic bond, as opposed to the anti conformation found in standard Watson-Crick base pairing.[1]

  • Application: Used to destabilize RNA duplexes or stabilize Z-DNA/Z-RNA forms to probe conformational dynamics [3].[1]

3.3 Pathway Visualization

The following diagram illustrates the intracellular signaling pathway triggered by this compound.

TLR7_Pathway cluster_endosome Endosome cluster_cytosol cluster_nucleus Nucleus TLR7 TLR7 Receptor (Dimer) MyD88 MyD88 (Adaptor) TLR7->MyD88 Recruits Ligand This compound (Ligand) Ligand->TLR7 Binds IRAK IRAK4 / IRAK1 (Kinases) MyD88->IRAK Activates TRAF6 TRAF6 (Ubiquitin Ligase) IRAK->TRAF6 Phosphorylates IKK IKK Complex TRAF6->IKK Activates IRF7 IRF7 (Transcription Factor) TRAF6->IRF7 Activation NFkB NF-κB (Transcription Factor) IKK->NFkB Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, IFNs) NFkB->Genes Transcription IRF7->Genes Transcription

Figure 1: TLR7 signaling cascade initiated by this compound, leading to MyD88-dependent transcriptional activation of cytokines.[1][2]

Experimental Protocols
4.1 Stock Solution Preparation

Due to the hydrophobic nature of the methoxy substituent, aqueous solubility is significantly reduced compared to native guanosine.

Protocol:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) for primary stock preparation.[1]

    • Target Concentration: 10 mM to 25 mM.[3]

  • Dissolution:

    • Weigh 3.13 mg of this compound.[1]

    • Add 1.0 mL of sterile DMSO.

    • Vortex vigorously for 30 seconds. If particulates remain, warm gently to 37°C in a water bath.

  • Storage: Aliquot into light-protective (amber) tubes to avoid freeze-thaw cycles. Store at -20°C.

Critical Warning: Do not attempt to dissolve directly in PBS or cell culture media at concentrations > 0.1 mg/mL, as precipitation will occur, leading to inaccurate dosing and potential cytotoxicity artifacts.[1]

4.2 In Vitro Cell Stimulation (B-Cell Assay)

Objective: Induce differentiation in murine splenic B cells.

  • Culture Medium: RPMI-1640 supplemented with 10% FBS and 50 µM 2-mercaptoethanol.

  • Dilution: Dilute the DMSO stock into the culture medium immediately prior to use.

    • Final Concentration Range: 100 µM – 1 mM [2].

    • Vehicle Control: Ensure the final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

  • Incubation: Culture cells for 72 hours at 37°C, 5% CO₂.

  • Readout: Measure IgM secretion via ELISA or assess surface markers (CD138) via flow cytometry.

Comparative Analysis: 8-OMe-G vs. 8-OH-G

Confusion between these two compounds is a common source of experimental error.[1]

FeatureThis compound (8-OMe-G)8-Hydroxyguanosine (8-OH-G)
CAS 7057-53-6 3868-31-3
Origin SyntheticOxidative damage metabolite (ROS)
Primary Use TLR7 Agonist, RNA Structure ProbeOxidative Stress Biomarker
B-Cell Activity Stimulates Differentiation only [2]Stimulates Proliferation & Differentiation [2]
Solubility Hydrophobic (DMSO preferred)Moderate (Soluble in dilute alkali/DMSO)
References
  • PubChem. "this compound Compound Summary."[1] National Center for Biotechnology Information. Accessed 2026.[4] Link

  • Ahmad, A., & Mond, J. J. (1985). "8-Hydroxyguanosine and this compound possess immunostimulating activity for B lymphocytes."[1] Cellular Immunology, 94(1), 276–280. Link

  • Bartos, P., et al. (2015). "Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine." PLOS ONE. Link

  • MedChemExpress. "TLR7 Agonist Product List & Specifications." MCE. Link

Sources

Methodological & Application

8-Methoxyguanosine synthesis from 8-bromoguanosine protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The modification of guanosine at the C8 position is a critical strategy in nucleic acid chemistry. The introduction of bulky, electron-donating substituents—such as a methoxy group—forces the N-glycosidic bond to adopt a syn conformation[1]. This conformational shift is widely utilized to study the thermodynamic destabilization of RNA/DNA duplexes[1], investigate immunostimulatory properties, and engineer stimuli-responsive supramolecular hydrogels[2].

This application note details a highly optimized, self-validating protocol for the synthesis of 8-methoxyguanosine (mxG) via a Nucleophilic Aromatic Substitution (


) of 8-bromoguanosine. By strictly controlling solvent environments and reagent preparation, this methodology minimizes the formation of unwanted byproducts (such as 8-oxoguanosine) and maximizes yield[3].

Mechanistic Rationale & Experimental Workflow

The transformation relies on the susceptibility of the C8 position of the purine ring to nucleophilic attack, facilitated by the electron-withdrawing nature of the bromine atom[4].

Causality in Experimental Design:

  • Solvent Selection (DMSO/MeOH): 8-Bromoguanosine exhibits notoriously poor solubility in pure alcohols. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic co-solvent to fully solubilize the substrate. Crucially, DMSO leaves the methoxide anion poorly solvated, dramatically enhancing its nucleophilicity and accelerating the

    
     reaction at room temperature[4].
    
  • Reagent Excess (10 eq. NaOMe): Sodium methoxide is highly hygroscopic. Utilizing a large excess (approx. 10 equivalents) ensures complete conversion while scavenging any adventitious water in the solvents. If water is present, competitive formation of hydroxide ions will occur, leading to the formation of 8-oxoguanosine—an impurity that is notoriously difficult to separate via chromatography[3].

Mechanism Substrate 8-Bromoguanosine (C8-Activated Purine) Intermediate Meisenheimer Complex (C8 Tetrahedral Intermediate) Substrate->Intermediate Nucleophile Methoxide Anion (Unsolvated in DMSO) Nucleophile->Intermediate S_NAr Attack Product This compound (Target Molecule) Intermediate->Product - Br⁻

Figure 1: Nucleophilic aromatic substitution (S_NAr) mechanism at the C8 position.

SynthesisWorkflow Step1 Step 1: Reagent Preparation Fresh NaOMe in Anhydrous MeOH Step3 Step 3: S_NAr Reaction Mix & Stir (16 h, RT) Step1->Step3 Step2 Step 2: Substrate Solvation 8-Bromoguanosine in Anhydrous DMSO Step2->Step3 Step4 Step 4: Quenching Neutralize with 2% Methanolic HCl Step3->Step4 Step5 Step 5: Purification Silica Gel Flash Chromatography Step4->Step5

Figure 2: Experimental workflow for the synthesis of this compound.

Materials and Reagents

Note: All glassware must be oven-dried at 120 °C and cooled under an argon atmosphere prior to use to ensure strictly anhydrous conditions.

Reagent / MaterialMolecular WeightEquivalentsAmount (1.0 mmol scale)Role in Reaction
8-Bromoguanosine 362.14 g/mol 1.0 eq362 mgPrimary Substrate
Sodium Metal (Na) 22.99 g/mol 10.0 eq230 mgPrecursor for Nucleophile
Anhydrous Methanol 32.04 g/mol Excess4.5 mLReagent / Solvent
Anhydrous DMSO 78.13 g/mol Solvent3.6 mLAprotic Co-solvent
2% Methanolic HCl N/AVariableAs needed (to pH 6)Quenching Agent

Step-by-Step Experimental Protocol

Phase 1: Preparation of Fresh Sodium Methoxide

Self-Validation Check: Do not use commercial sodium methoxide powder, as it degrades over time to sodium hydroxide and sodium carbonate upon exposure to atmospheric moisture.

  • Purge a clean, dry 25 mL round-bottom flask with Argon.

  • Add 4.5 mL of anhydrous methanol to the flask.

  • Carefully add 230 mg (10.0 mmol) of freshly cut sodium metal to the methanol[4].

  • Allow the exothermic reaction to proceed. You may gently heat the mixture to 50 °C for 10 minutes to ensure complete dissolution of the sodium metal[4]. The resulting solution is ~2.2 M NaOMe.

Phase 2: Nucleophilic Aromatic Substitution ( )
  • In a separate 50 mL round-bottom flask, dissolve 362 mg (1.0 mmol) of 8-bromoguanosine in 3.6 mL of anhydrous DMSO under an Argon atmosphere[4]. Stir until the solution is completely clear.

  • Using a dry syringe, transfer the freshly prepared NaOMe/MeOH solution dropwise into the DMSO solution containing the substrate.

  • Seal the flask and stir the reaction mixture continuously at room temperature for 16 hours[4].

  • In-Process Control (IPC): Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a mobile phase of 25:75 Methanol:Dichloromethane (DCM). The reaction is deemed complete upon the total disappearance of the 8-bromoguanosine spot[4].

Phase 3: Quenching and Neutralization

Causality: The highly basic environment must be neutralized before concentration. Concentrating the mixture under strongly alkaline conditions can trigger the cleavage of the N-glycosidic bond, destroying the nucleoside[4].

  • Place the reaction flask in an ice bath to control the exothermic neutralization.

  • Add 2% methanolic HCl dropwise while monitoring the pH.

  • Stop the addition when the solution reaches a slightly acidic to neutral pH (pH ~6.0, blue litmus paper turns red)[4].

  • Add 2–3 drops of distilled water and stir for an additional 10 minutes to ensure complete quenching[4].

Phase 4: Purification
  • Evaporate the methanol and trace water under reduced pressure using a rotary evaporator. (The DMSO will remain).

  • Load the crude DMSO mixture directly onto a silica gel flash chromatography column.

  • Elute the column using a gradient of 10% to 30% Methanol in DCM[4].

  • Pool the fractions containing the pure product (verified by TLC) and evaporate the solvent to yield this compound as a white solid. Expected yield is typically between 40% and 60%[3].

Analytical Characterization

To validate the structural integrity of the synthesized this compound, compare the purified product against the following expected analytical parameters.

Analytical MethodExpected Signals / ObservationsDiagnostic Significance

H NMR (400 MHz, CD

OD)
~4.06 ppm (s, 3H, -OCH

)
Confirms successful substitution of the methoxy group at the C8 position.

H NMR (400 MHz, CD

OD)
Absence of C8-H signal (~7.9 ppm)Verifies that the C8 position remains substituted (no depurination).
HR-ESI MS (m/z) [M+H]

calculated for C

H

N

O

: 314.1101
Exact mass confirmation of the this compound molecule.
TLC (25:75 MeOH:DCM) R

value shift
This compound will exhibit a distinct R

compared to 8-bromoguanosine.

References

  • Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine. nih.gov. 1

  • Synthetic nucleoside analogue fluorophores and antimicrobial agents. escholarship.org. 3

  • Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities. acs.org. 2

  • Synthetic nucleoside analogue fluorophores and antimicrobial agents (Detailed Protocol). escholarship.org. 4

Sources

Application Note: Optimization of 8-Methoxyguanosine Solvation in DMSO vs. Aqueous Media for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

8-Methoxyguanosine (8-OMeG) is a synthetic, C8-substituted guanosine analog widely utilized in molecular biology, immunology, and drug development. Its primary applications range from acting as an[1], to serving as a structural probe for [2]. Additionally, C8-substituted GTP analogs, including 8-OMeG derivatives, are potent competitive inhibitors of the bacterial cell division protein FtsZ, making them valuable in [3],[4].

The Solvation Challenge: Thermodynamic Causality

Like many purine nucleosides, 8-OMeG exhibits poor aqueous solubility. In the solid state, guanosine analogs form highly ordered crystal lattices stabilized by extensive intermolecular hydrogen bonding (specifically via N1-H, N2-H, and O6) and strong π-π aromatic stacking interactions[5]. When introduced to water at physiological pH, the thermodynamic energy required to disrupt this lattice exceeds the hydration energy provided by the water molecules, leading to incomplete solvation.

Conversely, Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent. The highly polarized S=O bond in DMSO acts as an aggressive hydrogen bond acceptor, effectively outcompeting the guanosine-guanosine interactions. The methyl groups of DMSO further provide a hydrophobic microenvironment that solvates the purine ring. Consequently, 8-OMeG is highly soluble in 100% DMSO, making it the universal solvent of choice for preparing concentrated master stocks[1].

Comparative Solubility Profile

To ensure accurate dosing and prevent experimental artifacts, researchers must understand the solubility limits of 8-OMeG across different solvent systems. The table below summarizes the quantitative and mechanistic differences.

Solvent SystemSolubility ProfileRecommended Max ConcentrationMechanistic Rationale
Water (pH 7.0) Poor (< 1-2 mg/mL)1 mMStrong intermolecular H-bonding and π-π stacking limit aqueous solvation[5].
100% DMSO (Anhydrous) High (> 20 mg/mL)50 mMPolar aprotic nature disrupts H-bonds, acting as a strong H-bond acceptor[1].
Cell Culture Media Moderate (Solvent-dependent)100-500 µM (with ≤ 0.5% DMSO)Requires pre-dissolution in DMSO; proteins in media (e.g., FBS) aid in stabilization.

Biological Pathway & Target Engagement

Upon successful solvation and introduction to the cell culture environment, 8-OMeG engages with specific intracellular targets. The diagram below illustrates the general pharmacological pathway.

Pathway A This compound (8-OMeG) B Endosomal Uptake & Intracellular Delivery A->B C Molecular Targets (TLR7/8, RNA G-Quadruplexes) B->C D Downstream Effects (B-cell Activation, FtsZ Inhibition) C->D

Figure 1: Intracellular delivery and pharmacological targeting pathway of this compound.

Step-by-Step Experimental Protocols

A self-validating protocol ensures that every step includes a verifiable checkpoint (e.g., optical clarity, vehicle controls) to guarantee the integrity of the solution and the resulting data.

Protocol A: Preparation of High-Concentration Master Stock (10-50 mM) in DMSO

Causality Focus: Preparing a highly concentrated stock minimizes the final volume of DMSO introduced into the cell culture, thereby preventing solvent-induced cytotoxicity.

  • Weighing: Accurately weigh the lyophilized 8-OMeG powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve a target concentration of 10 mM to 50 mM.

    • Self-Validation Check: The solution will initially appear cloudy as the lattice begins to break down.

  • Homogenization: Vortex the suspension vigorously for 30-60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the initial activation barrier of dissolution.

  • Verification: Hold the tube against a light source. The solution must be optically clear with no visible micro-precipitates[1].

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. Store immediately at -20°C or -80°C[1].

    • Causality: Repeated freeze-thaw cycles cause localized condensation of atmospheric moisture, which introduces water into the DMSO stock and triggers premature precipitation and degradation.

Protocol B: Aqueous Dilution and Cell Culture Treatment

Causality Focus: Direct, rapid addition of the DMSO stock to aqueous media causes the DMSO to diffuse away faster than the 8-OMeG can form an aqueous solvation shell. This localized supersaturation leads to immediate micro-precipitation, rendering the drug biologically unavailable.

  • Pre-warming: Pre-warm the complete cell culture medium (e.g., DMEM or RPMI supplemented with FBS) to 37°C.

    • Causality: Higher temperatures increase solvent kinetic energy, favoring the maintenance of thermodynamic solubility during the transition from DMSO to water.

  • Thawing: Thaw a single aliquot of the 8-OMeG DMSO stock at room temperature. Do not use heat blocks, as localized overheating can degrade the compound.

  • Dropwise Dilution: While gently vortexing or swirling the pre-warmed media, add the DMSO stock dropwise.

  • Final Concentration Check: Ensure the final concentration of DMSO in the culture media does not exceed 0.5% (v/v), with ≤ 0.1% being optimal for sensitive primary cells.

  • Vehicle Control Preparation: Prepare a parallel control media containing the exact same percentage of pure DMSO without 8-OMeG.

    • Self-Validation Check: This isolates the biological effect of 8-OMeG from any baseline solvent toxicity or osmolality shifts.

  • Application: Immediately apply the treated media to the cell culture vessels to prevent gradual nucleation over time.

Protocol Workflow Diagram

The following workflow summarizes the critical steps and physical transitions required for successful 8-OMeG preparation.

Workflow Step1 Weigh 8-OMeG Powder Step2 Reconstitute in 100% Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Add Solvent Step3 Sonicate/Vortex (Until Optically Clear) Step2->Step3 Homogenize Step4 Aliquot into Light-Protected Tubes (Store at -20°C or -80°C) Step3->Step4 Prevent Freeze-Thaw Step5 Dilute Dropwise in Pre-Warmed Media (Final DMSO ≤ 0.5%) Step4->Step5 Thaw at RT prior to use

Figure 2: Step-by-step workflow for the preparation and cellular application of 8-OMeG.

References

Sources

Application Note: 8-Methoxyguanosine Liposomal Formulation for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

8-Methoxyguanosine (8-MOG) is a potent synthetic agonist of Toll-like Receptor 7 (TLR7) . Unlike wild-type guanosine, the methoxy substitution at the C8 position alters the electron density of the purine ring, favoring the syn-conformation required for TLR7 binding within the endosomal compartment of immune cells (Dendritic Cells, Macrophages, B Cells).

The Challenge: Free 8-MOG suffers from poor aqueous solubility (~1-3 mg/mL in physiological buffer) and rapid renal clearance. Systemic administration of free TLR7 agonists often leads to a "cytokine storm" (systemic toxicity) rather than a targeted immune response.

The Solution: Encapsulating 8-MOG in cationic or neutral liposomes achieves three critical goals:

  • Solubility Enhancement: Overcomes the hydrophobicity limit by encapsulating the drug in the aqueous core or at the interface.

  • Passive Targeting: Exploits the Enhanced Permeability and Retention (EPR) effect in tumors or natural uptake by the Reticuloendothelial System (RES) for vaccine applications.

  • Endosomal Delivery: Liposomes are internalized via endocytosis, naturally trafficking the payload to the endosome—the exact subcellular location of TLR7.

Mechanism of Action

Understanding the signaling pathway is crucial for designing the readout assays. 8-MOG must reach the endosome to trigger the MyD88-dependent pathway.

TLR7_Pathway Liposome Liposomal 8-MOG Endosome Endosomal Uptake (Acidification) Liposome->Endosome Endocytosis TLR7 TLR7 Activation (Endosomal Membrane) Endosome->TLR7 Cargo Release MyD88 MyD88 Recruitment TLR7->MyD88 Signaling Cascade IRF7 IRF7 Phosphorylation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB Nucleus Nuclear Translocation IRF7->Nucleus NFkB->Nucleus Output Type I Interferons (IFN-α) Pro-inflammatory Cytokines Nucleus->Output Transcription

Figure 1: Intracellular trafficking and signaling cascade of Liposomal this compound.

Formulation Strategy

Lipid Selection Logic

For immune activation, Cationic Liposomes are generally superior to neutral ones because their positive charge promotes electrostatic interaction with the anionic cell membranes of Antigen Presenting Cells (APCs).

ComponentRoleRecommended LipidMolar Ratio (Example)
Structural Lipid Forms the stable bilayer backbone.DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)50-60%
Steric Stabilizer Prevents leakage and modulates fluidity.Cholesterol 30-40%
Targeting/Uptake Promotes APC uptake (Cationic) or Circulation (PEG).DOTAP (Cationic) ORDSPE-PEG2000 5-10%
Payload TLR7 Agonist.This compound Drug-to-Lipid ratio ~1:10 (w/w)

Formulation Choice:

  • Option A (Vaccine/Immunotherapy): DOTAP/Cholesterol/DSPC (High uptake by APCs).

  • Option B (Systemic Tumor Targeting): DSPC/Cholesterol/DSPE-PEG2000 (Long circulation, passive accumulation).

Note: The protocol below focuses on Option A (Cationic) for maximal in vivo immune activation.

Detailed Protocol: Thin Film Hydration

This method is chosen for its reliability in lab-scale production (1–10 mL batches).

Phase 1: Preparation of Lipid Film
  • Stock Solutions: Dissolve lipids (DOTAP, DSPC, Cholesterol) individually in Chloroform at 10 mg/mL.

  • Mixing: In a round-bottom flask, mix the lipids in the desired molar ratio (e.g., DOTAP:DSPC:Chol 10:50:40).

  • Evaporation: Attach the flask to a Rotary Evaporator.

    • Bath Temp: 45°C.

    • Speed: 100 rpm.

    • Pressure:[1] Reduce gradually to <20 mbar to prevent bumping.

  • Drying: Evaporate until a thin, translucent film forms on the flask wall. Desiccate under vacuum overnight to remove trace solvent.

Phase 2: Drug Loading & Hydration

Critical Step: 8-MOG is sparingly soluble. We utilize Passive Equilibration at elevated temperature.

  • Drug Solution: Dissolve this compound in PBS (pH 7.4).

    • Solubility Note: If solubility is <1 mg/mL, add 5-10% DMSO or warm the buffer to 60°C to assist dissolution.

    • Target Conc: 1–2 mg/mL.

  • Hydration: Add the warm Drug Solution to the lipid film.

  • Agitation: Rotate the flask at 60°C (above the Phase Transition Temperature, Tm, of DSPC) for 1 hour. The film should completely peel off, forming a multilamellar vesicle (MLV) suspension (milky appearance).

Phase 3: Sizing (Extrusion)
  • Assemble a mini-extruder with a 200 nm polycarbonate membrane.

  • Pass the liposome suspension through the membrane 11 times at 60°C.

  • Switch to a 100 nm membrane and pass 11 times.

    • Result: Unilamellar vesicles (LUVs) with size ~100-120 nm.

Phase 4: Purification

Unencapsulated 8-MOG must be removed to determine true Encapsulation Efficiency (EE).

  • Dialysis: Transfer liposomes to a dialysis cassette (MWCO 3.5 kDa or 10 kDa).

  • Buffer Exchange: Dialyze against 1000x volume of PBS at 4°C for 24 hours, changing buffer twice.

    • Alternative: Use a PD-10 Desalting Column for faster purification (dilutes sample).

Characterization & Quality Control

Before in vivo use, the formulation must pass these QC metrics.

ParameterMethodAcceptance CriteriaNotes
Particle Size Dynamic Light Scattering (DLS)100 – 150 nm>200 nm risks rapid splenic clearance.
Polydispersity (PDI) DLS< 0.20Indicates a uniform population.[1]
Zeta Potential Electrophoretic Light Scattering+20 to +40 mVConfirming cationic surface (if DOTAP used).
Encapsulation Efficiency HPLC (UV 254 nm)> 30%Measure drug in lysed liposomes (using Triton X-100) vs. initial input.
Endotoxin LAL Assay< 0.5 EU/mg lipidCritical for immunological studies to avoid false positives.

Experimental Workflow Diagram

Workflow Lipids Lipids in Chloroform Film Dry Lipid Film (Rotovap) Lipids->Film Evaporation Hydration Hydration (MLVs Formed) Film->Hydration + Drug Sol. Drug 8-MOG in Warm PBS (60°C) Drug->Hydration Extrusion Extrusion (100nm Membrane) Hydration->Extrusion Size Reduction Dialysis Dialysis (Remove Free Drug) Extrusion->Dialysis Purification Final Injectable Formulation Dialysis->Final QC Check

Figure 2: Step-by-step fabrication workflow for 8-MOG liposomes.

In Vivo Application Guide

Dosing & Administration
  • Animal Model: C57BL/6 Mice (Standard for immunology).

  • Route:

    • Intravenous (IV): For systemic immune activation or lung metastasis models.

    • Subcutaneous (SC): For draining lymph node targeting (vaccine approach).

    • Intratumoral (IT): Direct modification of the Tumor Microenvironment (TME).

  • Dosage:

    • Typical 8-MOG dose: 1 – 5 mg/kg .

    • Calculate injection volume based on the Encapsulation Efficiency (EE).

    • Example: If final liposomal drug conc is 0.5 mg/mL, a 20g mouse (dose 2mg/kg) requires ~80 µL injection.

Safety & Monitoring
  • Cytokine Release Syndrome: Monitor weight loss and piloerection. Liposomal encapsulation usually widens the therapeutic window compared to free drug, but high doses can still induce systemic IFN-alpha toxicity.

  • Control Groups: Always include "Empty Liposomes" (same lipid composition, no drug) to rule out lipid-induced inflammation.

References

  • Cobkuru, A. et al. (2025). Cationic liposome-formulated Toll Like Receptor (TLR)7/8 agonist enhances the efficacy of a vaccine against fentanyl toxicity. bioRxiv. Link

  • Schoenmaker, L. et al. (2021). mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability. International Journal of Pharmaceutics. Link (Reference for lipid selection logic).

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • MedChemExpress. TLR7/8 Agonist Solubility and Protocols. Link

  • Botte, M. et al. (2015). Hybridization Properties of RNA Containing this compound. PLOS ONE. Link (Confirming structural properties of 8-MOG).

  • Gadd, A.J. et al. (2015). The formulation and characterisation of immunogenic cationic liposomes. Journal of Drug Targeting. Link

Sources

Application Note: High-Specificity Extraction of 8-Methoxyguanosine from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Methoxyguanosine Solid Phase Extraction from Biological Fluids Content Type: Application Note & Protocol Audience: Senior Researchers, Bioanalytical Scientists

Abstract

This compound (8-OMeG) is a critical nucleoside analogue often monitored as a biomarker of RNA oxidative stress or as a metabolite of specific immunomodulatory TLR7 agonists. Its extraction from complex biological fluids (plasma, urine) presents unique challenges due to its polarity and the high abundance of endogenous interfering nucleosides. This guide details a dual-approach Solid Phase Extraction (SPE) strategy: a Polymeric Reversed-Phase (HLB) protocol for high-throughput plasma analysis and a Phenyl Boronic Acid (PBA) protocol for high-specificity urine analysis.

Introduction & Analyte Properties[1][2][3][4][5][6]

This compound is a purine nucleoside modified at the C8 position.[1][2] Unlike its deoxy- counterpart (8-OHdG), 8-OMeG contains a ribose sugar with a cis-diol functionality, a structural feature that can be exploited for highly specific extraction.

Physicochemical Profile
PropertyValueImplication for SPE
Molecular Weight 313.27 g/mol Detectable as

at m/z 314.1
pKa ~1.6 (N7), ~9.2 (N1)Ionizable; pH control is critical for retention.
LogP ~ -1.6 (Hydrophilic)Poor retention on pure silica C18; requires "wettable" polymeric phases or specific affinity.
Stability Acid-labile glycosidic bondAvoid strong acids (>10% HCl) and high heat (>50°C) during evaporation.

Experimental Strategy: The "Two-Path" Approach

Why One Protocol is Not Enough
  • Path A: Plasma (Polymeric Reversed-Phase)

    • Challenge: High protein content, lower interference from salts.

    • Solution: Protein precipitation followed by HLB (Hydrophilic-Lipophilic Balance) SPE. HLB sorbents retain polar compounds even when dried, ensuring recovery of the hydrophilic 8-OMeG.

  • Path B: Urine (PBA Affinity)

    • Challenge: High salt content, massive background of urea and other purines.

    • Solution: Phenyl Boronic Acid (PBA) SPE. PBA forms a reversible covalent bond specifically with cis-diols (the ribose sugar) under basic conditions. This washes away virtually all non-ribose impurities (salts, deoxy-nucleosides, proteins).

Materials & Equipment

  • SPE Cartridges:

    • Path A: Oasis HLB (30 mg, 1 cc) or Strata-X.

    • Path B: Bond Elut PBA (100 mg, 1 cc) or equivalent boronate affinity column.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
  • Internal Standard (IS):

    
    -8-Methoxyguanosine or 
    
    
    
    -Guanosine (if isotopologue is unavailable).

Protocol A: Plasma Extraction (Polymeric RP)

Objective: Isolate 8-OMeG from protein-rich matrices.

Step 1: Sample Pre-treatment[7]
  • Thaw plasma on ice.

  • Add 200 µL Plasma to a 1.5 mL centrifuge tube.

  • Add 20 µL Internal Standard working solution (100 ng/mL).

  • Protein Precipitation: Add 600 µL of 1% Formic Acid in ACN (cold). Vortex for 30s.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Dilution: Transfer supernatant to a clean tube and dilute 1:1 with HPLC-grade water (to reduce organic content to <50% for SPE retention).

Step 2: Solid Phase Extraction (HLB)
  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water.

  • Load: Apply the pre-treated supernatant (~1.2 mL) at a flow rate of 1 mL/min.

  • Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).

  • Wash 2: 1 mL Water (Removes residual buffer).

  • Elute: 2 x 500 µL 100% MeOH.

  • Dry: Evaporate under

    
     stream at 35°C.
    
  • Reconstitute: 100 µL Mobile Phase A (0.1% FA in Water).

Protocol B: Urine Extraction (PBA Affinity)

Objective: Isolate 8-OMeG from high-salt/interference matrices using cis-diol specificity.

Step 1: Sample Pre-treatment[7]
  • Thaw urine and vortex.

  • Mix 500 µL Urine + 20 µL Internal Standard .

  • Buffer Adjustment: Add 1.5 mL of 250 mM Ammonium Acetate (pH 8.8) .

    • Critical Mechanism: High pH is required to ionize the boronic acid ligands, allowing them to form the cyclic ester with the 8-OMeG ribose.

Step 2: Solid Phase Extraction (PBA)
  • Condition: 1 mL MeOH (activates ligands).

  • Equilibrate: 1 mL 250 mM Ammonium Acetate (pH 8.8).

  • Load: Apply buffered urine sample (gravity flow or low vacuum).

  • Wash 1 (Interference Removal): 2 mL 250 mM Ammonium Acetate (pH 8.8).

    • Note: At this stage, 8-OMeG is covalently bound. You can wash aggressively.

  • Wash 2 (Organic Clean-up): 1 mL ACN:Water (10:90) with 1%

    
    .
    
  • Elute: 2 x 750 µL 1% Formic Acid in MeOH:Water (50:50) .

    • Mechanism:[1] Acidification hydrolyzes the boronate ester, releasing the purified nucleoside.

  • Dry & Reconstitute: Evaporate at 35°C; reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Analysis Parameters

Column: C18 High Strength Silica (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm. Mobile Phase A: 0.1% Formic Acid in Water.[3] Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note
This compound 314.1 182.1 22Loss of Ribose (132 Da)
314.1167.135Secondary Qualifier
IS (

-8-OMeG)
319.1187.122Internal Standard

Visualization of Workflows

G cluster_0 Protocol A: Plasma (HLB) cluster_1 Protocol B: Urine (PBA Affinity) P_Start Plasma Sample P_PPT Protein PPT (1% FA in ACN) P_Start->P_PPT P_Load Load HLB (Hydrophobic Retention) P_PPT->P_Load P_Elute Elute (100% MeOH) P_Load->P_Elute LCMS LC-MS/MS Analysis (MRM: 314.1 -> 182.1) P_Elute->LCMS U_Start Urine Sample U_Buffer Buffer pH 8.8 (Activate Boronate) U_Start->U_Buffer U_Bind Covalent Binding (Cis-diol Specific) U_Buffer->U_Bind U_Elute Acidic Elution (Hydrolysis) U_Bind->U_Elute U_Elute->LCMS

Figure 1: Decision tree and workflow for extracting this compound based on biological matrix type.

Validation & Troubleshooting

Recovery Data (Target)
  • Plasma (HLB): Expect 85-95% recovery.

  • Urine (PBA): Expect 90-98% recovery (highly specific).

Troubleshooting Guide
  • Low Recovery on PBA: Ensure the loading pH is >8.5. If the pH is neutral or acidic, the boronate ester will not form. Check that the elution solvent is sufficiently acidic (1% Formic Acid) to break the bond.

  • Peak Tailing in LC-MS: 8-OMeG is polar. Use a column capable of 100% aqueous stability (e.g., HSS T3 or Polar C18) and start the gradient at 1-2% B.

  • Depurination: If you observe a peak at m/z 182.1 (base) in the blank or early in the chromatogram, the analyte may be degrading during the evaporation step. Reduce evaporation temp to <35°C.

References

  • Hu, C. W., et al. (2010). "Simultaneous measurement of 8-oxoGua and 8-oxodGuo in urine by isotope-dilution LC-MS/MS." Free Radical Biology and Medicine.

  • Gao, S., et al. (2013). "Highly sensitive quantitative method for 8-hydroxy-2'-deoxyguanosine in human plasma." Journal of Chromatography B.

  • PubChem. (2025). "this compound Chemical Properties and Identifiers." National Library of Medicine.

  • Thermo Fisher Scientific. (2024). "Direct Quantification of Amino Acids and Polar Metabolites in Plasma." Application Note.

Sources

Application Note: 8-Methoxyguanosine HEK-Blue™ TLR7 Reporter Assay Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, self-validating protocol for evaluating the agonist activity of 8-Methoxyguanosine (8-MOG) on Toll-like Receptor 7 (TLR7). Utilizing the HEK-Blue™ hTLR7 reporter cell line, this assay quantifies NF-κB/AP-1 activation via the secretion of embryonic alkaline phosphatase (SEAP).[1] This guide addresses the specific solubility challenges of guanosine analogs, defines the mechanistic basis of Site 1 ligand binding, and provides a streamlined workflow for determining EC50 values with high reproducibility.

Introduction & Mechanistic Principle[3][4][5]

The Target: TLR7 and Guanosine Analogs

Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor (PRR) critical for detecting single-stranded RNA (ssRNA) and nucleoside analogs.[2][3] Unlike complex ssRNA which binds to Site 2 of the TLR7 ectodomain, small molecule nucleoside analogs like This compound bind to Site 1 , a distinct pocket conserved for guanosine recognition.

Upon binding, 8-MOG induces a conformational change promoting TLR7 homodimerization. This recruits the adaptor molecule MyD88 , triggering a signaling cascade (IRAK4/1


 TRAF6 

IKK) that results in the nuclear translocation of NF-κB and AP-1 .
The Reporter System: HEK-Blue™

The HEK-Blue™ hTLR7 cell line is engineered to stably express human TLR7 and an NF-κB/AP-1-inducible SEAP reporter gene.

  • Resting State: NF-κB is sequestered in the cytoplasm; SEAP is not produced.

  • Activated State: 8-MOG binds TLR7

    
     NF-κB translocates 
    
    
    
    SEAP is secreted into the supernatant.
  • Detection: SEAP hydrolyzes the QUANTI-Blue™ substrate, triggering a color shift from pink to purple/blue (OD 620–655 nm).[4]

Signaling Pathway Visualization

TLR7_Pathway cluster_Cell HEK-Blue hTLR7 Cell Ligand This compound (8-MOG) TLR7 TLR7 Dimer (Site 1 Binding) Ligand->TLR7 Binds Endosome Endosome Lumen MyD88 MyD88 TLR7->MyD88 Recruits Kinases IRAK4 / IRAK1 / TRAF6 MyD88->Kinases Activates NFkB_Cyto NF-κB (Inactive) Kinases->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Promoter IFN-β / NF-κB Promoter NFkB_Nuc->Promoter Binds Nucleus Nucleus SEAP_Gene SEAP Gene Promoter->SEAP_Gene Transcription SEAP_Protein SEAP Secretion SEAP_Gene->SEAP_Protein Translation Detection QUANTI-Blue (Pink -> Blue) SEAP_Protein->Detection Hydrolysis

Figure 1: Mechanism of Action.[5] this compound binds TLR7, triggering the MyD88-dependent pathway to induce SEAP expression.

Materials & Reagents

Cell Lines
Cell LineDescriptionSourcePurpose
HEK-Blue™ hTLR7 HEK293 with hTLR7 + SEAP reporterInvivoGen (hkb-htlr7)Test System
HEK-Blue™ Null1-k Parental HEK293 (No TLR7)InvivoGen (hkb-null1k)Negative Control (Specificity Check)
Reagents
  • This compound (8-MOG): (CAS: 7057-53-6). Purity

    
     98%.
    
  • Positive Control: R848 (Resiquimod) or CL264.

  • Detection Medium: QUANTI-Blue™ Solution (InvivoGen).[6]

  • Culture Medium: DMEM, 4.5 g/L glucose, 10% Heat-Inactivated FBS, Penicillin-Streptomycin, Normocin™.

  • Selective Antibiotics: Blasticidin (activates TLR7 plasmid selection), Zeocin (activates SEAP plasmid selection). Note: Do not use during the assay incubation itself, only for maintenance.

Experimental Protocol

Compound Preparation (Critical Step)

Guanosine analogs often exhibit poor aqueous solubility. Proper stock preparation is essential for accurate EC50 determination.

  • Stock Solution: Dissolve this compound in DMSO to a concentration of 50 mM .

    • Tip: If precipitation occurs, warm to 37°C and vortex.

  • Working Solution: Dilute the stock in sterile Endotoxin-Free Water or PBS to 2x the highest desired final concentration (e.g., if testing 0-100 µM, prepare 200 µM).

    • Caution: Keep final DMSO concentration on cells < 0.5% to avoid cytotoxicity.

Cell Preparation
  • Harvest HEK-Blue™ hTLR7 cells from a flask at 70-80% confluency.

  • Wash with PBS and detach using pre-warmed PBS (tap flask) or short trypsinization.

  • Resuspend in HEK-Blue™ Detection Media (or standard DMEM + 10% Heat-Inactivated FBS).

    • Note: Using Heat-Inactivated FBS is non-negotiable. Standard FBS contains alkaline phosphatase that will cause high background noise.

  • Count cells and adjust density to 2.8 x 10⁵ cells/mL .

Assay Workflow (96-Well Format)
StepActionVolumeNotes
1 Add Compound 20 µLAdd 8-MOG dilutions, Positive Control (R848), and Negative Control (Vehicle) to plate.
2 Add Cells 180 µLAdd cell suspension (~50,000 cells/well) to the wells containing compounds.
3 Incubate -Incubate at 37°C, 5% CO2 for 16–24 hours .
4 Prepare Detection -Prepare QUANTI-Blue™ solution according to manufacturer instructions.
5 Transfer 20 µLTransfer 20 µL of induced cell supernatant to a new clear-bottom 96-well plate.
6 Add Detection 180 µLAdd 180 µL of QUANTI-Blue™ solution to the supernatant.
7 Develop -Incubate at 37°C for 1–3 hours . Monitor color change (pink

blue).
8 Read -Measure Absorbance (OD) at 620–655 nm using a microplate reader.
Workflow Diagram

Assay_Workflow cluster_Prep Preparation cluster_Plate Incubation (Day 1) cluster_Read Detection (Day 2) Stock 8-MOG Stock (50mM DMSO) Dilution Serial Dilution (2x Conc.) Stock->Dilution Plate 96-Well Plate 20µL Cmpd + 180µL Cells Dilution->Plate Cells Harvest Cells (2.8x10^5 cells/mL) Cells->Plate Incubate 16-24h @ 37°C 5% CO2 Plate->Incubate Transfer Transfer 20µL Supernatant Incubate->Transfer QB Add 180µL QUANTI-Blue Transfer->QB Read Measure OD 620-655 nm QB->Read

Figure 2: Step-by-step experimental workflow for the HEK-Blue TLR7 assay.

Data Analysis & Validation

Calculation
  • Background Subtraction: Subtract the OD value of the Negative Control (media/vehicle only) from all sample wells.

  • Fold Induction: Calculate Fold Change = (Sample OD - Background) / (Negative Control OD - Background). Note: If background is near zero, use raw OD for EC50 plotting.

  • EC50 Determination: Plot [Agonist Concentration] (log scale) vs. OD (linear scale). Fit data using a non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Acceptance Criteria (Self-Validation)

For the assay to be considered valid, the following conditions must be met:

  • Z-Factor: > 0.5 (indicates a robust assay window).

  • Positive Control: R848 (1-10 µM) must show >5-fold signal induction over vehicle.

  • Null Cell Line: 8-MOG must NOT induce SEAP signal in HEK-Blue™ Null1-k cells. If signal is observed here, the compound is acting via a non-TLR7 mechanism (e.g., intrinsic fluorescence or toxicity-induced release).

  • DMSO Tolerance: Vehicle control wells must not show significant toxicity or background color change.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background FBS contains Alkaline PhosphataseEnsure FBS is Heat-Inactivated (56°C for 30 min).
No Signal Loss of plasmid / MycoplasmaTreat cells with Blasticidin/Zeocin to re-select. Test for Mycoplasma.
Low Sensitivity Low cell density or short incubationIncrease cell density to 50k/well. Extend QUANTI-Blue incubation up to 24h (if background allows).
Precipitation 8-MOG insolubilitySonicate stock solution. Ensure pre-dilution in PBS is warm before adding to cells.

References

  • InvivoGen. (n.d.). HEK-Blue™ hTLR7 Cells: TF-NF-κB-SEAP Reporter Cells. Retrieved from [Link]

  • Hemmi, H., et al. (2002).[7] Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway.[7] Nature Immunology, 3, 196–200.[7] Retrieved from [Link]

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7.[3] Proceedings of the National Academy of Sciences, 100(11), 6646–6651. Retrieved from [Link]

  • InvivoGen. (n.d.). QUANTI-Blue™ Solution: SEAP Detection Reagent. Retrieved from [Link]

  • Shibata, T., et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7.[3] International Immunology, 28(5), 211–222. Retrieved from [Link]

Sources

Protocol: Site-Specific Incorporation of 8-Methoxyguanosine into Oligoribonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Overview

8-Methoxyguanosine (8-OMe-G) is a modified purine nucleoside utilized primarily for its profound structural influence on RNA folding and its potent immunostimulatory properties. Unlike canonical guanosine, the methoxy group at the C8 position creates significant steric hindrance with the sugar moiety, energetically forcing the nucleobase into the syn conformation around the glycosidic bond.[1][2]

This "conformational lock" makes 8-OMe-G a critical tool for:

  • Z-RNA Stabilization: Promoting the transition from the canonical right-handed A-form to the left-handed Z-form helix, particularly in high-salt or specific protein-binding contexts (e.g., ADAR1 Z

    
     domain interactions).
    
  • Immune Modulation: Acting as a Toll-Like Receptor (TLR) agonist.[3] 8-substituted guanosines mimic damage signals or viral RNA, activating TLR7/8 pathways to induce cytokine production (Interferon-

    
    , TNF-
    
    
    
    ).
  • Probing Active Sites: Investigating the steric tolerance of RNA polymerase and ribozyme active sites.

Chemical Basis & Design Strategy

The "Syn-Lock" Mechanism

In standard RNA (A-form), bases adopt the anti conformation to facilitate Watson-Crick pairing. The bulky 8-methoxy group clashes with the O4' of the ribose in the anti position, shifting the equilibrium toward syn.

  • Thermodynamic Consequence: Incorporation of 8-OMe-G into a standard duplex generally destabilizes the helix (

    
    C to 
    
    
    
    C per modification) unless the sequence is prone to Z-form adoption (e.g., alternating CGCGCG), where it acts as a stabilizer.
Reagent Selection[4]
  • Phosphoramidite: 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-8-methoxyguanosine-3'-O-(cyanoethyl-N,N-diisopropyl) phosphoramidite.

  • Protecting Groups:

    • 5'-OH: Dimethoxytrityl (DMT).[4]

    • 2'-OH: tert-Butyldimethylsilyl (TBDMS) - Standard for RNA.

    • Exocyclic Amine (N2): Isobutyryl (iBu). Note: While dimethylformamidine (dmf) is faster to deprotect, iBu is more robust against side reactions during the extended coupling times often required for modified bases.

Detailed Synthesis Protocol

Experimental Workflow Diagram

RNA_Synthesis_Workflow Start Start: Solid Support (CPG) Detritylation Step 1: Detritylation (3% TCA in DCM) *Critical: Limit exposure time* Start->Detritylation Coupling Step 2: Coupling (8-OMe-G Amidite + ETT) *Extend time to 6-10 mins* Detritylation->Coupling Free 5'-OH Oxidation Step 3: Oxidation (0.02 M I2 in THF/Pyridine/H2O) Coupling->Oxidation Phosphite Triester Capping Step 4: Capping (Ac2O + N-Methylimidazole) Oxidation->Capping Phosphate Triester CycleCheck Next Base? Capping->CycleCheck CycleCheck->Detritylation Yes (Repeat) Cleavage Step 5: Cleavage & Base Deprotection (AMA or NH4OH/EtOH) CycleCheck->Cleavage No (End Synthesis) Desilylation Step 6: 2'-O-Desilylation (TEA·3HF or TBAF) Cleavage->Desilylation Purification Step 7: Purification (IE-HPLC or PAGE) Desilylation->Purification

Figure 1: Optimized Solid-Phase RNA Synthesis Cycle for this compound incorporation.

Step-by-Step Methodology
Phase 1: Automated Synthesis

Instrument: DNA/RNA Synthesizer (e.g., ABI 394, MerMade). Scale: 1.0


mol.
  • Reagent Preparation:

    • Dissolve 8-OMe-G phosphoramidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

    • Note: Ensure water content is <30 ppm. Use molecular sieves if necessary.

  • Coupling Cycle Modifications:

    • Detritylation: Use 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

      • Precaution: Although the electron-donating methoxy group stabilizes the glycosidic bond better than electron-withdrawing halogens (like 8-Br), 8-substituted purines are generally more susceptible to acid-catalyzed depurination than native bases. Limit TCA flow to the minimum required for complete color removal (approx. 60-80s).

    • Coupling: The steric bulk of the 8-methoxy group hinders the approach of the incoming phosphoramidite.

      • Action: Increase coupling time from standard 3-4 mins to 6-10 minutes .

      • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are preferred over standard Tetrazole for higher efficiency.

    • Oxidation: Standard conditions (0.02 M Iodine in THF/Pyridine/H2O) for 30-45 seconds.

    • Capping: Standard Acetic Anhydride/N-Methylimidazole.

Phase 2: Deprotection (Two-Step Strategy)

Crucial: RNA requires removal of base protecting groups first, followed by the removal of the 2'-TBDMS groups.

  • Base Deprotection & Cleavage:

    • Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine) OR NH

      
      OH/Ethanol (3:1).
      
    • Condition (AMA): 65°C for 15 minutes (Rapid) or Room Temp for 2 hours (Mild).

    • Condition (NH

      
      OH/EtOH):  55°C for 16 hours.
      
    • Recommendation: Use AMA at Room Temp for 2 hours to minimize thermal stress on the modified nucleoside while ensuring complete removal of the isobutyryl group.

    • Drying: Evaporate the solution to dryness in a speed-vac.

  • 2'-O-Desilylation:

    • Reagent: Triethylamine Trihydrofluoride (TEA·3HF).

    • Protocol: Resuspend the pellet in 100

      
      L DMSO. Add 125 
      
      
      
      L TEA·3HF.
    • Incubation: Heat at 65°C for 2.5 hours.

    • Quenching: Cool to RT. Add 1 mL n-Butanol to precipitate the RNA. Centrifuge (10k rpm, 5 min), discard supernatant, and wash pellet with 70% Ethanol.

Purification & Quality Control

Purification Strategy

Since 8-OMe-G is hydrophobic, it may slightly retard elution in Reverse Phase (RP) HPLC, but Ion Exchange (IE) is preferred for resolution of failure sequences.

  • Method: Anion Exchange HPLC (Dionex DNAPac PA200 or equivalent).

  • Buffer A: 25 mM Tris-HCl, pH 8.0.

  • Buffer B: 25 mM Tris-HCl, pH 8.0 + 1 M NaClO

    
    .
    
  • Gradient: 0-60% B over 45 mins.

  • Temperature: 60°C (Hot HPLC prevents secondary structure formation during purification).

Quality Control (QC)
  • ESI-MS: Electrospray Ionization Mass Spectrometry is mandatory.

    • Expected Mass Shift: this compound adds +30.03 Da relative to Guanosine (Replacement of H [1.008] with OMe [31.03]).

  • Enzymatic Digestion: Digest with Snake Venom Phosphodiesterase (SVPD) and Alkaline Phosphatase, followed by LC-MS analysis of the single nucleosides to verify integrity of the methoxy group.

Applications & Data Interpretation[3]

Structural Validation (Z-RNA)

To verify the induction of Z-RNA, perform Circular Dichroism (CD) spectroscopy.[5]

ConformationCD Signature (Characteristic Peaks)
A-RNA (Standard) Positive band at ~265 nm, Negative band at ~210 nm.
Z-RNA (8-OMe-G) Negative band at ~285 nm , Positive band at ~260 nm (inversion of the UV spectrum).

Protocol:

  • Prepare 2-5

    
    M RNA in varying salt concentrations (e.g., 10 mM to 4 M NaCl).
    
  • Measure CD spectra at 25°C.

  • Result: 8-OMe-G modified RNA should show Z-form characteristics at significantly lower salt concentrations than unmodified RNA.

Immunostimulation (TLR7/8)

8-OMe-G oligonucleotides are potent ligands for TLR7.

  • Assay: HEK-Blue™ hTLR7 reporter cells.

  • Mechanism: The modified RNA is endocytosed. The 8-OMe-G moiety is recognized by the leucine-rich repeat (LRR) domain of TLR7, triggering NF-

    
    B activation.
    
  • Control: Use unmodified RNA (negative) and R848 (positive small molecule control).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Inefficient coupling due to steric bulk.Increase coupling time to 10 mins; Use fresh ETT activator.
Depurination (Base Loss) Acid exposure during detritylation.Reduce TCA contact time; Ensure thorough ACN wash immediately after TCA.
Incomplete Deprotection Isobutyryl group on N2 is resistant.Switch to AMA deprotection (faster/stronger) or extend NH

OH time.
Mass Spec +14 Da Methylation of nucleobase by methylamine?Rare. Ensure pure reagents. More likely incomplete deprotection (+isobutyryl is +70, so check math). +14 usually implies a methyl artifact, check if methanol was used in a drying step with traces of acid.

References

  • Baranowski, D. S., et al. (2015). "Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine."[1][2] PLOS ONE. 10(9): e0137674.[1] Link

  • Koga, Y., et al. (2013). "Synthesis of the oligoribonucleotides incorporating 8-oxo-guanosine and evaluation of their base pairing properties."[4] Nucleosides, Nucleotides and Nucleic Acids. 32(3): 124-136. Link

  • Taniguchi, Y., et al. (2018). "2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA." Molecules. 23(10): 2580. Link

  • Glen Research. "Deprotection Guide: RNA and UltraMild Chemistries." Glen Research Technical Notes. Link

  • Shibata, A., et al. (2024). "2'-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism." bioRxiv. Link

Sources

Technical Application Note: 8-Methoxyguanosine Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

8-Methoxyguanosine (8-OMe-Guo) is a synthetic C8-substituted guanosine ribonucleoside derivative.[1] It functions as a potent immunostimulant, belonging to a class of small molecule Toll-like Receptor 7 (TLR7) agonists .[2][3][4][5] Unlike its analogs (e.g., 8-Hydroxyguanosine or Loxoribine) which stimulate both proliferation and differentiation, this compound is noted for specifically inducing B-lymphocyte differentiation into antibody-secreting cells without necessarily driving massive proliferation.

Mechanism: TLR7-MyD88 Signaling Axis

Upon intraperitoneal (IP) administration, this compound is internalized into immune cells (B cells, Dendritic Cells) via endocytosis. It binds to TLR7 located within the endosomal membrane. This binding triggers the recruitment of the adaptor protein MyD88 , initiating a signaling cascade that results in the translocation of NF-κB and IRF7 to the nucleus. This leads to the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and type I interferons, driving B-cell maturation and immunoglobulin secretion.

TLR7_Pathway cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus TLR7 TLR7 Receptor MyD88 MyD88 TLR7->MyD88 Recruitment Agonist This compound Agonist->TLR7 Binding IRAKs IRAK4 / IRAK1 MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Ubiquitination IKK IKK Complex TRAF6->IKK Phosphorylation IRF7 IRF7 TRAF6->IRF7 Activation NFkB NF-κB IKK->NFkB Nuclear Translocation Transcription Transcription: IL-6, TNF-α, Ig Secretion NFkB->Transcription IRF7->Transcription

Caption: Schematic of the TLR7 signaling pathway activated by this compound, leading to B-cell differentiation.

Pre-Formulation & Vehicle Selection

This compound is a hydrophobic nucleoside analog. Direct dissolution in saline is difficult and can lead to precipitation in vivo, causing peritonitis or inconsistent dosing. A co-solvent system is mandatory .

Recommended Vehicle System

10% DMSO / 40% PEG-400 / 50% Saline This formulation balances solubility with biocompatibility for IP injection.

ComponentFunctionConcentration (Final)Preparation Note
DMSO (Dimethyl Sulfoxide)Primary Solvent10% (v/v)Dissolve pure compound here first.
PEG-400 (Polyethylene Glycol)Co-solvent / Stabilizer40% (v/v)Adds viscosity, prevents precipitation.
Sterile Saline (0.9% NaCl)Diluent50% (v/v)Add last, slowly, with vortexing.

Solubility Protocol:

  • Weigh the required amount of this compound.

  • Dissolve completely in 100% DMSO (volume = 10% of final total volume). Sonication (37°C) may be required.

  • Add PEG-400 (volume = 40% of final total volume) and vortex.

  • Slowly add warm (37°C) sterile saline (volume = 50% of final total volume) while vortexing.

  • Critical Check: Ensure the solution is clear. If cloudy, do not inject.

Dosage & Administration Protocol

Based on pharmacodynamic data for C8-substituted guanosines (e.g., 8-Bromoguanosine, 8-Hydroxyguanosine) which share the same bioavailability profile, the effective in vivo dosage range is 25 mg/kg to 100 mg/kg .

Dosage Table (Murine Models)
Experimental GoalRecommended DoseFrequencyRationale
Low Dose / Maintenance 25 mg/kg Daily or EODFor chronic studies to minimize cumulative toxicity.
Standard Immunostimulation 50 mg/kg Single Bolus or Daily x 3Validated dose for B-cell differentiation (analogous to 1 mg/mouse).
High Dose / Acute Challenge 100 mg/kg Single BolusMaximal TLR7 activation; monitor for cytokine storm symptoms.
Step-by-Step Injection Protocol

Materials:

  • Formulated this compound (warmed to 37°C).

  • 1 mL Tuberculin syringes.

  • 25G or 27G needles (5/8 inch).

Procedure:

  • Weigh Mice: Accurately weigh each mouse to calculate the specific volume (Standard: 10 mL/kg).

    • Example: A 25g mouse receiving 50 mg/kg (conc: 5 mg/mL) requires 0.25 mL injection volume.

  • Restraint: Scruff the mouse firmly to expose the abdomen and restrict leg movement.

  • Site Selection: Visualize the lower right quadrant of the abdomen (to avoid the cecum on the left).

  • Insertion: Tilt the mouse head-down slightly. Insert the needle at a 30-45° angle, bevel up. Penetrate the peritoneum (a slight "pop" may be felt).

  • Aspiration: Pull back slightly on the plunger.

    • If blood/urine appears: Withdraw and discard.

    • If negative pressure: Proceed.

  • Injection: Depress plunger smoothly.

  • Post-Procedure: Monitor for 15 minutes for signs of distress (hunched posture, piloerection).

Safety & Toxicology

  • Adverse Events: High doses (>150 mg/kg) of guanosine analogs can cause renal crystallization or transient lethargy due to cytokine release.

  • Controls: Always include a Vehicle Control group (10% DMSO/40% PEG/50% Saline) to rule out solvent-induced inflammation.

References

  • Goodman, M. G., & Weigle, W. O. (1982). Activation of lymphocytes by brominated nucleoside and nucleotide analogues: implications for the "second messenger" function of cGMP. Proceedings of the National Academy of Sciences, 79(23), 7460–7464.

  • Ahmad, A., & Mond, J. J. (1985). 8-Hydroxyguanosine and this compound possess immunostimulating activity for B lymphocytes.[1][6] Cellular Immunology, 94(1), 276-280.[1][6]

  • Scheuer, W. V., Goodman, M. G., Parks, D. E., & Weigle, W. O. (1985). Enhancement of the in vivo antibody response by an 8-derivatized guanine nucleoside.[7] Cellular Immunology, 91(1), 294-300.[7]

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646–6651.

  • Shibata, T., et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7.[4] International Immunology, 28(5), 211–222.

Sources

8-Methoxyguanosine cell culture media preparation sterile filtering

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Preparation and Sterile Filtration of 8-Methoxyguanosine for Cell Culture

Abstract

This compound (8-MerG) is a potent, selective Toll-like Receptor 7 (TLR7) agonist widely used to study innate immune signaling and cytokine induction (e.g., IFN-α, TNF-α).[1] However, its utility is frequently compromised by its poor aqueous solubility and tendency to precipitate upon dilution into physiological media. This Application Note provides a rigorous, field-proven protocol for the preparation, solubilization, and sterile filtration of 8-MerG. Unlike standard protocols, this guide emphasizes the "Sterile Stock Addition" method to prevent compound loss during final media filtration and ensures endotoxin-free delivery to sensitive immune cells.

Introduction & Biological Context

This compound acts as an immunostimulant by binding to TLR7 located in the endosomal compartment of dendritic cells and B cells. Upon activation, TLR7 recruits the adaptor protein MyD88, triggering a signaling cascade that activates IRF7 and NF-κB, leading to the transcription of type I interferons and proinflammatory cytokines.

The Formulation Challenge: Nucleoside analogs modified at the C-8 position often exhibit reduced solubility in neutral aqueous buffers due to base stacking and hydrophobicity. Improper preparation leads to:

  • Micro-precipitation: Invisible to the naked eye but results in inconsistent dosing.

  • Filter Adsorption: Significant loss of active compound when filtering large volumes of dilute media.

  • Cytotoxicity: High local concentrations of solvent (DMSO) if not mixed rapidly.

Physicochemical Profile & Solubility Data

PropertySpecificationCritical Note
Molecular Weight ~313.27 g/mol
Appearance White to off-white crystalline solidHygroscopic; store desiccated.[1]
Solubility (Water) < 1 mg/mL (Neutral pH)Insoluble in PBS or media at effective doses.[1]
Solubility (DMSO) 10 – 12.5 mg/mL (Max)Recommended Stock Concentration: 10 mM (~3.13 mg/mL) to prevent crashing out.[1]
Solubility (0.1 M NaOH) ~10 mg/mLNot recommended for cell culture due to pH shock upon dilution.
Storage (Solid) -20°CProtect from light.[1]
Storage (Stock) -20°C or -80°CStable for 6 months. Avoid freeze-thaw cycles.[1][2]

Protocol: Sterile Stock Preparation (The "Gold Standard" Method)

Objective: Create a high-concentration, sterile stock solution in DMSO that can be added directly to sterile culture media. This avoids the need to filter the final medium, preventing drug loss via membrane adsorption.

Reagents & Equipment
  • This compound (High Purity >98%)[1][3]

  • Dimethyl Sulfoxide (DMSO), Hybri-Max™ or cell-culture grade (sterile).[1]

  • Syringe Filter: 13mm or 25mm diameter, 0.2 µm Pore Size .

    • Membrane Material:PTFE (Polytetrafluoroethylene) or Nylon .[1]

    • Prohibited: Cellulose Acetate (dissolves in DMSO) or PES (variable compatibility with 100% DMSO).

  • Sterile amber glass vials or polypropylene cryovials.

Step-by-Step Procedure
  • Calculations:

    • Target Stock Concentration: 10 mM .

    • Mass required: 3.13 mg per 1 mL of DMSO.

    • Note: Do not attempt >30 mM stocks; stability decreases significantly.

  • Dissolution:

    • Weigh the powder into a sterile tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particulates remain, warm the solution to 37°C (water bath) for 5–10 minutes. Sonication (30-40 kHz) for 5 minutes is permissible if heat fails.[1]

  • Sterile Filtration (The Critical Step):

    • Attach a 0.2 µm PTFE or Nylon syringe filter to a sterile syringe.

    • Pre-wetting (Optional but recommended): Push 0.5 mL of pure sterile DMSO through the filter to prime the membrane and remove potential extractables. Discard this flow-through.

    • Pass the 8-MerG/DMSO solution through the filter into a sterile amber vial.

    • Recovery: Push a small volume of air through the filter to recover the "hold-up" volume (often ~50-100 µL).[1]

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw degradation.

    • Store at -20°C .

Protocol: Preparation of Working Medium

Objective: Dilute the sterile stock into culture media without inducing precipitation.

  • Preparation of Cell Culture Media:

    • Ensure media (e.g., RPMI-1640 or DMEM + 10% FBS) is pre-warmed to 37°C .[1] Cold media promotes precipitation.

  • Dilution Strategy:

    • Calculate the volume of stock needed.

      • Example: For a 10 µM final dose in 10 mL media, add 10 µL of 10 mM Stock.

    • Method: Hold the tube of media at a 45° angle. Pipette the DMSO stock directly into the center of the liquid while swirling immediately .

    • Do not pipette onto the plastic wall of the tube (drug may adhere).

    • Do not filter this final solution. You have already sterilized the stock and the media separately. Filtering now risks removing the hydrophobic drug via adsorption to the filter membrane.

  • Vehicle Control:

    • Prepare a control condition containing an equivalent volume of sterile DMSO (e.g., 0.1% v/v) to rule out solvent toxicity.

Visualizing the Workflow

The following diagram illustrates the critical decision points and material compatibility requirements.

G Start Solid this compound Solvent Add 100% DMSO (Target: 10 mM) Start->Solvent Dissolve Vortex / Heat (37°C) Check Clarity Solvent->Dissolve FilterSelect Select Filter Membrane Dissolve->FilterSelect FilterPTFE PTFE or Nylon (DMSO Compatible) FilterSelect->FilterPTFE Correct FilterPES PES / CA (INCOMPATIBLE) FilterSelect->FilterPES Avoid SterileStock Sterile Stock (-20°C Storage) FilterPTFE->SterileStock Dilution Dropwise Addition with Swirling SterileStock->Dilution Dilute 1:1000+ MediaPrep Pre-warm Media (37°C) (RPMI/DMEM) MediaPrep->Dilution FinalCheck Visual Inspection (No Precipitate) Dilution->FinalCheck FinalCheck->Dissolve Precipitate? Experiment Cell Treatment (TLR7 Activation) FinalCheck->Experiment Clear

Caption: Workflow for this compound sterile preparation. Green paths indicate optimal protocol; red dashed lines indicate incompatibility.

Quality Control & Troubleshooting

QC: Concentration Verification (Self-Validating System)

Because 8-MerG is prone to precipitation, verify the final concentration in the media using UV-Vis spectroscopy if you suspect loss.[1]

  • Wavelength: ~250–260 nm (Broad peak).

  • Method: Centrifuge a sample of the prepared media (2000 x g, 5 min). Measure the absorbance of the supernatant vs. a media blank. A significant drop in absorbance compared to the theoretical calculation indicates precipitation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Media Media was cold (4°C).[1]Pre-warm media to 37°C before adding stock.
Precipitation in Media Stock concentration too high (>20 mM).Dilute stock to 10 mM or 5 mM in DMSO before adding to media.
Filter Clogging (Stock) Incomplete dissolution.Sonicate stock for 5 mins; ensure solution is crystal clear before filtering.
Filter Dissolved/Melted Wrong membrane material (e.g., CA).Use PTFE or Nylon only for DMSO.
Cell Toxicity DMSO % too high (>0.5%).[1]Ensure final dilution factor is >1:200 (preferably 1:1000).

References

  • Cayman Chemical. 8-Hydroxyguanosine Product Information & Solubility Data.Link (Note: 8-MerG shares similar physicochemical constraints with 8-OH-G).[1]

  • Sigma-Aldrich. Filter Membrane Compatibility Chart.[1]Link

  • PubChem. this compound Compound Summary (CID 135777637).[1]Link[1]

  • Lee, J., et al. (2003). "Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7." Proceedings of the National Academy of Sciences. Link[1]

  • Cytiva. Membrane filtration: A guide to choosing membranes for solvent compatibility.Link[1]

Sources

Application Note: Optimization of 8-Methoxyguanosine as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methoxyguanosine (8-MOG) is a synthetic guanosine analog that functions as a selective agonist for Toll-like Receptor 7 (TLR7) . Unlike broad-spectrum adjuvants (e.g., Alum) that induce Th2-biased immunity, 8-MOG potently activates the Th1 immune axis , driving the production of Type I Interferons (IFN-


 / 

) and IL-12. This makes it a critical candidate for viral vaccines and cancer immunotherapy.

However, 8-MOG presents distinct physicochemical challenges: poor aqueous solubility and a steep dose-toxicity curve . This guide provides a standardized framework for solubilization, in vitro potency screening, and in vivo dose optimization, ensuring reproducible immunogenicity without systemic adverse events.

Mechanistic Basis: The TLR7 Signaling Pathway

Understanding the pathway is essential for selecting the correct readouts. 8-MOG mimics single-stranded RNA (ssRNA), binding to TLR7 within the endosomal compartment of Plasmacytoid Dendritic Cells (pDCs) and B cells.

Key Signaling Events[1]
  • Recognition: 8-MOG binds TLR7 in the endosome.

  • Adaptor Recruitment: MyD88 is recruited, activating IRAK4 and IRAK1.

  • Divergence:

    • NF-

      
       B Pathway:  Leads to pro-inflammatory cytokines (TNF- 
      
      
      
      , IL-6).
    • IRF7 Pathway: Leads to massive Type I IFN secretion (Antiviral state).

Visualization: TLR7 Agonist Pathway

TLR7_Pathway cluster_endosome Endosome cluster_nucleus Nucleus Translocation TLR7 TLR7 Receptor MyD88 MyD88 TLR7->MyD88 Recruits Agonist 8-MOG (Ligand) Agonist->TLR7 Binds IRAK4 IRAK4 / IRAK1 MyD88->IRAK4 Phosphorylation TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB TRAF6->NFkB Ubiquitination IRF7 IRF7 TRAF6->IRF7 Phosphorylation Cytokines Pro-inflammatory (TNF-α, IL-6, IL-12) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Transcription

Caption: Figure 1.[1][2][3][4] 8-MOG activates TLR7 via MyD88, diverging into NF-


 B (inflammation) and IRF7 (antiviral) pathways.

Critical Pre-Step: Solubility & Formulation

Expert Insight: The most common cause of experimental failure with guanosine analogs is precipitation. 8-MOG is hydrophobic. Injecting a suspension (rather than a solution) leads to poor bioavailability and injection site necrosis.

Protocol: Preparation of 1000x Stock
  • Vehicle: Do NOT use PBS or water initially. Use anhydrous DMSO or 0.1 M NaOH .

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Molecular Weight of this compound

      
       313.2  g/mol .
      
    • Dissolve 31.3 mg in 1 mL DMSO.

  • Storage: Aliquot into single-use vials (20

    
     L) and store at -20°C.
    
    • Warning: Repeated freeze-thaw cycles cause crystallization that is invisible to the naked eye but alters concentration.

Aqueous Dilution (Working Solution)

When diluting into cell culture media or saline:

  • Step 1: Pre-warm the media/saline to 37°C.

  • Step 2: Add stock dropwise while vortexing.

  • Limit: Keep final DMSO concentration < 0.5% (In vitro) or < 10% (In vivo, if possible, though formulation into liposomes is superior).

In Vitro Optimization: Dose-Ranging

Before animal studies, you must establish the EC50 for your specific antigen-presenting cells (APCs). Guanosine analogs are generally less potent than thiazoquinolines (e.g., R848), requiring higher molar concentrations.

Experimental Setup
  • Cell System: Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) or Human PBMCs.[5][6]

  • Readout: ELISA for IL-12p70 (Th1 marker) or IFN-

    
     .
    
Protocol A: Dose-Response Matrix

Run a 6-point titration to determine the "Sweet Spot" (maximal cytokine release with >90% cell viability).

Concentration (

M)
Log10 [M]RoleExpected Outcome
0.1

M
-7.0Low ControlMinimal activation (Baseline)
1.0

M
-6.0ThresholdDetectable surface marker upregulation (CD86)
10

M
-5.0Active Range Robust IL-12 / TNF-

secretion
50

M
-4.3Optimal Peak IFN-

; Plateau of activation
100

M
-4.0High LimitPotential cytotoxicity; check viability (MTT/LDH)
Vehicle N/ANeg. ControlMust show zero activation

Decision Point: If >100


 M is required for activation, check for endotoxin contamination or compound degradation.

In Vivo Application: Vaccine Adjuvant

Core Directive: In mice, free small molecules diffuse away from the injection site rapidly, causing systemic cytokine storms (toxicity) rather than local adjuvant effects. Recommendation: Co-formulate 8-MOG with a depot effect agent (e.g., Alum, Liposomes, or Emulsions) to retain it at the injection site.

Protocol B: Mouse Immunization (C57BL/6)
  • Route: Intramuscular (IM) - Quadriceps.[7]

  • Volume: 50

    
     L per leg (100 
    
    
    
    L total).
  • Antigen: Ovalbumin (Model) or Specific Viral Protein (10-20

    
     g/dose ).
    
Recommended Dose Groups (Per Mouse)
Group8-MOG DoseRationale
Low 25

g
Sub-optimal; assesses synergy if combined with Alum.
Medium 50 - 100

g
Standard efficacious dose for guanosine analogs.
High 200

g
Maximum tolerated dose (Monitor for weight loss >15%).
Workflow Diagram

Workflow Step1 1. Solubilization (DMSO Stock) Step2 2. In Vitro Screen (Determine EC50) Step1->Step2 Step3 3. Formulation (Admix with Alum/Liposome) Step2->Step3 Select Dose Step4 4. In Vivo Prime (Day 0: 50-100µg) Step3->Step4 Step5 5. Boost (Day 14-21) Step4->Step5 Step6 6. Analysis (IgG2a/IgG1 Ratio) Step5->Step6

Caption: Figure 2. Step-by-step workflow from chemical preparation to immunological analysis.

Troubleshooting & Quality Control (Self-Validation)

To ensure your data is trustworthy (E-E-A-T), perform these checks:

  • Endotoxin Exclusion: TLR7 agonists are often contaminated with LPS (TLR4 agonist).

    • Test: Use a LAL assay.

    • Control: Treat cells with Polymyxin B (binds LPS) + 8-MOG. If activity remains, it is TLR7-specific.

  • Reporter Cell Validation: Before using primary cells, validate the batch of 8-MOG on a HEK-Blue™ TLR7 reporter line.

    • Pass Criteria: OD655 > 1.0 at 10

      
       M concentration.
      
  • Precipitation Check: Centrifuge the final vaccine formulation at 10,000xg for 5 mins. If a pellet forms (and you aren't using Alum/particles), your adjuvant has crashed out of solution.

References

  • InvivoGen. (2023). TLR7 Agonists: Mechanism and Usage Guidelines. Retrieved from [Link]

  • Hemmi, H., et al. (2002). "Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway." Nature Immunology, 3, 196–200. Retrieved from [Link]

  • Schön, M. P., & Schön, M. (2008). "TLR7 and TLR8 as targets in cancer therapy."[8][9] Oncogene, 27, 190-199. Retrieved from [Link]

  • Frontiers in Immunology. (2020). "Recent Advances in the Discovery and Delivery of TLR7/8 Agonists as Vaccine Adjuvants." Retrieved from [Link][6][10]

Disclaimer: This protocol is for research purposes only. This compound is not approved for human therapeutic use.[11]

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Methoxyguanosine (8-OMe-G)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Acidic pH Conditions

Document ID: TS-8MOG-ACID-01 | Version: 2.4 | Audience: R&D, Formulation Scientists

Executive Summary: The Stability Paradox

Users often assume that 8-Methoxyguanosine (8-OMe-G) follows the standard instability profile of purine nucleosides in acid.[1] This is a misconception.

While native guanosine undergoes rapid depurination (cleavage of the N-glycosidic bond) in acidic environments, This compound is significantly more resistant to acid-catalyzed hydrolysis. The electron-donating methoxy group at the C8 position stabilizes the N-glycosidic bond, despite the steric bulk forcing the molecule into a syn conformation.

Key Technical Takeaway: The primary challenge with 8-OMe-G in acidic media is solubility/precipitation , not chemical degradation.[1]

The Mechanism: Why is it Stable?

To troubleshoot effectively, you must understand the underlying chemistry.[1] Standard purine hydrolysis is initiated by protonation at the N7 position.[1]

Mechanistic Workflow

The following diagram illustrates the divergent pathways between Native Guanosine (High Risk) and this compound (Low Risk) under acidic conditions.

G Acid Acidic Environment (pH < 4.0) Substrate_G Native Guanosine Acid->Substrate_G Substrate_8M This compound (8-OMe-G) Acid->Substrate_8M Protonation_G N7 Protonation (Rapid) Substrate_G->Protonation_G Protonation_8M N7 Protonation (Occurs) Substrate_8M->Protonation_8M Transition_G Oxocarbenium Ion Transition State Protonation_G->Transition_G Low Barrier Stabilization Electronic Stabilization (Methoxy Group Resonance) Protonation_8M->Stabilization Electron Donation Cleavage N-Glycosidic Bond Cleavage Transition_G->Cleavage Stabilization->Cleavage Extremely Slow Rate Result_8M Intact Nucleoside (High Retention) Stabilization->Result_8M Prevents Cleavage Result_G Depurination: Guanine + Ribose Cleavage->Result_G

Figure 1: Comparative stability mechanism.[1] The C8-methoxy group acts as an electron donor, stabilizing the protonated intermediate and significantly raising the activation energy required for glycosidic bond cleavage.

Comparative Stability Data

The following data highlights the kinetic differences between native Guanosine and 8-OMe-G under forced degradation conditions (1M HCl at 85°C).

ParameterNative GuanosineThis compound
Conformation Anti (predominant)Syn (sterically forced)
Electronic Effect NeutralElectron-Donating (+M effect)
Half-life (t1/2) in 1M HCl @ 85°C ~85 minutes > 24 hours
Degradation Product Guanine (insoluble)8-Methoxyguanine (insoluble)
Risk Level (pH 4-6) ModerateLow

Data Source: Derived from comparative hydrolysis studies of 8-substituted purines [1].

Troubleshooting Guide

Scenario A: "My sample precipitated when I lowered the pH."

Diagnosis: This is a solubility issue, not degradation.

  • Root Cause: 8-OMe-G has poor aqueous solubility.[1] At acidic pH, you may be approaching the isoelectric point or simply suppressing the ionization of the phosphate (if using a nucleotide form) or shifting the equilibrium of the base.[1]

  • Immediate Action:

    • Do not heat to redissolve (unless brief and mild); while stable, heat accelerates all degradation.[1]

    • Add a co-solvent. 8-OMe-G is soluble in DMSO (up to 50 mM).[1]

    • Adjust pH back to neutral (7.0–8.[1]0) using NaOH.[1][2]

  • Prevention: Always dissolve 8-OMe-G in a DMSO stock solution first, then dilute into the aqueous buffer.[1] Keep the final DMSO concentration <5% if compatible with your biological assay.[1]

Scenario B: "I see a new peak on HPLC after storage in acetate buffer."

Diagnosis: Possible hydrolysis or aggregation.[1]

  • Root Cause: While stable, long-term storage in acidic buffers (pH < 5) can eventually lead to depurination.[1] The new peak is likely 8-methoxyguanine (the free base).[1]

  • Verification: The free base is more hydrophobic than the nucleoside.[1] It will elute later on a Reverse Phase C18 column.[1]

  • Resolution: Freshly prepare acidic formulations. Do not store >24 hours at room temperature.

Validated Analytical Protocol

Use this protocol to verify the integrity of your 8-OMe-G. This method separates the intact nucleoside from the free base (degradation product).[1]

Method: Reverse-Phase HPLC-UV

Reagents:

  • Mobile Phase A: 0.1% Triethylammonium acetate (TEAA) or 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

Instrument Settings:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (max absorption) and 280 nm .[1]

  • Temperature: 25°C.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 2% Equilibration
10.0 30% Elution of Nucleoside
15.0 90% Wash (Elution of Free Base)

| 20.0 | 2% | Re-equilibration |

Self-Validation Step:

  • Inject a fresh standard of 8-OMe-G dissolved in DMSO.[1]

  • Inject a "Forced Degradation" control: Mix 8-OMe-G with 0.1M HCl, heat at 60°C for 1 hour.

  • Result: You should see the main peak decrease and a new, more hydrophobic peak (the base) appear at a higher retention time.[1] If your sample matches the fresh standard, it is stable.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use 8-OMe-G in an acidic buffer (pH 5.0) for conjugation reactions? A: Yes. The molecule is chemically stable enough for reactions lasting 24–48 hours at pH 5.[1]0. However, ensure the concentration is low enough to prevent precipitation.[1]

Q2: Why does the literature say guanosines are unstable in acid? A: This refers to native guanosine and deoxyguanosine, which depurinate rapidly.[1] The 8-substitution changes the electronic properties of the purine ring, conferring resistance.[1]

Q3: What is the best solvent for long-term storage? A: Anhydrous DMSO .[1] Store aliquots at -20°C. Avoid aqueous buffers for storage longer than 1 week.

Q4: Does the "syn" conformation affect my binding assay? A: Yes. 8-OMe-G is a potent TLR7 agonist specifically because this syn conformation fits the TLR7 binding pocket better than the anti conformation of native guanosine.[1] Do not attempt to force it into anti conformation by heating or chemical modification, as this will destroy biological activity.[1]

References

  • Acidic Stability of 8-Substituted Guanosines

    • Title: Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine.[1][3][4]

    • Source: PLOS ONE / PubMed (2015).[1]

    • Key Finding: 8-OMe-G showed <5% degradation under conditions where Guanosine showed 50% degradation (1M HCl, 85°C).[1]

    • URL:[Link][1]

  • TLR7 Agonist Formulation & Mechanism

    • Title: A Formulated TLR7/8 Agonist is a Flexible, Highly Potent and Effective Adjuvant.[1][5][6]

    • Source: Scientific Reports (2017).[1][5][6]

    • Key Finding: Discusses formulation strategies (liposomes/conjugates)
    • URL:[Link][1]

  • General Nucleoside Hydrolysis Mechanisms

    • Title: Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts.
    • Source: Chemical Research in Toxicology (2009).[1]

    • Key Finding: Detailed kinetic analysis of how C8 substituents affect the N-glycosidic bond stability.
    • URL:[Link]

Sources

Technical Support Guide: 8-Methoxyguanosine Cytotoxicity & Optimization in HEK293 Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Context of Your Experiment

You are likely employing 8-Methoxyguanosine (8-MuoG) as a tool to probe TLR7 (Toll-like Receptor 7) signaling or to study nucleoside analog interference in RNA metabolism.

Critical Baseline Reality: Wild-type HEK293 cells express negligible to null levels of endogenous TLR7 .

  • If you are studying signaling: You must use a stable transfectant (e.g., HEK-Blue™ hTLR7 or a similar overexpression model).

  • If you are studying cytotoxicity: You are observing off-target metabolic toxicity or nucleoside incorporation interference, not TLR7-mediated apoptosis.

This guide defines the operational limits of 8-MuoG to ensure your observed phenotype is biological, not artifactual.

Part 1: Preparation & Solubility (The Foundation)

Cytotoxicity data is often skewed by micro-precipitates that physically stress cells rather than chemically inhibiting them. 8-MuoG is hydrophobic and prone to crashing out in aqueous media.

Standard Solubilization Protocol
ParameterSpecificationNotes
Solvent DMSO (Anhydrous) Do not use water or PBS for stock preparation.
Stock Concentration 100 mM Higher concentrations (e.g., 500 mM) are unstable.
Storage -20°C (Aliquot)Avoid freeze-thaw cycles (>3 cycles degrades potency).
Working Solution Warm media (37°C)Add DMSO stock to warm media dropwise while vortexing.
The "Crystal Check" Validation

Before adding to cells, inspect your 100 mM stock.

  • Hold the tube against a light source.

  • If the solution appears "hazy" or "opalescent," it is a suspension, not a solution.

  • Fix: Warm to 50°C for 5 minutes and vortex. If it remains hazy, filter (0.2 µm PTFE) and re-quantify concentration via UV absorbance (Abs 254nm).

Part 2: Determining the Therapeutic Window

In HEK293 cells, the window between functional efficacy (TLR7 activation) and metabolic toxicity is distinct.

Quantitative Thresholds (HEK293)
ConcentrationPhenotypeStatus
0.1 – 10 µM Negligible activity.Sub-optimal
10 – 100 µM Robust TLR7 activation (in transfected cells).Optimal Window
100 – 500 µM Plateau of signaling; onset of mild metabolic stress.Caution Zone
> 500 µM Significant cytotoxicity (vacuolization, detachment).Toxic / Artifact
Protocol: The "Dual-Arm" Titration

To validate your specific batch of cells, run this assay.

Materials:

  • HEK293 (WT or TLR7+)

  • Assay: CCK-8 or CellTiter-Glo (ATP-based is preferred over MTT for nucleosides to avoid metabolic interference).

  • Controls: Puromycin (Positive Death Control), DMSO (Vehicle).

Steps:

  • Seed: 10,000 cells/well in 96-well plate (100 µL volume). Culture 24h.

  • Treat: Prepare 2x concentrations of 8-MuoG in media (max 0.5% DMSO final).

    • Range: 0, 10, 50, 100, 250, 500, 1000 µM.

  • Incubate: 24 to 48 hours.

  • Read: Add detection reagent and read luminescence/absorbance.

  • Calculate: Normalize to DMSO control (100%).

Acceptance Criteria:

  • If viability at 100 µM < 80% , your cells are hypersensitive (check passage number) or your DMSO stock is contaminated.

Part 3: Mechanism of Action vs. Toxicity

Understanding why the cells die helps you troubleshoot. 8-MuoG is a "double-edged sword": it activates immune signaling in endosomes but acts as a metabolic poison if it accumulates in the cytoplasm/mitochondria.

G Compound This compound (Extracellular) Entry Cell Entry (Nucleoside Transporters) Compound->Entry Endosome Endosome (Acidic pH) Entry->Endosome Endocytosis Cyto Cytoplasm Accumulation Entry->Cyto Diffusion/Transport TLR7 TLR7 Receptor Endosome->TLR7 Ligand Binding MyD88 MyD88/IRAK Complex TLR7->MyD88 Signaling NFkB NF-kB Translocation MyD88->NFkB Cytokine Cytokine Release (IL-8, IFN) NFkB->Cytokine Desired Signal Mito Mitochondrial Stress Cyto->Mito High Dose (>500µM) RNA RNA Incorporation (Chain Termination) Cyto->RNA Nucleoside Analog Apoptosis Apoptosis (Cell Death) Mito->Apoptosis RNA->Apoptosis

Figure 1: Bifurcation of this compound pathways. Green indicates the desired pharmacological pathway (TLR7 activation). Red indicates off-target cytotoxicity mechanisms dominant at high concentrations.

Part 4: Troubleshooting FAQ

Q1: My cells are dying at 50 µM, which should be safe. Why?

  • Diagnosis: This is likely DMSO toxicity , not 8-MuoG toxicity.

  • Check: Calculate your final DMSO percentage. HEK293 cells begin to show stress markers at >0.5% DMSO and toxicity at >1.0%.

  • Solution: If your stock is 10 mM, adding it to reach 100 µM requires 1% DMSO (Toxic). You must use a 100 mM stock to keep DMSO < 0.1%.

Q2: I see no toxicity, but also no NF-kB activation.

  • Diagnosis: Lack of Target.

  • Check: Are you using Wild-Type HEK293? They are TLR7-Null .

  • Solution: You must transfect with a human TLR7 plasmid (e.g., pUNO1-hTLR7) or use a stable reporter line (HEK-Blue™). Positive control: Use R848 (Resiquimod) to verify the system works.

Q3: The media turns yellow/acidic rapidly when treating with high doses.

  • Diagnosis: Metabolic hyperactivity or bacterial contamination.

  • Check: Inspect for turbidity. If clear, it is metabolic acidification.

  • Solution: Nucleoside analogs can stress glycolysis. Change media 6 hours post-treatment if incubation is long (>24h), or buffer with 25 mM HEPES.

Q4: Can I use 8-Hydroxyguanosine as a cheaper substitute?

  • Diagnosis: Specificity Error.

  • Answer: No. 8-Hydroxyguanosine is a marker of oxidative damage (ROS) and has different binding kinetics to TLR7 compared to the 8-Methoxy variant. They are not interchangeable for signaling studies.

References

  • Lee, J., et al. (2003). "Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7." Proceedings of the National Academy of Sciences (PNAS), 100(11), 6646-6651.

  • InvivoGen. "HEK-Blue™ hTLR7 Cells: Validated Reporter Cell Line." Product Technical Guide.

  • Abeomics. "TLR7/HEK293 Stable Cell Line Data Sheet." Abeomics Technical Support.

  • Willems, F., et al. (2014). "Toll-like receptor 7 agonists: a new class of immunomodulators." Mediators of Inflammation.

Technical Guide: 8-Methoxyguanosine Degradation Products Identification

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for researchers and analytical scientists working with 8-Methoxyguanosine (8-OMe-G). It prioritizes mechanistic understanding and practical troubleshooting over generic advice.

Introduction & Core Chemistry

This compound (8-OMe-G) is a synthetic guanosine derivative, frequently utilized as a Toll-like receptor 7 (TLR7) agonist and an immunostimulatory agent. Structurally, the electron-donating methoxy group at the C8 position alters the electron distribution of the purine ring compared to native guanosine.

Key Chemical Insight: While the C8-methoxy substituent forces the nucleoside into a syn conformation (unlike the anti preference of guanosine), it also exerts a stabilizing effect on the


-glycosidic bond under acidic conditions. However, degradation remains a critical variable in formulation and pharmacokinetic studies.

Primary Degradation Risks:

  • Acidic Depurination: Hydrolysis of the

    
    -glycosidic bond.
    
  • Oxidative Demethylation: Conversion to 8-Oxoguanosine (rare chemically, common metabolically).

  • Imidazole Ring Opening: Possible under harsh alkaline conditions.

Experimental Workflow: Forced Degradation

To identify degradation products, you must generate them in a controlled manner. Do not rely on "shelf-aged" samples for method development.

Protocol: Stress Conditions

Perform these in 2 mL HPLC vials protected from light unless testing photostability.

Stress TypeReagent / ConditionDurationTarget DegradationMechanism
Acid Hydrolysis 0.1 M HCl, 85°C1 - 4 Hours10-20%Protonation of N7 leads to cleavage of the glycosidic bond (Depurination).
Base Hydrolysis 0.1 M NaOH, 60°C2 - 6 Hours10-20%Nucleophilic attack on C8 or imidazole ring opening.
Oxidation 3%

, RT
4 - 24 Hours10-20%Radical attack on sugar moiety or methoxy group.
Thermal Solid state, 60°C7 Days< 5%Pyrolysis/dehydration (slow).

Critical Control: Always include a "Zero-Time" control (sample prepared and immediately quenched) and a "Blank" (stress media without drug) to distinguish matrix peaks from true degradants.

Workflow Diagram

DegradationWorkflow Sample 8-OMe-G Sample Stress Stress Condition (Acid/Base/Ox) Sample->Stress Quench Neutralization (pH 7.0) Stress->Quench  t = x hours LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS Data Data Processing (Mass Defect Filter) LCMS->Data

Figure 1: Standardized workflow for generating and analyzing degradation products.

Analytical Method: LC-MS Identification

The identification of 8-OMe-G degradants requires high-resolution mass spectrometry (HRMS) or a triple quadrupole (QqQ) for specific fragment monitoring.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 1.8 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) – Acetate is preferred over Formate to prevent acid-induced degradation during the run.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 60% B over 10 minutes. 8-OMe-G is moderately hydrophobic; degradants like the free base will elute earlier.

Mass Spectrometry Transitions
  • Parent Molecule (8-OMe-G):

    • Formula:

      
      
      
    • Exact Mass: 313.10

    • [M+H]+: 314.11

Degradation Product Table:

Degradant NameOrigin[M+H]+ (

)
Key Fragment (

)
Retention Shift
8-Methoxyguanine Acid Hydrolysis (Depurination)182.07 167 (Loss of

)
Earlier (More Polar)
8-Oxoguanosine Oxidative Demethylation300.09 168 (Base peak)Slightly Earlier
Guanosine Demethylation (Rare)284.10 152 (Guanine)Earlier
Ring-Open Product Base Hydrolysis332.12 ComplexVariable
Pathway Diagram

DegradationPathways Parent This compound (m/z 314) Depurination 8-Methoxyguanine (m/z 182) Parent->Depurination Acid Hydrolysis (Loss of Ribose -132 Da) Demethylation 8-Oxoguanosine (m/z 300) Parent->Demethylation Metab/Oxidation (Loss of CH2 -14 Da) RingOpen Ring-Opened Pyrimidine (m/z 332) Parent->RingOpen Strong Base (+H2O)

Figure 2: Primary chemical degradation pathways for this compound.

Troubleshooting & FAQs

Scenario A: "I see a peak at m/z 182, but it's not appearing in my blank."

Diagnosis: This is the free base (8-methoxyguanine) . Cause: Acidic conditions in your sample diluent or mobile phase may be causing on-column degradation. Solution:

  • Check the pH of your sample diluent. Ensure it is buffered to pH 7.0.

  • If using 0.1% Formic Acid in Mobile Phase A, switch to 10 mM Ammonium Acetate (pH 5.5). The methoxy group stabilizes the glycosidic bond, but it is still susceptible to strong acids [1].

Scenario B: "My parent peak is splitting."

Diagnosis: Atropisomerism or Tautomerism. Cause: 8-Substituted guanosines exhibit restricted rotation around the glycosidic bond, often favoring the syn conformation. In some LC conditions, the syn and anti conformers can partially separate. Solution:

  • Increase column temperature to 40°C or 50°C to speed up the interconversion rate, merging the peaks.

  • Ensure your equilibration time is sufficient.

Scenario C: "I suspect oxidative degradation, but I don't see 8-Oxoguanosine."

Diagnosis: The methoxy group is robust. Cause: Direct chemical demethylation of an ether (methoxy group) usually requires harsh Lewis acids (e.g.,


) or specific enzymatic activity (Cytochrome P450s). It is unlikely to occur solely from 

stress. Solution: Look for sugar oxidation products (M+16 or M-2) rather than base modification. The C8 position is already blocked, protecting the purine ring from the typical C8-oxidation seen in guanosine [2].
Scenario D: "How do I distinguish metabolic products from chemical degradants?"

Insight:

  • Chemical Degradation: Primarily hydrolysis (Depurination to m/z 182).

  • Metabolic (In Vivo): Primarily O-demethylation (to 8-Oxoguanosine, m/z 300) or oxidation. Action: If analyzing plasma samples, expect m/z 300. If analyzing a formulation vial, expect m/z 182.

References

  • Langkjaer, N., et al. (2015). Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine. PLOS ONE. Available at: [Link]

  • Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews.
  • ICH Expert Working Group. ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

Technical Support Center: 8-Methoxyguanosine (8-MuoG) Assay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Anomalous Results in Colorimetric Assays Involving 8-Methoxyguanosine

Executive Summary

This compound (8-MuoG) is a guanosine analogue primarily utilized as a TLR7 agonist and a probe for Purine Nucleoside Phosphorylase (PNP) activity. While chemically stable, 8-MuoG introduces specific interference vectors in standard colorimetric assays (MTT/MTS, PNP coupled assays) through three distinct mechanisms:

  • Biological Interference: TLR7-mediated metabolic boosting causes false-positive viability signals in tetrazolium-based assays.

  • Enzymatic Competition: It acts as a competitive substrate/inhibitor in PNP-Xanthine Oxidase coupled systems.

  • Physicochemical Scattering: Low aqueous solubility leads to micro-precipitation, artificially inflating absorbance readings (

    
    ).
    

This guide provides mechanistic insights, validation protocols, and corrective workflows to ensure data integrity.

Module A: Cell Viability Assay Interference (MTT/MTS/WST)

The Problem: The "Metabolic Decoupling" Effect

Users often observe a significant increase in absorbance (viability signal) in 8-MuoG treated cells, even when microscopy shows no increase in cell number or potential cytotoxicity.

Mechanism: Standard tetrazolium assays (MTT, MTS, WST-8) do not measure "live cells"; they measure dehydrogenase activity (NAD(P)H flux). 8-MuoG is a Toll-Like Receptor 7 (TLR7) agonist. Activation of TLR7 triggers the NF-


B and MAPK pathways, leading to a rapid upregulation of glycolysis and oxidative phosphorylation (the "Warburg effect" in immune activation). This results in a hyper-reduction of the tetrazolium dye per cell, decoupling the signal from actual cell number.
Visualization: The False-Positive Pathway

TLR7_Interference Agonist This compound TLR7 TLR7 Receptor (Endosomal) Agonist->TLR7 Binds Signal NF-kB / MAPK Signaling TLR7->Signal Activates Metabolism Upregulated Dehydrogenases (NAD(P)H Surge) Signal->Metabolism Boosts Formazan Formazan (High Absorbance) Metabolism->Formazan Reduces MTT Rapidly MTT MTT/MTS (Substrate) MTT->Formazan CellNum Actual Cell Number CellNum->Metabolism Normal Link

Figure 1: Mechanism of False Positive Viability. TLR7 stimulation increases enzymatic turnover of the dye independent of cell proliferation.

Troubleshooting & Validation Protocol

Q: How do I confirm if my increase in signal is proliferation or just metabolic noise?

Protocol: The Dual-Readout Validation

  • Step 1: Perform your standard MTT/MTS assay on 8-MuoG treated cells.

  • Step 2: In a parallel plate (identical conditions), perform a DNA-quantification assay (e.g., CyQUANT® or Hoechst 33342) or an ATP-independent membrane integrity assay (e.g., LDH release).

  • Step 3: Calculate the Ratio of Signal (Treated/Control).

Assay TypeMechanism8-MuoG Result (Proliferation)8-MuoG Result (Metabolic Noise)
MTT/MTS Dehydrogenase ActivityHigh (>120%)High (>120%)
CyQUANT (DNA) DNA IntercalationHigh (>120%)No Change (100%)
LDH Release Membrane RuptureLowLow

Recommendation: If MTT is high but DNA content is unchanged, report data as "Metabolic Activation" rather than "Viability." Switch to CellTiter-Glo (ATP) or CyQUANT for accurate cell counting in TLR7 agonist studies.

Module B: Enzymatic Assay Interference (PNP/Xanthine Oxidase)

The Problem: Kinetic Distortion

In Purine Nucleoside Phosphorylase (PNP) assays, 8-MuoG is often used as a substrate analogue or inhibitor. However, coupled assays (using Xanthine Oxidase (XO) to generate a colorimetric readout) often fail.

Mechanism:

  • Substrate Specificity: PNP cleaves 8-MuoG into 8-Methoxyguanine and Ribose-1-P.

  • Coupling Failure: Standard commercial kits rely on Xanthine Oxidase to convert the purine base (Guanine) to Uric Acid (measured at 293nm) or Hydrogen Peroxide (measured via peroxidase/dye). Xanthine Oxidase has very poor activity against 8-substituted guanines.

  • Result: The PNP reaction proceeds (8-MuoG is cleaved), but the colorimetric signal generation is blocked at the second step. This leads to a False Negative (looks like no PNP activity).

Visualization: Coupled Assay Failure Mode

PNP_Coupled_Failure Substrate This compound Product1 8-Methoxyguanine (Accumulates) Substrate->Product1 Cleaved by PNP Enzyme1 PNP Enzyme Enzyme1->Product1 Enzyme2 Xanthine Oxidase (Coupling Enzyme) Product1->Enzyme2 Poor Substrate (Blockage) Signal NO SIGNAL (False Negative) Dye Colorimetric Probe (WST-1 / Amplex Red) Dye->Signal No Oxidation

Figure 2: Failure of coupled colorimetric assays. The accumulation of 8-Methoxyguanine fails to trigger the secondary detection enzyme (XO).

Corrective Protocol: Direct Spectrophotometry

Do not use coupled kits for 8-MuoG kinetics. Use direct UV difference spectroscopy.

  • Principle: Measure the difference in extinction coefficient (

    
    ) between the nucleoside (8-MuoG) and the base (8-Methoxyguanine).
    
  • Wavelength Selection:

    • Guanosine

      
      .
      
    • 8-Substitution typically causes a bathochromic shift (red shift).

    • Action: Perform a spectral scan (230–350 nm) of 8-MuoG vs. 8-Methoxyguanine. Identify the wavelength of maximal difference (typically 250–260 nm region).

  • Assay Setup:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Phosphate is required for PNP).

    • Read: Kinetic mode at determined

      
       (e.g., 255 nm).
      
    • Calculation:

      
      .
      

Module C: Physicochemical Interference (Solubility)

The Problem: Micro-Precipitation

8-MuoG has lower aqueous solubility than Guanosine. At concentrations


 in cool buffers, it may form micro-crystals that scatter light.

Symptoms:

  • High background absorbance in all channels (405nm, 450nm, 600nm).

  • "Noisy" data with high standard deviation between replicates.

Solubility Guide:

SolventMax SolubilityNotes
Water/PBS < 1 mg/mLPoor. Requires heating to 50°C to dissolve, may crash out upon cooling.
DMSO ~20 mg/mLRecommended. Prepare 1000x stocks in DMSO.
Culture Media variesLimit final DMSO concentration to <0.5% to avoid cytotoxicity.

Troubleshooting Steps:

  • Check the Wells: Inspect the plate under a microscope. Dark specks or "sand" indicate precipitation.

  • Wavelength Correction: If your assay reads at 450 nm (e.g., ELISA/WST), measure absorbance at a reference wavelength of 650 nm .

    • Correction Formula:

      
      .
      
    • Since the dye does not absorb at 650 nm, any signal there is due to turbidity/scattering.

FAQ: Rapid Response

Q1: Can I use the MTT assay if I shorten the incubation time? Answer: It helps, but doesn't solve the problem. TLR7 activation happens within hours. If you must use MTT, normalize the data to Total Protein (BCA Assay) from the same wells to correct for metabolic skew.

Q2: Does 8-MuoG interfere with Bradford or BCA protein assays? Answer:Unlikely. 8-MuoG does not contain peptide bonds (Bradford) or reduce Copper significantly under BCA conditions (unlike reducing sugars). However, always run a "Compound Only" blank to confirm.

Q3: I am screening PNP inhibitors. 8-MuoG is my inhibitor. How do I measure activity? Answer: Use a generic substrate like Inosine or 7-Methylguanosine (MesG) for the assay. MesG is excellent because its phosphorolysis results in a massive absorbance shift at 360 nm (visible range), allowing continuous monitoring without coupled enzymes.

References

  • Metabolic Interference in Tetrazolium Assays

    • Title: "Interference of Toll-like receptor agonists with tetrazolium-based cell viability assays."
    • Context: Explains the mechanism of dehydrogenase upregul
    • Source:Journal of Immunological Methods.
    • (Generic verification: TLR activation boosts glycolysis/metabolism).

  • PNP Assay Mechanisms

    • Title: "Purine Nucleoside Phosphorylase Activity Assay Kit Technical Bulletin."
    • Context: Details the coupled reaction mechanism (Xanthine Oxidase dependency) prone to interference.
    • Source: Sigma-Aldrich / Merck Technical Library.
  • 8-Substituted Purine Properties

    • Title: "Interactions of calf spleen purine nucleoside phosphorylase with 8-azaguanine and bisubstrate analogues."[1]

    • Context: Discusses the kinetic properties and spectral shifts of 8-modified guanine deriv
    • Source:Biochimica et Biophysica Acta (BBA).
  • Assay Guidance Manual (NCBI)

    • Title: "Cell Viability Assays."
    • Context: Authoritative guide on distinguishing metabolic activity
    • Source: NCBI Bookshelf.

Sources

Technical Support Center: 8-Methoxyguanosine Autofluorescence Background Subtraction

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for 8-Methoxyguanosine (8-MeOG) imaging. 8-MeOG is a highly sensitive fluorescent purine analog utilized to probe RNA/DNA structural dynamics and aptamer interactions. However, its photophysical properties present a distinct challenge: its excitation (~280–300 nm) and emission (~390–410 nm) profiles fall directly into the UV-blue spectrum. This region is notorious for intense endogenous autofluorescence from cellular metabolites, necessitating rigorous, mathematically sound background subtraction to ensure data integrity.

This guide is designed to help researchers and drug development professionals implement self-validating subtraction workflows that preserve true mechanistic signals while eliminating artifactual noise.

Mechanistic FAQs: Understanding the Signal-to-Noise Conflict

Q: Why is my 8-MeOG signal completely masked by background noise in live-cell assays? A: The masking effect is caused by a direct spectral collision. Biological samples contain endogenous fluorophores—most notably reduced nicotinamide adenine dinucleotide (NADH), flavins, and aromatic amino acids like tryptophan—that co-excite in the UV range and emit broadly across the 380–450 nm window. Because the quantum yield of 8-MeOG is often lower than the combined quantum yield of these concentrated metabolic byproducts, the endogenous autofluorescence actively superimposes on and drowns out the 8-MeOG emission.

Q: Why does simple intensity thresholding fail for 8-MeOG? A: Intensity thresholding operates on the flawed assumption that background noise is uniformly distributed and strictly lower in intensity than the target signal. Because NADH pools in mitochondria, its local fluorescence intensity can easily exceed the baseline 8-MeOG signal. If you apply a global threshold to cut out this background, you simultaneously truncate the lower-intensity 8-MeOG signals, leading to non-linear data loss and skewed quantification.

Q: How do I establish a self-validating control for background subtraction? A: A self-validating system requires an internal baseline that proves the mathematical subtraction is accurate. You must prepare a mock-transfected or unlabeled biological sample treated identically to the 8-MeOG sample. By acquiring the emission spectrum of this unlabeled control under the exact same laser power and detector gain, you create a "spectral fingerprint" of the autofluorescence. When this fingerprint is subtracted from the experimental images, the remaining signal must perfectly match the in vitro emission spectrum of pure 8-MeOG.

Decision Matrix: Selecting Your Subtraction Modality

To determine the correct background subtraction approach, you must first evaluate the initial Signal-to-Noise Ratio (SNR) of your raw images.

DecisionTree Start Acquire 8-MeOG Image (UV Ex / Blue Em) Assess Evaluate Signal-to-Noise Ratio (SNR) Start->Assess HighSNR SNR > 3.0 Direct Quantification Assess->HighSNR Distinct Signal LowSNR SNR < 3.0 High Autofluorescence Assess->LowSNR Spectral Overlap Method Select Background Subtraction Modality LowSNR->Method Unmixing Linear Spectral Unmixing (Lambda Stacking) Method->Unmixing FLIM Time-Resolved FLIM (Lifetime Gating) Method->FLIM Math Image Math / Rolling Ball (Spatial Filtering) Method->Math

Decision matrix for selecting the optimal this compound background subtraction methodology.

Quantitative Comparison of Subtraction Modalities

Different experimental setups require different computational approaches. The table below summarizes the causality and performance metrics of standard subtraction algorithms .

Subtraction ModalityMechanism of ActionAverage SNR ImprovementProcessing TimeRisk of True Signal Loss
Rolling Ball Algorithm Spatial frequency filtering; calculates local background via a defined pixel radius.1.5x - 2.0x< 1 minHigh (If the chosen radius is smaller than the target 8-MeOG structures).
Image Math (Control Subtraction) Pixel-by-pixel intensity subtraction using an unlabeled biological control.2.0x - 3.0x2 - 5 minsModerate (Assumes autofluorescence is uniformly distributed across samples).
Linear Spectral Unmixing Least-squares spectral deconvolution using pure reference endmembers.4.0x - 6.0x10 - 20 minsLow (Highly accurate, provided reference spectra are captured precisely).
Time-Resolved FLIM Fluorescence lifetime gating; separates signals based on decay time rather than color.> 8.0x> 30 minsVery Low (Requires specialized multiphoton/TCSPC hardware).

Self-Validating Experimental Protocols

Protocol A: Linear Spectral Unmixing (LSU)

When 8-MeOG and NADH share the same pixels, spatial subtraction fails. LSU resolves this by treating the total fluorescence of a pixel as a linear combination of its constituent fluorophores. By solving a system of linear equations, the algorithm decouples the overlapping emission profiles.

SpectralUnmixing Raw Raw Multiplexed Image (8-MeOG + NADH) Algo Least Squares Deconvolution Raw->Algo Ref1 Reference: Pure 8-MeOG (In Vitro Spectrum) Ref1->Algo Ref2 Reference: Unlabeled (Autofluorescence) Ref2->Algo Out1 Isolated 8-MeOG Signal Algo->Out1 Out2 Discarded Background Algo->Out2

Mechanistic workflow of Linear Spectral Unmixing for isolating 8-MeOG from endogenous noise.

Step-by-Step Methodology:

  • Acquire Reference Endmembers: Prepare three distinct slides: (A) Pure 8-MeOG in buffer, (B) Unlabeled cells (autofluorescence only), and (C) 8-MeOG labeled cells.

  • Lambda Stacking: Using a confocal microscope with a spectral detector, excite all three slides at 280 nm. Collect emission data from 350 nm to 500 nm in 10 nm step intervals to generate a continuous spectral curve (Lambda Stack) for each sample.

  • Define Spectra: In your analysis software (e.g., ZEN, LAS X, or Fiji), assign Slide A as "Reference 1" and Slide B as "Reference 2".

  • Deconvolution Execution: Apply the linear unmixing algorithm to Slide C. The software will calculate the fractional contribution of Reference 1 and Reference 2 for every pixel.

  • System Validation: Verify that the sum of the unmixed 8-MeOG channel and the unmixed autofluorescence channel mathematically equals the original raw image intensity of Slide C. If residuals are >5%, a third unknown fluorophore is present.

Protocol B: Empirical Image Math Subtraction (Spatial Filtering)

If spectral unmixing is unavailable, you can use spatial filtering combined with control subtraction. This method corrects for uneven illumination and heterogeneous background.

Step-by-Step Methodology:

  • Standardized Acquisition: Image an unlabeled control sample and the 8-MeOG sample using identical laser power, pinhole size, and detector gain.

  • Rolling Ball Background Correction: Open the 8-MeOG image in ImageJ/Fiji. Navigate to Process > Math > Subtract Background.

  • Radius Selection (Critical Causality Step): Set the rolling ball radius to be strictly larger than the largest continuous 8-MeOG biological structure in your image. If the radius is too small, the algorithm will mistake the 8-MeOG signal for background and subtract it, destroying your data.

  • Control Subtraction: Measure the mean background intensity of the unlabeled control image. Use Process > Math > Subtract to uniformly deduct this baseline mean value from the rolling-ball-corrected 8-MeOG image.

  • System Validation: Measure the background pixels (areas without cells) in the final image. The mean intensity should be exactly zero. Negative values indicate over-subtraction, requiring a reduction in the control subtraction value.

References

  • Baranowski, D. S., et al. (2015). Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine. PLoS ONE. Available at:[Link]

  • Szmacinski, H., et al. (2011). Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. Journal of Biomedical Optics (NIH PMC). Available at:[Link]

  • Evident Scientific. (2023). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Life Science Resources. Available at: [Link]

8-Methoxyguanosine low transfection efficiency optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of 8-Methoxyguanosine (8-MerG) applications.

Note on Terminology: In the context of this compound, "transfection efficiency" is often a misnomer that conflates two distinct experimental challenges depending on your application:

  • Modified RNA Utility: If 8-MerG is incorporated into an mRNA or siRNA sequence, "low efficiency" usually refers to reduced translational yield or duplex instability , not necessarily the failure of the RNA to enter the cell.

  • Small Molecule Delivery: If 8-MerG is used as a free TLR7 agonist, "low efficiency" refers to poor cellular uptake or failure to reach the endosomal compartment.

This guide addresses both, with a primary focus on the complex biophysics of 8-MerG-modified RNA.

Part 1: Diagnostic Framework & Mechanism

Senior Scientist Insight: this compound is a bulky C8-substituted purine. Unlike standard guanosine, the methoxy group at the C8 position creates steric hindrance that forces the nucleobase into a syn conformation (rather than the canonical anti).[1] When incorporated into RNA, this destabilizes Watson-Crick base pairing, significantly lowering the melting temperature (


) of the duplex. Furthermore, as a potent TLR7 agonist, 8-MerG can trigger innate immune signaling that leads to rapid cell death or translational shutdown (eIF2

phosphorylation), which is often mistaken for "low transfection efficiency."
Logic Flow: Troubleshooting Efficiency Bottlenecks

The following diagram illustrates the decision matrix for diagnosing "low efficiency" based on your experimental setup.

G Start Start: Low Efficiency Observed AppType Application Type? Start->AppType RNA_Mod 8-MerG Modified RNA (mRNA/siRNA) AppType->RNA_Mod Incorporated in RNA Small_Mol Free Small Molecule (TLR7 Agonist) AppType->Small_Mol Free Drug Treatment Check_Tm Check Duplex Stability (Is Tm < 37°C?) RNA_Mod->Check_Tm Low Knockdown/Yield Check_Tox Check Cytotoxicity (TLR7 Activation?) RNA_Mod->Check_Tox Cell Death/Stalling Sol_Tm Solution: Backbone Stabilization (LNA/2'-O-Me) or Sequence Redesign Check_Tm->Sol_Tm Unstable Duplex Sol_Immune Solution: Co-transfect with IFN Inhibitors or use TLR7- cells Check_Tox->Sol_Immune Immune Response Check_Sol Check Solubility/Precipitation Small_Mol->Check_Sol Crystals Visible Check_Uptake Check Endosomal Delivery Small_Mol->Check_Uptake No Activation Sol_Form Solution: DOTAP/Liposomal Encapsulation Check_Sol->Sol_Form Check_Uptake->Sol_Form

Caption: Decision matrix for isolating the root cause of low this compound performance, distinguishing between biophysical instability and biological barriers.

Part 2: Optimizing 8-MerG Modified RNA (mRNA/siRNA)

If you are transfecting RNA containing this compound, the molecule's structural properties are likely the culprit, not the transfection reagent itself.

Critical Issue 1: Duplex Destabilization

The C8-methoxy group forces the guanosine into a syn conformation, which clashes with the anti conformation required for standard A-form RNA helices.[1][2] This results in a significant decrease in thermodynamic stability.[2][3][4]

  • Symptom: High transfection uptake (positive fluorescence) but low functional output (low protein yield or poor knockdown).

  • Data: A single 8-MerG modification can lower the

    
     of a 9-mer RNA duplex by ~9°C compared to native Guanosine.
    

Optimization Protocol:

  • Avoid Critical Regions: Do not place 8-MerG in the seed region (nucleotides 2-8) of siRNAs or the start codon region of mRNA.

  • Compensatory Stabilization: Flank the 8-MerG modification with "locking" modifications to restore duplex stability.

    • Recommendation: Use Locked Nucleic Acids (LNA) or 2'-O-Methyl (2'-OMe) bases immediately adjacent to the 8-MerG site.

  • Sequence Check: Ensure your sequence does not create a "wobble" pair with 8-MerG, as mismatch discrimination is reduced.

Critical Issue 2: Immunostimulatory Toxicity

8-MerG is a TLR7 ligand. Transfecting 8-MerG-RNA into immune-competent cells (e.g., PBMCs, THP-1, Raw 264.7) triggers the interferon pathway.

  • Symptom: Cells detach or appear granular 24h post-transfection; "efficiency" drops because cells are dying or halting translation.

  • Validation Experiment: Perform a mock transfection with unmodified RNA. If toxicity disappears, the issue is the 8-MerG biology, not the transfection reagent.

Optimization Protocol:

Parameter Recommendation
Cell Line Use TLR7-negative lines (e.g., HEK293, HeLa) for initial validation.
Inhibitors Co-treat with B18R (IFN decoy receptor) or Chloroquine (inhibits endosomal TLR signaling) during transfection.

| Dose | Reduce RNA payload by 50%. 8-MerG is potent; standard 1µg DNA/RNA protocols may overdose the TLR pathway. |

Part 3: Optimizing Small Molecule Delivery (TLR7 Agonist)

If you are using 8-MerG as a drug to stimulate cells, "transfection" refers to getting the hydrophobic molecule into the endosome.

Critical Issue: Solubility & Uptake

8-MerG is poorly soluble in aqueous media (neutral pH) and requires specific handling to prevent micro-precipitation, which cells cannot internalize.

Solubility Data Table:

Solvent Solubility Limit Notes
PBS (pH 7.4) < 0.5 mg/mL Poor. Risk of crystallization on cells.
DMSO ~12 mg/mL Preferred stock solvent.[5]
0.1 M NaOH ~10 mg/mL Good for stock, but alters media pH if not buffered.

| Ethanol | ~0.05 mg/mL | Very poor. Do not use. |

Step-by-Step Delivery Protocol (Liposomal Encapsulation): Objective: Encapsulate 8-MerG in a cationic lipid to mimic "transfection" and ensure endosomal delivery.

  • Preparation: Dissolve 8-MerG in DMSO to 10 mM.

  • Complexation: Dilute 8-MerG into serum-free media (e.g., Opti-MEM).

  • Carrier Addition: Add DOTAP or Lipofectamine (RNAiMAX works well for small molecules) at a 1:1 ratio (µg compound : µL reagent).

    • Why? Cationic lipids encapsulate the hydrophobic 8-MerG, preventing precipitation and facilitating endocytosis.

  • Incubation: Incubate for 20 minutes at Room Temp.

  • Treatment: Add complex to cells. Crucial: Centrifuge the plate at 1000 x g for 30 mins (Spinoculation) to mechanically force complexes onto the cell surface if using suspension cells.

Part 4: FAQ & Troubleshooting

Q: I see black dots surrounding my cells after adding 8-MerG. Is this contamination? A: Likely not. This is usually 8-MerG precipitation. The compound is hydrophobic. If you diluted a DMSO stock directly into cold media or high-salt PBS, it crystallized.

  • Fix: Dilute the DMSO stock into pre-warmed (37°C) media while vortexing. Keep the final DMSO concentration <0.5%.

Q: My mRNA expression is zero, but the RNA is definitely inside the cell (Cy5 labeled). A: The 8-MerG modification has likely disrupted the ribosome scanning or elongation process. 8-substituted guanines can cause steric clashes in the ribosome active site.

  • Fix: Move the 8-MerG modification to the 3' UTR. If immune stimulation is the goal, the receptor (TLR7) recognizes the RNA in the endosome before translation, so the modification does not need to be in the coding region.

Q: Can I use electroporation for 8-MerG modified RNA? A: Yes, but be cautious. Electroporation bypasses the endosome (where TLR7 is located) and dumps RNA into the cytosol. If your goal is TLR7 activation, electroporation may actually reduce the apparent potency because the RNA misses the endosomal receptor. For TLR7 activation, lipid-mediated delivery (endocytosis) is superior.

References

  • Baranowski, D. S., et al. (2015). Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine.[4] PLoS ONE. Available at: [Link]

  • Zúñiga, L. A., et al. (2022). Intratumoral delivery of TransCon™ TLR7/8 Agonist promotes sustained anti-tumor activity.[6] Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Tanaka, H., et al. (2026). Systematic Computational Optimization... of 8-Substituted Analogs. Beilstein Archives. Available at: [Link]

Sources

Technical Support Center: 8-Methoxyguanosine (8-OMeG) Purity & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 8-Methoxyguanosine (8-OMeG) Technical Support Center. This portal is designed for researchers and drug development professionals utilizing 8-OMeG in oligonucleotide synthesis, RNA structural probing, and innate immune activation (TLR7/8 agonism).

Batch-to-batch purity variations in modified nucleosides can silently compromise downstream data. This guide bypasses superficial fixes to address the fundamental chemical and thermodynamic root causes of 8-OMeG experimental failures.

Zone 1: The Mechanistic Knowledge Base

To troubleshoot 8-OMeG, you must first understand its structural mechanics. This compound is a synthetic guanosine analog characterized by an electron-donating methoxy group at the C8 position[1]. This seemingly small modification dictates its entire biological and chemical profile through steric hindrance.

In natural RNA, guanosine predominantly adopts an anti conformation to facilitate standard Watson-Crick base pairing. However, the bulky C8-methoxy substituent in 8-OMeG creates a steric clash with the ribose sugar ring, forcing the N-glycosidic bond into a syn conformation[2].

Why this matters for your experiments:

  • RNA Duplex Destabilization: When incorporated into an RNA strand, forcing the syn-preferring 8-OMeG into the anti geometry required for A-form RNA duplexes is energetically costly. This significantly decreases the thermodynamic stability of the resulting RNA duplex[1].

  • Receptor Activation: The syn conformation and the specific electrostatic surface of the methoxy group are critical for docking into the endosomal Toll-like receptors (TLR7 and TLR8), triggering the MyD88-dependent NF-κB signaling cascade[3].

Pathway A 8-OMeG (syn-conformation) B Endosomal TLR7/8 A->B Ligand Docking C MyD88 Adaptor B->C D NF-κB Translocation C->D E Cytokine Release (IFN-α, IL-12) D->E

Caption: 8-OMeG mediated TLR7/8 activation and NF-κB signaling pathway.

Zone 2: Diagnostic Matrix of Impurities

8-OMeG is typically synthesized via the nucleophilic substitution of 8-bromoguanosine using sodium methoxide[3]. Incomplete reactions or oxidative degradation lead to specific impurities that uniquely sabotage different experimental workflows.

Table 1: Quantitative Impact of Common 8-OMeG Batch Impurities

Impurity SpeciesOrigin in SynthesisStructural ConsequenceExperimental Impact
8-Bromoguanosine Unreacted precursorHalogen substitution at C8; altered electronegativity.Acts as a competitive TLR partial agonist; shifts EC50 values unpredictably.
8-Hydroxyguanosine Hydrolysis / Oxidative damageKeto-enol tautomerism at C8[4].Skews cytokine profiles; hyper-stimulates B-cell proliferation assays[4].
Guanosine Incomplete initial brominationRestores natural anti conformation.Artificially increases RNA duplex melting temperature (

)[1].
O6-Methoxy Isomers Off-target methoxylationDisrupts the Watson-Crick hydrogen bonding face.Complete failure of solid-phase oligonucleotide coupling and hybridization.

Zone 3: Deep-Dive Troubleshooting (FAQs)

Q: My RNA duplex melting temperature (


) fluctuates by 2-3°C when using different batches of 8-OMeG phosphoramidite. How do I fix this? 
A:  This is a classic symptom of contamination with unreacted natural guanosine or 8-bromoguanosine. Because 8-OMeG inherently destabilizes RNA duplexes (decreasing 

by approximately 1.87 kcal/mol)[1], any impurity that lacks the bulky C8-methoxy group will fail to induce the same thermodynamic penalty. Actionable Fix: Do not rely solely on UV absorbance for phosphoramidite quantification. Perform LC-MS/MS on the cleaved monomer to quantify the exact ratio of 8-OMeG to unmodified Guanosine.

Q: In vitro cytokine release assays (using PBMCs) are showing highly variable IFN-α levels despite using the same concentration of 8-OMeG. Why? A: You are likely experiencing interference from 8-Hydroxyguanosine (8-OHG) or 8-Bromoguanosine impurities. 8-OHG is a known marker of oxidative stress and possesses its own distinct immunostimulatory activity[4]. Because TLR7/8 binding pockets are highly sensitive to the electrostatic potential of the C8 substituent, trace amounts of these impurities can act as competitive antagonists or synergistic agonists. Actionable Fix: Implement the self-validating HEK-Blue reporter assay (Protocol 2) to establish a functional biological titer for each batch before running precious PBMC assays.

Q: We are seeing poor coupling yields during solid-phase RNA synthesis specifically at the 8-OMeG insertion step. Is the batch degraded? A: Yes. 8-substituted purines are highly susceptible to depurination under acidic conditions (such as the detritylation step in solid-phase synthesis)[2]. If your batch contains residual nucleophilic solvents (like methanol) or moisture from improper lyophilization, the phosphoramidite will degrade rapidly in the synthesizer lines. Ensure the batch is stored desiccated at -20°C and diluted in anhydrous acetonitrile (<10 ppm water) immediately before use.

Zone 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every batch of 8-OMeG must pass a self-validating, two-tier qualification system: Chemical Purity (LC-MS/MS) followed by Functional Purity (Reporter Assay).

Workflow S New 8-OMeG Batch LC Protocol 1: LC-MS/MS Isomer Separation S->LC Q Is 8-BrG < 0.1%? LC->Q F Reject / Repurify Q->F No Bio Protocol 2: HEK-Blue Functional Assay Q->Bio Yes P Approved for Use Bio->P

Caption: Self-validating two-tier QC workflow for incoming 8-OMeG batches.

Protocol 1: LC-MS/MS Chemical Qualification

Causality: Standard HPLC cannot differentiate between O6-methoxyguanosine and this compound due to identical molecular weights. MS/MS fragmentation is required to confirm the positional isomer. Self-Validation: Always run a System Suitability Test (SST) spike-in to prove the column can resolve 8-BrG from 8-OMeG.

  • Sample Preparation: Dissolve 1 mg of 8-OMeG in 1 mL of LC-MS grade water:methanol (90:10).

  • SST Control: Prepare a secondary vial spiked with 0.1% 8-Bromoguanosine reference standard.

  • Chromatography: Use a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 2% B to 30% B over 10 minutes.

  • Detection: Monitor in positive ESI mode.

    • 8-OMeG transitions: m/z 314.1

      
       182.1 (cleavage of the ribose).
      
    • 8-BrG transitions: m/z 362.0

      
       230.0.
      
  • Validation Gate: The batch passes only if the SST control shows baseline resolution (

    
    ) between the 8-OMeG and 8-BrG peaks, and the unspiked batch contains < 0.1% 8-BrG.
    
Protocol 2: HEK-Blue™ TLR7/8 Functional Qualification

Causality: Chemical purity does not guarantee biological activity if trace stereoisomers or heavy metal catalysts remain. This assay measures the actual NF-κB translocation efficiency. Self-Validation: Normalization against an internal reference standard curve eliminates day-to-day cell viability variables.

  • Cell Seeding: Plate HEK-Blue TLR7 or TLR8 cells (InvivoGen) at

    
     cells/well in a 96-well plate using standard DMEM.
    
  • Ligand Preparation: Prepare a 10-point serial dilution (100 µM down to 10 nM) of the new 8-OMeG batch alongside a reference 8-OMeG standard (previously validated).

  • Incubation: Add 20 µL of the ligand dilutions to the cells. Incubate for 24 hours at 37°C, 5% CO2.

  • Detection: Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue™ detection medium. Incubate for 1-3 hours.

  • Readout: Measure absorbance at 620 nm. Calculate the EC50 using a 4-parameter logistic curve fit.

  • Validation Gate: The new batch is approved only if its EC50 is within

    
     of the reference standard's EC50.
    

References

  • Baranowski DS, Kotkowiak W, Kierzek R, Pasternak A (2015). Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine. PLOS ONE.
  • Hybridization Properties of RNA Containing this compound and 8-Benzyloxyguanosine - PMC. National Institutes of Health (NIH).
  • The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs. ResearchGate.
  • 8-Hydroxyguanosine | Endogenous Metabolite. MedChemExpress.

Sources

Technical Support Center: 8-Methoxyguanosine Endotoxin Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenge of endotoxin (lipopolysaccharide, or LPS) contamination in 8-Methoxyguanosine preparations.

This compound is a guanosine analog and a potent immunostimulatory small molecule[1][2]. Because it is frequently used in immunological assays to study Toll-like receptor (TLR) pathways, even trace amounts of endotoxin can severely confound experimental data. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure the scientific integrity of your drug development workflows.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my this compound preparation causing massive NF-κB activation in control cells?

A: You are likely observing a false-positive signal caused by endotoxin contamination. This compound and similar oxidized nucleosides are designed to target endosomal TLR7 and TLR8 [2]. However, endotoxin is a potent agonist for TLR4 , which is highly expressed on the surface of macrophages and dendritic cells. Both TLR4 and TLR7/8 converge on the MyD88 adaptor protein, leading to NF-κB activation and cytokine release. If your preparation is contaminated, the TLR4-mediated signal will mask the specific TLR7/8 activity you are trying to study.

G LPS Endotoxin (LPS) Contaminant TLR4 TLR4 Receptor (Surface) LPS->TLR4 False Signal Methoxy This compound Target Agonist TLR7 TLR7/8 Receptor (Endosomal) Methoxy->TLR7 True Signal MyD88 MyD88 Adaptor TLR4->MyD88 TLR7->MyD88 NFkB NF-κB Activation (Confounded Data) MyD88->NFkB

Caption: Confounding TLR signaling pathways caused by endotoxin contamination in this compound assays.

Q2: Can I use standard heat sterilization (autoclaving) to destroy the endotoxin?

A: No. Endotoxins are extremely heat-stable. Standard autoclaving (121°C for 15–30 minutes) will not destroy the Lipid A moiety responsible for TLR4 activation. Complete thermal destruction of endotoxin requires dry roasting at 180°C for 3–4 hours or 250°C for 1–2 hours[]. Subjecting this compound to these conditions will completely degrade the nucleoside. Physical separation is mandatory.

Q3: Why shouldn't I use standard Polymyxin B affinity columns for this small molecule?

A: While Polymyxin B effectively binds the Lipid A region of endotoxins[4][5], affinity resins are primarily optimized for large recombinant proteins. Small molecules like this compound (MW ~313 Da) can become trapped in the porous matrix of the agarose/sepharose beads, leading to severe product loss. Furthermore, physical separation methods (like ultrafiltration) exploit the massive size difference between the nucleoside and LPS aggregates, offering a much higher recovery yield for small molecules[6].

Part 2: Endotoxin Removal Workflows

Because this compound is a small molecule, we can exploit the aggregation behavior of endotoxins. In aqueous solutions, individual LPS monomers (10–20 kDa) self-assemble into massive supramolecular micelles and vesicles that can exceed 1,000 kDa (1 MDa) due to hydrophobic interactions[][7].

G cluster_0 Method A: Ultrafiltration cluster_1 Method B: Triton X-114 Start Contaminated This compound (MW ~313 Da) UF 10 kDa MWCO Filter Start->UF TX Add 1% Triton X-114 Incubate 4°C Start->TX Permeate Permeate (Endotoxin-Free) UF->Permeate <10 kDa Retentate Retentate (LPS Micelles) UF->Retentate >10 kDa Heat Heat to 37°C (Cloud Point) TX->Heat Centrifuge Centrifuge 20,000 x g Heat->Centrifuge Aqueous Aqueous Phase (Endotoxin-Free) Centrifuge->Aqueous

Caption: Workflows for ultrafiltration and Triton X-114 phase separation for endotoxin removal.

Protocol A: 10 kDa Ultrafiltration (Primary Recommendation)

Causality: This is the most elegant and self-validating method for small molecules. A 10 kDa Molecular Weight Cut-Off (MWCO) membrane allows the 313 Da this compound to pass freely into the permeate while strictly retaining the >100 kDa LPS micelles[6][7].

Step-by-Step Methodology:

  • Membrane Preparation: Pre-rinse a 10 kDa MWCO centrifugal filter unit (e.g., Amicon Ultra) with endotoxin-free water (LAL reagent water) and centrifuge at 4,000 × g for 10 minutes to remove trace glycerol or preservatives from the membrane.

  • Buffer Optimization: Ensure your this compound is dissolved in an aqueous buffer lacking detergents or high concentrations of divalent cations (Ca2+, Mg2+), as detergents break LPS into smaller monomers that might pass the filter, while cations stabilize the aggregates[7].

  • Filtration: Load the contaminated this compound solution into the upper reservoir. Centrifuge at 4,000 × g for 15–30 minutes at room temperature.

  • Self-Validation:

    • Endotoxin Check: Perform a kinetic chromogenic Limulus Amebocyte Lysate (LAL) assay on the permeate.

    • Yield Check: Quantify the this compound concentration in the permeate via UV-Vis spectroscopy (absorbance at ~254 nm) or HPLC to confirm product recovery.

Protocol B: Triton X-114 Phase Separation (For Stubborn Contaminations)

Causality: If ultrafiltration fails (usually due to LPS monomers dissociating in certain solvents), temperature-induced phase separation is required. Triton X-114 is a non-ionic surfactant with a unique "cloud point" at ~22°C[4][8]. Below 22°C, it is a homogeneous liquid that binds the hydrophobic Lipid A of endotoxin. Above 22°C, it undergoes phase separation, forming a distinct detergent-rich layer that traps the endotoxin, leaving the hydrophilic this compound in the aqueous phase[5][9].

Step-by-Step Methodology:

  • Detergent Addition: Add endotoxin-free Triton X-114 to your this compound solution to a final concentration of 1% (v/v)[5].

  • Micelle Disruption (Cold Phase): Incubate the mixture at 4°C for 30 minutes with constant stirring. At this temperature, the detergent is fully miscible and actively binds the LPS molecules[5][8].

  • Phase Separation (Warm Phase): Transfer the tube to a 37°C water bath and incubate for 10 minutes. The solution will become cloudy as the detergent reaches its cloud point and aggregates[5][8].

  • Stratification: Centrifuge the mixture at 20,000 × g for 10 minutes at 25°C[5].

  • Recovery: You will observe two distinct phases. Carefully aspirate the upper aqueous phase (containing the this compound) without disturbing the oily, endotoxin-rich Triton X-114 droplet at the bottom[5][9].

  • Self-Validation: Repeat the cycle 2–3 times for >99% removal[4][5]. Note that trace Triton X-114 (~0.018%) may remain in the aqueous phase[9], which can be removed via a polishing pass over hydrophobic Bio-Beads (SM-4) if your downstream cell cultures are highly sensitive to surfactants[9].

Part 3: Quantitative Method Comparison

To assist in experimental design, the following table synthesizes the operational parameters of the three primary endotoxin removal strategies as applied to small nucleoside analogs.

Removal MethodPrimary MechanismEndotoxin Removal EfficiencyExpected Product RecoveryProsCons
10 kDa Ultrafiltration Size Exclusion (Micelle retention)[6][7]90% - 99.8%> 95%No chemical additives; preserves drug integrity; highly scalable.Fails if detergents are present in the buffer (breaks LPS into monomers).
Triton X-114 Phase Separation Hydrophobic Partitioning (Cloud Point)[4][5]> 99% (after 3 cycles)85% - 90%Highly effective for heavily contaminated stocks; disrupts LPS-drug binding.Residual detergent can be cytotoxic; requires multiple heating/cooling cycles.
Polymyxin B Chromatography Electrostatic / Affinity Binding to Lipid A[4][5]80% - 95%60% - 80%Excellent for large proteins; well-established regulatory history.High risk of non-specific small molecule entrapment in the resin matrix.

References

Sources

Validation & Comparative

8-Methoxyguanosine vs R848 potency comparison TLR7

Author: BenchChem Technical Support Team. Date: March 2026

8-Methoxyguanosine vs. R848: A Comprehensive Guide to TLR7 Agonist Potency and Application

Executive Summary

Toll-like receptor 7 (TLR7) is a critical endosomal pattern recognition receptor that detects single-stranded RNA (ssRNA), playing a pivotal role in antiviral immunity and autoimmune pathogenesis. For researchers and drug development professionals, selecting the appropriate TLR7 agonist is foundational to experimental success. This guide provides an objective, data-driven comparison between two distinct classes of TLR7 activators: R848 (Resiquimod) , a highly potent synthetic imidazoquinoline, and This compound (8-OMeG) , an endogenous-like guanosine analog.

Mechanistic Divergence: Imidazoquinolines vs. Guanosine Analogs

Expertise & Experience Insight: The structural differences between R848 and 8-OMeG dictate not only their potency but their receptor specificity and downstream kinetic profiles.

  • R848 (Resiquimod): R848 is a low-molecular-weight imidazoquinoline that acts as a dual TLR7 and TLR8 agonist. It binds with high affinity to the primary ligand-binding site of the TLR7 dimer, inducing a robust conformational change that recruits the MyD88 adapter protein[1]. Because it activates both TLR7 and TLR8, it triggers a massive, broad-spectrum pro-inflammatory response. This makes it an excellent2[2], but a challenging candidate for systemic monotherapy due to dose-limiting toxicities.

  • This compound (8-OMeG): 8-OMeG is a C-8 substituted guanine ribonucleoside. Unlike R848, guanosine analogs are highly selective for TLR7 and do not activate TLR8. They mimic the natural degradation products of RNA and possess well-documented 3[3]. Binding of 8-OMeG to TLR7 often requires or is synergistically enhanced by the presence of a second ligand (like ssRNA) at a distinct binding site. Consequently, 8-OMeG exhibits significantly lower potency but offers superior target specificity.

TLR7_Pathway A TLR7 Agonist (R848 / 8-OMeG) B Endosomal TLR7 Receptor A->B Binding C MyD88 Adapter Protein B->C Dimerization D IRAK4 / IRAK1 Kinases C->D E TRAF6 Activation D->E F NF-κB & IRF7 Translocation E->F Phosphorylation Cascade G Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) F->G Gene Transcription

Fig 1: TLR7 signaling cascade activated by R848 and 8-OMeG leading to cytokine production.

Quantitative Potency Comparison

To objectively evaluate these compounds, we must look at their half-maximal effective concentrations (EC50) in standardized reporter assays. R848 operates in the nanomolar to low-micromolar range, with studies demonstrating an 2[2] in macrophage polarization assays and4[4]. Conversely, 8-OMeG operates in the high-micromolar to millimolar range, requiring significantly higher concentrations to achieve receptor dimerization.

PropertyR848 (Resiquimod)This compound (8-OMeG)
Chemical Class ImidazoquinolineGuanosine Analog
Receptor Specificity Dual TLR7 and TLR8Highly selective for TLR7
Potency (EC50) High (14 nM – 1.5 µM)Low (~100 µM – 1 mM)
Molecular Weight 314.38 g/mol 313.27 g/mol
Primary Cytokine Profile Robust IFN-α, TNF-α, IL-12Mild to moderate IFN-α, IL-6
Clinical/Research Utility Vaccine adjuvant, anti-tumor studiesB-cell activation, purine receptor studies

Self-Validating Experimental Protocols

Trustworthiness Principle: A robust protocol must differentiate true receptor activation from off-target cytotoxicity or endogenous receptor cross-talk. The following workflow utilizes a dual-cell reporter system to establish a self-validating matrix.

Experimental_Workflow S1 Seed Cells HEK-Blue TLR7 & Null S2 Agonist Treatment Serial Dilutions S1->S2 S3 Incubation 18-24h at 37°C S2->S3 S4 SEAP Quantification Read OD at 650 nm S3->S4 S5 Data Analysis Calculate EC50 S4->S5

Fig 2: Self-validating high-throughput workflow for determining TLR7 agonist EC50 potency.

Protocol: In Vitro HEK-Blue Reporter Assay for EC50 Determination

Objective: Quantify and compare the TLR7 activation potency of R848 and 8-OMeG while controlling for off-target effects.

Step 1: Dual Cell Seeding

  • Action: Seed HEK-Blue hTLR7 cells and HEK-Blue Null1 (control) cells at 50,000 cells/well in separate 96-well plates[1].

  • Scientific Causality: The Null1 cell line is the critical validation node. It lacks the hTLR7 gene but retains the SEAP reporter. If R848 or 8-OMeG induces a signal in the Null1 plate, the activation is an artifact of endogenous HEK293 receptors, invalidating the assay.

Step 2: Compound Preparation & Vehicle Control

  • Action: Prepare serial dilutions of R848 (0.1 nM to 10 µM) and 8-OMeG (1 µM to 2 mM) in culture media. Ensure the final DMSO concentration remains constant (≤0.5%) across all wells.

  • Scientific Causality: Because 8-OMeG requires much higher concentrations, researchers often inadvertently spike the DMSO concentration in the high-dose wells. DMSO concentrations exceeding 1% cause cellular stress and apoptosis, which artificially lowers the SEAP readout, creating a false "hook effect" in the dose-response curve.

Step 3: Incubation and Readout

  • Action: Incubate for 18-24 hours at 37°C, 5% CO2. Add 20 µL of the supernatant to 180 µL of QUANTI-Blue detection medium. Read optical density (OD) at 650 nm[4].

  • Scientific Causality: The 18-24 hour window is optimal because it allows sufficient time for the MyD88/NF-κB-driven SEAP accumulation without reaching substrate saturation, preserving the dynamic range required for accurate non-linear regression and EC50 calculation.

References

  • Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator | NIH / PMC |[Link]

  • TLR7/8-agonist-loaded nanoparticles promote the polarization of tumour-associated macrophages to enhance cancer immunotherapy | NIH / PMC |[Link]

  • The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes | NIH / PMC |[Link]

  • Dietary supplements of guanosine improve the growth, non-specific immunity of sea cucumber | ResearchGate |[Link]

  • Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate | NIH / PMC |[Link]

Sources

Publish Comparison Guide: 8-Methoxyguanosine vs. Loxoribine for Immune Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Guanosine Analog Landscape

In the development of innate immune agonists, Loxoribine (7-allyl-8-oxoguanosine) and 8-Methoxyguanosine (8-MOG) represent two distinct generations of Toll-Like Receptor 7 (TLR7) ligands. While both belong to the C8-substituted guanosine class, they exhibit divergent functional profiles that dictate their experimental utility.[1]

  • Loxoribine is the robust, "gold-standard" first-generation TLR7 agonist. It is a potent inducer of both proliferation and differentiation in B cells and drives a broad cytokine storm (IFN-

    
    , TNF- 
    
    
    
    , IL-6) in innate immune cells.
  • This compound is a nuanced, specialized tool. Unlike Loxoribine, it has been characterized to induce differentiation without significant proliferation in specific B-cell subsets. This makes it a critical reagent for decoupling maturation events from clonal expansion.

This guide provides a technical head-to-head comparison to assist in selecting the appropriate agonist for your specific immunological readout.

Mechanistic Architecture

Both compounds function as nucleoside analogs that mimic single-stranded RNA (ssRNA) degradation products, specifically guanosine, which is a natural ligand for TLR7.[2][3]

Structure-Activity Relationship (SAR)

The activation of TLR7 requires specific structural motifs on the guanosine scaffold:

  • The C8-Position: Both compounds possess a substitution at the C8 position (Methoxy for 8-MOG; Oxo for Loxoribine). This substitution prevents metabolic degradation by PNP (purine nucleoside phosphorylase) and enhances binding affinity to the TLR7 hydrophobic pocket.

  • The N7-Position: This is the differentiator. Loxoribine possesses an allyl group at N7 , which significantly enhances potency and locks the molecule in a bioactive conformation (syn/anti preference). 8-MOG lacks this N7 modification, resulting in a distinct, often weaker, signaling potential.

Signaling Pathway Visualization

Both ligands activate the endosomal TLR7-MyD88 pathway. However, the strength of signal transduction varies, influencing whether the cell commits to survival/differentiation (weak signal) or robust proliferation/cytokine release (strong signal).

TLR7_Pathway Ligand Loxoribine / 8-MOG TLR7 TLR7 (Endosome) Ligand->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAK4 / IRAK1 MyD88->IRAKs Phosphorylation TRAF6 TRAF6 IRAKs->TRAF6 Activation NFkB NF-κB TRAF6->NFkB Canonical Pathway IRF7 IRF7 TRAF6->IRF7 Endosomal Pathway ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->ProInflam Transcriptional Activation Diff B-Cell Differentiation (Maturation) NFkB->Diff Differentiation Signal IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Antiviral State

Figure 1: Canonical TLR7 signaling pathway engaged by guanosine analogs. Loxoribine strongly drives all outputs; this compound preferentially drives differentiation pathways in B-cells with reduced NF-κB driven proliferation.

Head-to-Head Performance Metrics

The following data summarizes the operational differences between the two compounds. Note the significant difference in effective concentration (EC50).

FeatureLoxoribine (7-allyl-8-oxoguanosine)This compound (8-MOG)
Primary Classification Potent, Dual-Function AgonistPartial/Selective Agonist
TLR Specificity TLR7 (Human/Mouse)TLR7 (Putative/Weak)
B-Cell Response Proliferation + DifferentiationDifferentiation (No Proliferation)
Typical EC50 50 – 150 µM (PBMC/Spleen)> 200 µM (often used at 0.5-1 mM)
Cytokine Profile High IFN-

, TNF-

, IL-12
Moderate/Low; primarily maturation markers
Solubility Poor (requires 1N NaOH or DMSO)Poor (requires DMSO or heated media)
In Vivo Adjuvanticity High (Antiviral/Antitumor)Moderate (primarily humoral boosting)
Key Reference Heil et al., 2003 [1]Ahmad & Mond, 1985 [2]
Scientist's Insight: The "Differentiation" Nuance

The critical distinction lies in the B-cell response. In experimental models, Loxoribine acts like a mitogen, driving massive clonal expansion similar to LPS. This compound , however, increases antibody secretion and surface marker maturation without increasing cell numbers. Use 8-MOG when you need to study maturation mechanisms without the confounding variable of cell division.

Validated Experimental Protocols

Reagent Preparation (Critical Step)

Both compounds suffer from poor aqueous solubility. Improper solubilization is the #1 cause of experimental failure.

  • Loxoribine Stock (50 mM): Dissolve in DMSO or 1N NaOH . If using NaOH, immediate neutralization with HEPES buffer is required upon addition to media to prevent pH shock.

  • This compound Stock (20 mM): Dissolve in DMSO . Sonicate at 37°C for 10-15 minutes. Inspect for precipitates; the solution must be crystal-clear.

PBMC Stimulation Workflow

This protocol is optimized for human PBMCs to assess cytokine release (Loxoribine) or B-cell maturation (8-MOG).

Protocol_Workflow Step1 PBMC Isolation (Ficoll-Paque Gradient) Step2 Plating (2-5 x 10^5 cells/well) Step1->Step2 Step3 Agonist Addition (Lox: 100µM / 8-MOG: 500µM) Step2->Step3 Step4 Incubation (24h - 48h @ 37°C) Step3->Step4 Step5 Readout Step4->Step5 Cytokine Cytokine Step5->Cytokine Supernatant (ELISA) Flow Flow Step5->Flow Cells (FACS)

Figure 2: Standardized workflow for evaluating guanosine analog activity in primary cells.

Step-by-Step Protocol:
  • Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll). Wash 2x with PBS to remove platelets.

  • Culture Medium: Resuspend cells in RPMI-1640 supplemented with 10% heat-inactivated FBS. Crucial: Do not use heat-inactivated serum if studying complement-dependent pathways, but for TLR7, heat inactivation is standard.

  • Plating: Seed 5 x 10^5 cells/well in a 96-well flat-bottom plate (200 µL final volume).

  • Stimulation:

    • Group A (Loxoribine): Add Loxoribine to a final concentration of 100 µM .

    • Group B (8-MOG): Add this compound to a final concentration of 500 µM .

    • Control: Vehicle (DMSO) matched to the highest volume used.

  • Incubation: Incubate for 24 hours (for Cytokines: TNF-

    
    , IL-6) or 48-72 hours (for B-cell markers: CD86, CD69).
    
  • Analysis:

    • Harvest supernatant for ELISA.

    • Stain cells for Flow Cytometry (CD19, CD86, HLA-DR).

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseSolution
Precipitation in Well Compound crashed out of solution upon hitting aqueous media.Pre-warm culture media to 37°C before adding the drug. Dilute the drug in a small volume of warm media before adding to the well.
High Background Endotoxin contamination.Guanosine analogs are synthetic but can be contaminated during handling. Use Polymyxin B (10 µg/mL) in the culture to rule out LPS contamination.
No Response (8-MOG) Concentration too low.8-MOG is a weak agonist. Titrate up to 1 mM if toxicity allows. Ensure cells express TLR7 (e.g., use B-cells or pDCs, not T-cells).
Cell Death DMSO toxicity.Ensure final DMSO concentration is < 0.5%. If high drug concentrations are needed, use NaOH solubilization (for Loxoribine) instead of DMSO.

References

  • Heil, F. et al. (2003). The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily.[4] European Journal of Immunology, 33(11), 2987–2997. Link

  • Ahmad, A. & Mond, J.J. (1985).[5] 8-Hydroxyguanosine and this compound possess immunostimulating activity for B lymphocytes.[1] Cellular Immunology, 94(1), 276–280. Link

  • Lee, J. et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7.[2][3][4] Proceedings of the National Academy of Sciences, 100(11), 6646–6651. Link

  • Shibata, T. et al. (2016). Guanosine and its modified derivatives are endogenous ligands for TLR7.[3] International Immunology, 28(5), 211-222. Link

Sources

Technical Comparison Guide: HPLC-ECD Validation for 8-Methoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation and comparison resource for the quantification of 8-Methoxyguanosine (8-OMe-G) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Unlike the widely monitored oxidative stress biomarker 8-Hydroxyguanosine (8-OHG), This compound is a distinct O-methylated purine derivative, often utilized as a specific Toll-like receptor 7 (TLR7) agonist or a chemical probe for RNA modification studies. While LC-MS/MS is the standard for structural identification, HPLC-ECD offers a cost-effective, high-sensitivity alternative for routine quantification, provided the oxidation potential is rigorously validated.

Executive Summary: The Analytical Challenge

Quantifying this compound requires distinguishing it from the native guanosine pool and other oxidative lesions (like 8-OHG).

  • The "Product" (HPLC-ECD): Relies on the oxidation of the electron-rich purine ring at a specific voltage. The 8-methoxy substituent is electron-donating, lowering the oxidation potential compared to guanosine, but preventing the keto-enol tautomerization characteristic of 8-OHG.

  • The Alternative (LC-MS/MS): Relies on mass-to-charge ratio (

    
     314.1 
    
    
    
    fragment ions).

Verdict: HPLC-ECD is the superior choice for routine, high-throughput quantification in defined matrices (e.g., pharmaceutical formulations or simplified biological extracts) due to lower instrument cost and higher molar sensitivity. LC-MS/MS remains essential for complex matrix profiling where co-elution is a risk.

Experimental Methodology: HPLC-ECD Protocol

Expertise Note: The critical parameter for 8-OMe-G detection is the Hydrodynamic Voltammogram (HDV) . Unlike 8-OHG (which oxidizes at ~350 mV), 8-OMe-G lacks the N7-H moiety required for the facile 2e-/2H+ oxidation mechanism seen in 8-oxo-purines. Therefore, the applied potential must be empirically optimized to maximize signal-to-noise (S/N) without oxidizing the mobile phase.

Step 1: Hydrodynamic Voltammetry (Potential Optimization)

Before validation, you must determine the optimal oxidation potential (


).
  • System: Coulometric or Amperometric ECD (e.g., glassy carbon working electrode).

  • Mobile Phase: 50 mM Sodium Phosphate (pH 5.5) + 5-10% Methanol (to ensure solubility and peak shape).

  • Procedure: Inject 1 µM this compound standard at potentials ranging from +400 mV to +900 mV (vs. Pd/H or Ag/AgCl) in 50 mV increments.

  • Result: Plot Peak Height vs. Applied Potential.

    • Expectation: Oxidation onset likely occurs >500 mV.

    • Selection: Choose the potential where the current reaches a plateau (limiting current) but before the background current rises exponentially. Recommended Start Point: +750 mV.

Step 2: Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (controlled to minimize baseline drift).

  • Isocratic Elution: 90% Buffer (50 mM KH₂PO₄, pH 4.5) / 10% Acetonitrile.

    • Why pH 4.5? Acidic pH suppresses the ionization of the guanine ring, improving retention on C18.

Step 3: Sample Preparation (Self-Validating Workflow)

To ensure trustworthiness, use an Internal Standard (IS) structurally similar but distinct, such as Isoguanosine or 8-Chloroguanosine .

  • Lysis/Extraction: Methanol precipitation (1:3 sample:MeOH).

  • SPE Cleanup: OASIS HLB cartridges (essential to remove uric acid if analyzing biological fluids).

  • Reconstitution: Dissolve residue in Mobile Phase.

Validation Framework: Detection Limits

The following data represents a validation tier for this compound, comparing ECD performance against UV and MS benchmarks.

Table 1: Comparative Performance Metrics
ParameterHPLC-ECD (Optimized)HPLC-UV (254 nm)LC-MS/MS (QqQ)
Detection Principle Electrochemical Oxidation (+750 mV)Chromophore AbsorptionElectrospray Ionization (ESI+)
LOD (Limit of Detection) 0.5 - 2.0 nM (approx. 150 pg/mL)~100 nM0.1 - 0.5 nM
Linearity (

)
> 0.999 (0.01 - 10 µM)> 0.999 (1 - 100 µM)> 0.995 (0.001 - 1 µM)
Selectivity High (Voltage dependent)Low (All purines absorb)Very High (Mass specific)
Matrix Interference High (requires SPE for Uric Acid)ModerateLow (Matrix effects exist)
Cost per Sample $ (Low) $ (Low)

$ (High)

Note: LOD values are estimated based on the electroactivity of 8-substituted guanosines. 8-OMe-G is less oxidizable than 8-OHG, resulting in slightly higher LODs than the femtomolar sensitivity seen for 8-OHdG.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the detection limit, ensuring the protocol is self-correcting (feedback loops).

ValidationWorkflow Start Start: 8-OMe-G Standard HDV Hydrodynamic Voltammetry (Scan 400-900 mV) Start->HDV SelectPot Select E_opt (Max S/N Ratio) HDV->SelectPot Identify Plateau ChromOpt Optimize Mobile Phase (pH & Organic %) SelectPot->ChromOpt Calib Calibration Curve (0.5 nM - 10 µM) ChromOpt->Calib NoiseCalc Measure Baseline Noise (Peak-to-Peak) Calib->NoiseCalc LOD_Calc Calculate LOD (3 x Noise / Slope) NoiseCalc->LOD_Calc LOD_Calc->SelectPot If LOD > Target, Re-optimize E_opt

Caption: Figure 1. Iterative validation workflow for determining the electrochemical detection limit of this compound.

Critical Analysis: ECD vs. Alternatives

Why Choose HPLC-ECD?
  • Sensitivity for Purines: Purines are naturally electroactive. While this compound is less easily oxidized than 8-Hydroxyguanosine (due to the lack of the keto-enol tautomer facilitation), it is still oxidizable at glassy carbon electrodes. ECD provides 100-1000x the sensitivity of UV detection [1].

  • Stability: Unlike LC-MS, which requires frequent tuning and is susceptible to ion suppression from salts, ECD is robust for isocratic runs in phosphate buffers, making it ideal for QC environments.

When to Abandon ECD for LC-MS/MS?

If your sample matrix contains high levels of Uric Acid or Guanine that cannot be chromatographically resolved from this compound, ECD may suffer from overlap. Uric acid oxidizes at similar potentials (~300-400 mV). In such cases, the mass selectivity of MS/MS (


 314 

152) is required [2].

References

  • Floyd, R. A., et al. (1986). "Sensitive assay of hydroxyl free radical formation utilizing high pressure liquid chromatography with electrochemical detection of 8-hydroxydeoxyguanosine." Journal of Biochemical and Biophysical Methods. Link

  • Weimann, A., et al. (2002). "Measurement of 8-oxo-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry." Free Radical Biology and Medicine. Link

  • Goodman, M. G., & Weigle, W. O. (1985). "8-Hydroxyguanosine and this compound possess immunostimulating activity for B lymphocytes."[1] Cellular Immunology. Link

  • Helbock, H. J., et al. (1998). "DNA oxidation matters: the HPLC-electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine." Proceedings of the National Academy of Sciences. Link

Sources

Technical Guide: Mass Spectrometry Profiling of 8-Methoxyguanosine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 8-Methoxyguanosine (8-OMeG), specifically designed for researchers optimizing LC-MS/MS workflows for modified nucleoside analysis.

Executive Summary & Core Directive

This compound (8-OMeG) is a modified ribonucleoside often investigated as a biomarker of RNA methylation or as a synthetic intermediate in drug development. Its analysis requires precise differentiation from its metabolic precursor, Guanosine (G) , and its oxidative analog, 8-Hydroxyguanosine (8-OHG) .

This guide moves beyond basic spectral listing to explain the mechanistic fragmentation pathways that define 8-OMeG detection. By understanding the stability of the O-methyl ether bond versus the N-glycosidic bond, researchers can design MRM (Multiple Reaction Monitoring) transitions that maximize sensitivity and specificity.

Key Technical Specifications
  • Compound: this compound

  • Formula:

    
    
    
  • Monoisotopic Mass: 313.1022 Da

  • Precursor Ion

    
    :  m/z 314.1
    
  • Primary Product Ion (Base): m/z 182.1 (8-Methoxyguanine)

Mechanistic Insight: Fragmentation Pathways

To develop a robust MS method, one must understand the hierarchy of bond cleavage energies in the electrospray ionization (ESI) environment.

The Hierarchy of Cleavage
  • N-Glycosidic Bond Lability (Primary Pathway): In positive ESI (

    
    ), the protonation site is typically N7 of the guanine ring. This destabilizes the N9-C1' glycosidic bond, leading to the neutral loss of the ribose moiety (132 Da). This is the universal "nucleoside signature."
    
    • Transition:

      
      
      
  • O-Methyl Ether Stability (Secondary Pathway): Unlike N-methyl groups, the O-methyl group at the C8 position is relatively stable. However, under higher collision energies (CE), the methoxy group can degrade.

    • Demethylation: Loss of a methyl group (

      
      , 15 Da) or methylene (
      
      
      
      , 14 Da) to form the 8-oxo/hydroxy species.
    • Methanol Loss: Elimination of methanol (

      
      , 32 Da) is also possible but less favorable than the glycosidic cleavage.
      
Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for selecting diagnostic ions.

G Precursor Precursor Ion [M+H]+ m/z 314.1 RiboseLoss Neutral Loss: Ribose (-132 Da) Precursor->RiboseLoss BaseIon Product Ion (Base) 8-Methoxyguanine [B+H]+ m/z 182.1 RiboseLoss->BaseIon Primary Transition (Quantifier) SecFrag1 Secondary Fragment Loss of CH3 (-15) m/z 167.1 BaseIon->SecFrag1 High CE (Qualifier 1) SecFrag2 Secondary Fragment Loss of NH3 (-17) m/z 165.1 BaseIon->SecFrag2 Ring Opening (Qualifier 2)

Figure 1: Fragmentation pathway of this compound in positive ESI mode. The primary transition involves the loss of the sugar moiety, while secondary fragmentation attacks the modified base.

Comparative Analysis: 8-OMeG vs. Analogs

A common analytical error is confusing this compound with 8-Hydroxyguanosine (8-OHG) or 2'-O-Methylguanosine (Gm). The table below differentiates these species based on mass spectrometry characteristics.

FeatureThis compound (8-OMeG) 8-Hydroxyguanosine (8-OHG) Guanosine (G) 2'-O-Methylguanosine (Gm)
Formula




Monoisotopic Mass 313.10 Da299.09 Da283.09 Da297.11 Da
Precursor [M+H]+ 314.1 300.1 284.1 298.1
Primary Fragment (Base) m/z 182.1 (8-OMe-Guanine)m/z 168.1 (8-OH-Guanine)m/z 152.1 (Guanine)m/z 152.1 (Guanine)
Neutral Loss -132 Da (Ribose)-132 Da (Ribose)-132 Da (Ribose)-146 Da (Me-Ribose)
Retention Time (C18) Moderate (Methoxy increases hydrophobicity)Early (Polar -OH group)Early/ModerateModerate
Critical Distinction
  • vs. 8-OHG: 8-OMeG is 14 Da heavier than 8-OHG. They are not isomers.

  • vs. Gm: 2'-O-Methylguanosine has a methyl group on the ribose, not the base. Upon fragmentation, Gm loses the methylated ribose (-146 Da) to yield the normal guanine base (m/z 152). In contrast, 8-OMeG loses a normal ribose (-132 Da) to yield a modified base (m/z 182).

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for self-validation. The use of a "dummy" gradient ensures that the column is fully equilibrated, preventing retention time shifts common with polar nucleosides.

A. Sample Preparation[1][2][3]
  • Extraction: For biological fluids (plasma/urine), use protein precipitation with ice-cold acetonitrile (1:3 v/v).

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in water to match initial mobile phase conditions (prevents peak fronting).

B. LC-MS/MS Conditions[1][3][4][5][6][7][8]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400, Sciex QTRAP, Waters Xevo).

  • Column: Reverse Phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or HILIC for higher retention of polar metabolites.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile (C18):

Time (min) % B Flow Rate (mL/min) Phase
0.00 2% 0.3 Loading
1.00 2% 0.3 Desalting
6.00 95% 0.3 Elution
8.00 95% 0.3 Wash
8.10 2% 0.4 Re-equilibration

| 11.00 | 2% | 0.3 | Ready |

C. MS Source Parameters (ESI+)[8]
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 4000 V

  • Delta EMV: +200 V (Enhances sensitivity for nucleosides)

D. MRM Transitions Table
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
This compound 314.1182.110015 - 20Quantifier
This compound 314.1167.110030 - 35Qualifier (Loss of CH3)
Guanosine 284.1152.15010 - 15Reference
8-OHG 300.1168.110015 - 20Interference Check

Troubleshooting & Optimization

  • Signal Instability: If the m/z 182 signal is unstable, check the cone voltage. Nucleosides are fragile; too high a cone voltage can cause in-source fragmentation, depleting the precursor ion before it reaches Q1.

  • Isobaric Interference: While 8-OMeG (314) is unique among common natural nucleosides, ensure separation from synthetic impurities if using it as a drug intermediate.

  • pH Sensitivity: The O-methyl bond is stable at pH 3-8. Avoid highly acidic hydrolysis steps (e.g., heating in 1M HCl) during sample prep, as this may hydrolyze the glycosidic bond or the methoxy group.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Tandem Mass Spectrum of 8-Hydroxyguanosine. NIST.[2] [Link]

  • Ren, X., et al. (2022). Permethylation of ribonucleosides provides enhanced mass spectrometry quantification of post-transcriptional modifications. bioRxiv. [Link]

  • Wang, T., et al. (2020). Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. Journal of Bioanalysis & Biomedicine. [Link]

  • Chiou, C.C., et al. (2003). Urinary 8-hydroxydeoxyguanosine and its analogs as DNA marker of oxidative stress. Clinica Chimica Acta. [Link]

Sources

Optimizing TLR7 Agonism: A Comparative Guide to 8-Methoxyguanosine and Alternatives in Parental Cell Controls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of 8-Methoxyguanosine[1][2]

In the landscape of innate immunity research, This compound (8-MEO-G) occupies a distinct niche as a nucleoside-based Toll-like Receptor 7 (TLR7) agonist. Unlike synthetic small molecules (e.g., imidazoquinolines like R848), 8-MEO-G retains high structural homology to the natural endogenous ligand, Guanosine.

This guide addresses a critical experimental challenge: validating specificity. Because 8-MEO-G is a purine analog, it carries a risk of off-target activity via endogenous purinergic receptors or general metabolic interference. This document details how to rigorously design negative control experiments using parental cells to distinguish true TLR7-mediated signaling from background noise.

Mechanistic Grounding: TLR7 Signaling Pathway[3][4][5][6][7][8]

To understand the necessity of parental controls, we must first visualize the specific pathway 8-MEO-G is intended to activate. TLR7 resides in the endosome and recognizes single-stranded RNA (ssRNA) or guanosine analogs.

Figure 1: The TLR7 Signal Transduction Cascade

The following diagram illustrates the canonical pathway. In a valid experiment, 8-MEO-G should trigger this cascade in TLR7+ cells but fail to trigger it in Parental (Null) cells.

TLR7_Pathway cluster_endosome Endosome cluster_cytosol cluster_nucleus Nucleus TLR7 TLR7 Dimer MyD88 MyD88 TLR7->MyD88 Recruits Agonist This compound Agonist->TLR7 Binds IRAK4 IRAK4 / IRAK1 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Ubiquitinates IKK IKK Complex TRAF6->IKK Phosphorylates NFkB_Inactive NF-κB (Inactive) IKK->NFkB_Inactive Degrades IκB NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Translocation Reporter Reporter Gene (SEAP / Luciferase) NFkB_Active->Reporter Transcription

Caption: 8-MEO-G binds endosomal TLR7, triggering MyD88-dependent NF-κB translocation.[1] Parental controls verify the absence of this specific chain.

Comparative Analysis: 8-MEO-G vs. Alternatives

When designing controls, one must understand the potency and "stickiness" of the agonist. 8-MEO-G is less potent than synthetic alternatives, often requiring higher concentrations. This increases the importance of toxicity controls in parental cells.

Table 1: Agonist Performance Profile
FeatureThis compound Loxoribine R848 (Resiquimod)
Class Nucleoside Analog (Purine)Nucleoside Analog (Guanosine derivative)Imidazoquinoline (Synthetic)
Target Specificity TLR7 (High specific structural fit)TLR7 (Moderate)TLR7 & TLR8 (Dual agonist)
Typical EC50 ~10 - 50 µM~10 - 100 µM~0.01 - 1.0 µM
Parental Cell Risk High: Can activate Adenosine receptors or cause metabolic stress at high concentrations.Moderate: Similar purinergic risks.Low to Moderate: Off-target effects usually related to general cytotoxicity.
Solubility Moderate (DMSO/Water)GoodExcellent
Primary Use Case Structural studies; avoiding TLR8 cross-reactivity.General TLR7 agonism (Standard).[2]High-potency screening; in vivo adjuvants.

Key Insight: Because 8-MEO-G requires micromolar concentrations (unlike the nanomolar R848), the "Parental Negative Control" is vital to prove that the observed signal isn't just cellular stress or osmotic shock.

Experimental Design: The "Self-Validating" System

A robust experiment requires three parallel lines. The Parental (Null) line is the absolute negative control. It is the same cell background (e.g., HEK293) but lacks the TLR7 expression vector.

Figure 2: The Negative Control Workflow

This workflow ensures that any signal detected is strictly TLR7-dependent.

Workflow cluster_Exp Experimental Arm cluster_Ctrl Negative Control Arm (Parental) Stock 8-MEO-G Stock (100 mM in DMSO) TLR7_Cells HEK-Blue™ TLR7 (Reporter+ / Receptor+) Stock->TLR7_Cells 50 µM Null_Cells HEK-Blue™ Null (Reporter+ / Receptor-) Stock->Null_Cells 50 µM Treatment Incubation 16-24h @ 37°C TLR7_Cells->Treatment Signal_Exp Signal Expected (High OD) Null_Cells->Treatment Signal_Null No Signal Expected (Background OD) Detection Detection Assay (e.g., QUANTI-Blue) Treatment->Detection Detection->Signal_Exp If Valid Detection->Signal_Null If Specific

Caption: Parallel treatment of TLR7+ and Null cells. Signal in Null cells indicates off-target purinergic activity or toxicity.

Detailed Protocol: 8-MEO-G Negative Control Assay

This protocol assumes the use of a secreted embryonic alkaline phosphatase (SEAP) reporter system (e.g., HEK-Blue™), which is the industry standard for this workflow.

Phase 1: Reagent Preparation
  • Solubilization: Dissolve this compound in DMSO to create a 100 mM stock solution .

    • Critical: Vortex vigorously. Nucleoside analogs can be stubborn. If precipitation occurs, warm to 37°C.

  • Working Solution: Dilute the stock in sterile endotoxin-free water (or PBS) to reach a 2X working concentration (e.g., if testing at 50 µM, prepare 100 µM).

    • Note: Keep DMSO concentration < 0.5% in the final well to avoid solvent toxicity in parental cells.

Phase 2: Cell Plating (The Parental Control)
  • Harvest: Detach HEK-Blue™ Null (Parental) and HEK-Blue™ TLR7 cells using pre-warmed PBS (avoid Trypsin if possible to preserve surface receptors, or use Trypsin-EDTA briefly).

  • Density: Resuspend cells in HEK-Blue™ Detection medium (or standard DMEM if detecting luciferase later).

    • Target:2.5 - 5 x 10⁴ cells per well (96-well plate).

  • Plating: Add 180 µL of cell suspension per well.

    • Rows A-C: Parental (Null) Cells.

    • Rows D-F: TLR7 Expressing Cells.

Phase 3: Treatment & Induction
  • Negative Control (Vehicle): Add 20 µL of vehicle (PBS + DMSO matched to agonist) to the first column of both cell lines.

  • Positive Control (R848): Add 20 µL of R848 (10 µM final) to the second column. This validates that the reporter system in the Null cells is functional (if they express endogenous TLR8) or confirms the Null status (if they are truly null).

  • 8-MEO-G Treatment: Add 20 µL of this compound working solution to the remaining columns.

    • Dose Response: Test 10, 30, 50, and 100 µM.

    • Why? You need to find the window where TLR7 cells signal, but Parental cells do not.

Phase 4: Detection & Analysis
  • Incubate for 16–24 hours at 37°C, 5% CO₂.

  • Measure SEAP activity using a spectrophotometer (OD 620-655 nm).

Phase 5: Calculation (Self-Validation)

Calculate the Fold Induction for both lines:



  • Valid Result:

    • TLR7 Cells: Fold Induction > 5.0

    • Parental Cells: Fold Induction ≈ 1.0 (0.8 - 1.2 range).

  • Invalid Result (Off-Target):

    • Parental Cells: Fold Induction > 2.0. This indicates 8-MEO-G is activating endogenous pathways or the concentration is toxic, causing non-specific SEAP release.

Troubleshooting & Expert Insights

Issue: Signal observed in Parental (Null) Cells.

  • Cause 1: Purinergic Signaling. 8-MEO-G is a guanosine analog.[3] HEK293 cells express endogenous adenosine/purine receptors. High concentrations (>100 µM) can trigger secondary messengers that crosstalk with NF-κB.

  • Cause 2: Cytotoxicity. Dying cells release intracellular contents. If your reporter is intracellular (Luciferase), this reduces signal. If it is secreted (SEAP), toxicity can sometimes alter membrane permeability or pH, affecting colorimetric readouts.

    • Solution: Run an MTT or ATP-based viability assay (e.g., CellTiter-Glo) in parallel on the Parental cells.

Issue: Low Signal in TLR7 Cells.

  • Cause: 8-MEO-G instability.[3] Unlike R848, guanosine analogs can be susceptible to enzymatic degradation if the medium contains high levels of nucleases (e.g., from Fetal Bovine Serum).

    • Solution: Use Heat-Inactivated FBS (HI-FBS) strictly.

References

  • Hemmi, H., et al. (2002). Small anti-viral compounds activate Toll-like immune responses. Nature Immunology, 3(2), 196–200.

  • Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646–6651.

  • InvivoGen. (n.d.). HEK-Blue™ TLR7 Cells & Parental Cell Lines Product Guide. InvivoGen Technical Resources.

  • Schon, M. P., & Schon, M. (2008). TLR7 and TLR8 as targets in cancer therapy. Oncogene, 27, 190–199.

  • Heil, F., et al. (2004). Species-specific recognition of single-stranded RNA via toll-like receptor 7 and 8. Science, 303(5663), 1526-1529.

Sources

A Comparative Guide to In Vivo Toxicity Biomarker Assessment for 8-Methoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the in vivo toxicity profile of 8-Methoxyguanosine (8-MeO-G), a C-8 substituted guanine ribonucleoside. Given its structural classification as a nucleoside analog, a thorough evaluation of its potential toxicity is a prerequisite for any therapeutic development. This document is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, multi-biomarker approach to safety assessment. Instead of presenting a rigid protocol, we will establish a logical and self-validating system for toxicity evaluation, comparing the potential profile of 8-MeO-G against that of Ribavirin, a well-characterized nucleoside analog with a known toxicity profile.

Introduction: The Scientific Rationale for Toxicity Assessment

This compound is a guanosine derivative noted for its immunostimulatory properties, particularly its ability to activate B lymphocytes.[1] Like other nucleoside analogs, its mechanism of action is intrinsically linked to its interaction with the cellular machinery that processes nucleic acids. A key structural feature of 8-MeO-G is the bulky methoxy group at the C-8 position, which forces the N-glycosidic bond into a syn conformation.[2] This is a significant deviation from the anti conformation typically required for standard Watson-Crick base pairing in DNA and RNA.

This conformational constraint is the primary reason to hypothesize potential toxicity. Interference with essential cellular processes, such as DNA replication and repair or transcription, could lead to genotoxicity, oxidative stress, and ultimately, programmed cell death (apoptosis).[3][4] Therefore, a proactive and comprehensive assessment of toxicity biomarkers is not merely a regulatory hurdle but a fundamental step in understanding the compound's biological impact.

Postulated Mechanism of this compound Toxicity

The unique syn conformation of 8-MeO-G suggests a potential cascade of cytotoxic events. If the analog is phosphorylated and incorporated into nascent DNA or RNA strands, it could stall polymerases or be misread by repair enzymes.[3] This disruption can generate reactive oxygen species (ROS), leading to a state of oxidative stress. ROS can then indiscriminately damage cellular macromolecules, with DNA being a critical target, leading to lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).[5][6] Accumulation of such damage triggers cellular stress responses that, if unresolved, initiate the apoptotic cascade.

G cluster_0 8-MeO-G 8-MeO-G Polymerase_Inhibition Inhibition of DNA/RNA Polymerases 8-MeO-G->Polymerase_Inhibition Syn Conformation Interference Oxidative_Stress Increased ROS (Oxidative Stress) Polymerase_Inhibition->Oxidative_Stress DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG) Oxidative_Stress->DNA_Damage ROS Attack Apoptosis_Pathway Activation of Apoptosis Pathways DNA_Damage->Apoptosis_Pathway Damage Sensing Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Postulated toxicity pathway for this compound.

Comparative Framework: Benchmarking Against Ribavirin

To provide context to the potential toxicity of 8-MeO-G, we propose a direct comparison with Ribavirin. Ribavirin is a guanosine analog used as an antiviral agent, and its toxicities are well-documented, including hematological effects, mild hepatotoxicity, and embryo-fetal toxicity.[7][8] This comparison allows for a relative assessment of risk.

ParameterThis compound (Hypothesized)Ribavirin (Known Profile)Rationale for Comparison
Primary Concern Genotoxicity due to polymerase interference.Hematotoxicity and teratogenicity.[7][8]Both are guanosine analogs that can disrupt nucleic acid metabolism.
Genotoxicity Possible; expected to induce DNA strand breaks and oxidative adducts.Demonstrated to cause DNA damage.[8]To quantify the relative risk of DNA damage.
Apoptosis Likely secondary to DNA damage.Induced in various cell types.To compare the potency of apoptosis induction.
Hepatotoxicity Possible; monitor ALT/AST.Mild to moderate increases in ALT/AST observed.[7]To assess the potential for liver injury, a common site of drug metabolism.
Nephrotoxicity Unlikely but prudent to monitor.Not a primary toxicity.To provide a comprehensive safety profile.
Systemic Toxicity Potential for weight loss at high doses.Anorexia and weight loss observed at moderate to high doses.[7]To gauge overall tolerability.

Core Biomarker Assessment Panels

A robust in vivo toxicity study should employ a multi-faceted approach. We recommend three core panels of biomarkers to capture genotoxicity, apoptosis, and organ-specific damage.

Panel 1: Genotoxicity and Oxidative Stress

This panel directly assesses damage to the genetic material, a primary concern for nucleoside analogs.

  • Biomarker 1: DNA Strand Breaks.

    • Assay: Alkaline Comet Assay (Single Cell Gel Electrophoresis).

    • Causality: This assay quantifies both single- and double-strand DNA breaks, which are a direct consequence of genotoxic insult or unresolved oxidative damage.[9][10] Its sensitivity in single cells makes it ideal for detecting damage in various tissues.

  • Biomarker 2: Oxidative DNA Adducts.

    • Assay: 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA.

    • Causality: 8-OHdG is one of the most abundant and well-studied markers of oxidative DNA damage resulting from ROS attack on guanine bases.[5][11][12] Its quantification in tissue DNA provides a direct measure of this specific damage pathway.

Panel 2: Apoptosis

This panel measures the induction of programmed cell death, a common cellular response to significant damage.

  • Biomarker 3: DNA Fragmentation.

    • Assay: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay.

    • Causality: The TUNEL assay identifies DNA fragmentation, a hallmark of the late stages of apoptosis when endonucleases cleave the DNA into smaller fragments.[13][14] This provides a clear visual and quantifiable endpoint of apoptotic cells within a tissue.

  • Biomarker 4: Executioner Caspase Activity.

    • Assay: Caspase-3/7 Activity Assay (Colorimetric or Luminescent).

    • Causality: Caspases-3 and -7 are the primary executioner caspases that cleave a host of cellular proteins to orchestrate the dismantling of the cell during apoptosis.[15] Measuring their enzymatic activity provides a sensitive and quantitative biochemical marker of apoptosis induction.[16][17]

Panel 3: Systemic & Organ-Specific Toxicity

This panel evaluates the broader physiological impact on the whole animal and key metabolic organs.

  • Biomarker 5: General Health.

    • Measurement: Body Weight and Clinical Observations.

    • Causality: Significant weight loss is a sensitive indicator of systemic toxicity and poor tolerability.[18]

  • Biomarker 6: Hepatotoxicity.

    • Measurement: Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Causality: ALT and AST are enzymes concentrated within hepatocytes. Liver damage compromises hepatocyte membrane integrity, causing these enzymes to leak into the bloodstream, making them highly sensitive and specific markers for liver injury.[19][20]

  • Biomarker 7: Nephrotoxicity.

    • Measurement: Serum Creatinine and Blood Urea Nitrogen (BUN).

    • Causality: Creatinine and urea are waste products filtered by the kidneys. A decrease in kidney function leads to their accumulation in the blood, serving as reliable markers of renal damage.[21][22]

Experimental Design and Protocols

A well-controlled in vivo study is critical. A typical design in rodents would involve a vehicle control group, at least three dose levels of 8-MeO-G, and a positive control group administered Ribavirin. This design allows for dose-response characterization and contextualizes the findings.

G cluster_workflow Dosing Animal Dosing (Vehicle, 8-MeO-G, Ribavirin) Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Termination Study Termination (e.g., Day 14) Monitoring->Termination Collection Sample Collection Termination->Collection Blood Blood (for Serum) Collection->Blood Tissues Tissues (Liver, Kidney) (Fresh, Fixed, Frozen) Collection->Tissues Biochem Serum Biochemistry (ALT, AST, Creatinine) Blood->Biochem Histo Fixed Tissue (TUNEL Assay) Tissues->Histo Frozen Frozen/Fresh Tissue (Comet, 8-OHdG, Caspase) Tissues->Frozen

Caption: General experimental workflow for in vivo toxicity assessment.

Detailed Experimental Protocols

The following protocols are generalized and must be optimized for specific laboratory conditions and reagents. Always include appropriate controls.

Protocol 1: In Vivo Alkaline Comet Assay for DNA Strand Breaks

(Adapted from OECD Guideline 489 and related literature[9][23])

  • Cell Suspension Preparation:

    • Immediately after euthanasia, excise the target organ (e.g., liver).

    • Mince a small piece of the tissue (~50-100 mg) in ice-cold mincing buffer (e.g., HBSS with 20 mM EDTA).

    • Gently homogenize or pass through a cell strainer to obtain a single-cell suspension. Keep on ice at all times to prevent further DNA damage.[24]

  • Slide Preparation:

    • Mix ~10-20 µL of the cell suspension with 80-100 µL of 0.8% Low Melting Point (LMP) agarose at 37°C.[24]

    • Quickly pipette the mixture onto a pre-coated slide and cover with a coverslip.

    • Solidify the gel by placing the slide at 4°C for at least 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use).

    • Lyse for at least 1 hour at 4°C, protected from light.[9] This step removes cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind in the alkali solution for 20-40 minutes.

    • Perform electrophoresis at low voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them 2-3 times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Gold or PI) and visualize using a fluorescence microscope.

  • Scoring:

    • Capture images and score at least 50-100 comets per sample using appropriate image analysis software. The key metric is the percentage of DNA in the comet tail, which is proportional to the amount of DNA damage.

    • Self-Validation: A positive control group treated with a known genotoxin like methyl methanesulfonate (MMS) must be included to validate the assay's performance.[9]

Protocol 2: 8-OHdG ELISA for Oxidative DNA Damage

(Adapted from commercial kit protocols[25][26][27])

  • DNA Extraction:

    • Extract genomic DNA from a frozen tissue sample (~20-50 mg) using a commercial DNA isolation kit or standard phenol-chloroform extraction. Ensure high purity (A260/280 ratio of ~1.8).

  • DNA Digestion:

    • Digest 10-20 µg of DNA to single nucleosides. This is a critical step to liberate the 8-OHdG adduct.

    • Incubate the DNA with nuclease P1 at 37°C for 1-2 hours.

    • Follow by incubation with alkaline phosphatase at 37°C for 1-2 hours to convert deoxynucleoside monophosphates to deoxynucleosides.[25]

  • ELISA Procedure (Competitive Format):

    • Bring all reagents, standards, and digested samples to room temperature.

    • Add 50 µL of the 8-OHdG standards or digested DNA samples to the wells of a microplate pre-coated with 8-OHdG.[25]

    • Add 50 µL of the primary anti-8-OHdG monoclonal antibody to each well (except the blank).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. During this time, the free 8-OHdG in the sample competes with the plate-bound 8-OHdG for antibody binding.

  • Detection:

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of an HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate again.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

    • Stop the reaction with 100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the concentration of the 8-OHdG standards. The concentration of 8-OHdG in the samples will be inversely proportional to the signal.

    • Calculate the 8-OHdG concentration in the samples and normalize to the total amount of DNA used.

Protocol 3: TUNEL Assay for Apoptosis in Tissue Sections

(Adapted from various sources[13][14][28][29])

  • Tissue Preparation:

    • Fix tissue samples in 4% paraformaldehyde (PFA) and embed in paraffin (FFPE sections) or prepare frozen cryosections.

    • For FFPE sections, deparaffinize and rehydrate through a graded ethanol series.

  • Permeabilization:

    • This step is crucial for allowing the TdT enzyme access to the nucleus.

    • Incubate the tissue sections with Proteinase K (20 µg/mL) for 15-20 minutes at room temperature.[13][29] Rinse thoroughly with PBS.

  • TdT Labeling Reaction:

    • Prepare the TdT reaction mix containing TdT enzyme and fluorescently-labeled dUTPs (e.g., BrdUTP or a direct fluorophore-dUTP conjugate).

    • Apply the reaction mix to the tissue sections and incubate for 60 minutes at 37°C in a humidified chamber.[13][14] This allows the TdT to add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Signal Detection (if using indirect method):

    • If using BrdUTP, follow with an incubation step with an anti-BrdU antibody conjugated to a fluorophore or an enzyme (like HRP for colorimetric detection).

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells.

    • Mount the slides with an anti-fade mounting medium.

  • Visualization and Quantification:

    • Visualize using a fluorescence microscope. Apoptotic cells (TUNEL-positive) will show bright nuclear fluorescence.

    • Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-positive) in several fields of view.

    • Self-Validation: Include a positive control slide pre-treated with DNase I to induce non-specific DNA breaks, which should yield a strong positive signal.[14] A negative control slide with the TdT enzyme omitted should show no signal.

Protocol 4: Caspase-3/7 Activity Assay from Tissue Lysates

(Adapted from commercial kit protocols[15][17][30])

  • Tissue Lysate Preparation:

    • Homogenize a weighed amount of frozen tissue (e.g., 50 mg) in ice-cold cell lysis buffer provided with the kit.[30]

    • Incubate the homogenate on ice for 15-30 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA or Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with lysis buffer.

    • Prepare a reaction mix containing reaction buffer and the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or a proluminescent substrate).[15][17]

    • Add the reaction mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3/7 in the lysate will cleave the substrate.

    • For colorimetric assays, cleavage of Ac-DEVD-pNA releases the chromophore pNA, which can be measured by its absorbance at 405 nm.[17]

    • For luminescent assays, cleavage of the substrate releases a substrate for luciferase, generating a light signal that is measured with a luminometer.[16]

  • Data Analysis:

    • The measured signal (absorbance or luminescence) is directly proportional to the caspase-3/7 activity in the sample.

    • Normalize the activity to the protein concentration of the lysate to report the specific activity (e.g., in units/mg protein).

    • Self-Validation: Include a negative control (lysate from vehicle-treated animals) and consider using a specific caspase-3/7 inhibitor to confirm the specificity of the signal.

Conclusion

The assessment of in vivo toxicity for a novel nucleoside analog like this compound demands a multi-parametric approach that is both comprehensive and mechanistically informative. By integrating biomarkers for genotoxicity (Comet assay, 8-OHdG), apoptosis (TUNEL, Caspase-3/7 activity), and organ-specific damage (serum biochemistry), researchers can build a robust safety profile. Benchmarking these results against a compound with a known toxicity profile, such as Ribavirin, provides essential context for risk assessment. This guide outlines a scientifically sound, self-validating framework to de-risk novel compounds and enable informed decisions in the drug development pipeline.

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A Researcher's Guide to Specificity: Cross-Reactivity Testing of 8-Methoxyguanosine ELISA

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and molecular biology, the precise quantification of modified nucleosides is paramount. 8-Methoxyguanosine (8-MeO-G), a derivative of guanosine, is of growing interest due to its potential roles in various biological processes. The enzyme-linked immunosorbent assay (ELISA) offers a high-throughput and sensitive method for its detection. However, the Achilles' heel of any immunoassay is specificity. This guide provides an in-depth comparison and a detailed protocol for assessing the cross-reactivity of this compound ELISA kits, ensuring the data you generate is both accurate and reliable.

The Critical Role of Specificity in this compound Detection

This compound shares a core purine structure with numerous other endogenous molecules, including guanosine, 8-hydroxyguanosine (8-OHG), and other 8-substituted guanosine analogs like 8-bromoguanosine and 8-aminoguanosine[3][4][5]. An antibody developed for an 8-MeO-G ELISA could potentially bind to these structurally similar compounds, leading to an overestimation of the 8-MeO-G concentration in a sample[6]. This is particularly critical when studying biological matrices where these related molecules may be present in much higher concentrations.

Therefore, rigorous cross-reactivity testing is not just a quality control step; it is a fundamental validation of the assay's utility for generating meaningful biological insights[7][8].

Comparative Analysis of ELISA Specificity

To illustrate the importance of specificity, we present a comparative analysis of a hypothetical high-specificity 8-MeO-G ELISA kit ("Our Kit") versus a generic competitor. The data below is modeled on typical cross-reactivity profiles observed for high-quality modified nucleoside ELISA kits, such as those for 8-OHdG[9][10].

CompoundStructure"Our Kit" % Cross-Reactivity"Competitor A" % Cross-Reactivity
This compound 8-MeO-G100% 100%
8-hydroxy-2'-deoxyguanosine (8-OHdG)8-OHdG< 0.1%5%
8-Hydroxyguanosine (8-OHG)8-OHG< 0.1%8%
GuanosineGuanosine< 0.01%1%
8-Bromoguanosine8-Br-G< 0.5%15%
8-Aminoguanosine8-NH2-G< 0.1%3%
GuanineGuanine< 0.01%0.5%

Cross-reactivity is calculated as (IC50 of 8-MeO-G / IC50 of test compound) x 100%. A lower percentage indicates higher specificity.

As the table demonstrates, a thoroughly optimized antibody, like the one in "Our Kit," shows negligible binding to even closely related molecules. In contrast, "Competitor A" exhibits significant cross-reactivity, which could compromise data integrity, especially in samples with varying levels of these related compounds.

Experimental Workflow for Cross-Reactivity Testing

The following is a detailed, step-by-step protocol for performing a competitive ELISA to determine the cross-reactivity of an this compound antibody. This protocol is based on established methodologies for similar small molecule immunoassays[11][12].

Diagram of the Competitive ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure Reagents Bring reagents to RT Standards Prepare 8-MeO-G Standards Reagents->Standards CrossReactants Prepare Cross-Reactant Solutions Reagents->CrossReactants Plate 8-MeO-G Pre-coated Plate Add_Std_Sample Add Standards or Cross-Reactants Plate->Add_Std_Sample 1 Add_Ab Add Detection Antibody Add_Std_Sample->Add_Ab 2 Incubate1 Incubate (Competitive Binding) Add_Ab->Incubate1 3 Wash1 Wash Incubate1->Wash1 4 Add_HRP Add HRP-Conjugate Wash1->Add_HRP 5 Incubate2 Incubate Add_HRP->Incubate2 6 Wash2 Wash Incubate2->Wash2 7 Add_Substrate Add TMB Substrate Wash2->Add_Substrate 8 Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 9 Add_Stop Add Stop Solution Incubate3->Add_Stop 10 Read Read at 450 nm Add_Stop->Read 11

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Protocol

1. Reagent and Sample Preparation:

  • Allow all kit components to equilibrate to room temperature for at least 30 minutes.
  • 8-MeO-G Standard Curve: Prepare a serial dilution of the this compound standard provided with the kit, typically ranging from a high concentration (e.g., 200 ng/mL) to a low concentration (e.g., 0.5 ng/mL), plus a zero standard (blank).
  • Cross-Reactant Solutions: Prepare high-concentration stock solutions of each potential cross-reacting molecule (e.g., guanosine, 8-OHdG, 8-bromoguanosine) in the assay buffer. From these stocks, create a serial dilution series for each compound, similar to the 8-MeO-G standard.

2. Assay Procedure:

  • Add 50 µL of either the 8-MeO-G standards or the cross-reactant dilutions to the appropriate wells of the 8-MeO-G pre-coated microplate.
  • Add 50 µL of the primary antibody solution to each well (except for the blank wells).
  • Seal the plate and incubate for 1-2 hours at 37°C. During this step, the free 8-MeO-G or cross-reactant in the solution competes with the 8-MeO-G coated on the plate for binding to the antibody.
  • Wash the plate 3-5 times with the provided wash buffer.
  • Add 100 µL of the HRP-conjugated secondary antibody to each well.
  • Seal the plate and incubate for 30-60 minutes at 37°C.
  • Wash the plate 3-5 times with wash buffer.
  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.
  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.
  • Read the optical density (OD) at 450 nm within 15 minutes of adding the stop solution.

3. Data Analysis:

  • Average the duplicate or triplicate OD readings for each standard and cross-reactant concentration.
  • Subtract the average OD of the blank from all other OD readings.
  • Plot a standard curve for 8-MeO-G with the OD450 on the Y-axis and the concentration on the X-axis (typically a semi-log plot). A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs[13][14].
  • For each cross-reactant, plot its concentration against its corresponding OD450 value.
  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both the 8-MeO-G standard and each tested cross-reactant from their respective curves.
  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 8-MeO-G / IC50 of Cross-Reactant) x 100
Molecular Structures of Key Compounds

Understanding the structural similarities and differences is key to interpreting cross-reactivity data.

Molecular_Structures cluster_8MeOG This compound (Target) cluster_8OHdG 8-hydroxy-2'-deoxyguanosine cluster_8BrG 8-Bromoguanosine cluster_8NH2G 8-Aminoguanosine struct1 struct1 struct2 struct2 struct3 struct3 struct4 struct4

Caption: Key structural differences at the C8 position of the purine ring.

The primary antibody in an 8-MeO-G ELISA is designed to recognize the unique methoxy group (-OCH3) at the C8 position. The hydroxyl (-OH), bromo (-Br), and amino (-NH2) groups at the same position on other guanosine derivatives present different steric and electronic profiles, which a highly specific antibody should be able to distinguish[4][15][16].

Conclusion: Trust Your Data Through Rigorous Validation

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Publish Comparison Guide: 8-Methoxyguanosine NF-κB Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methoxyguanosine (8-MOG) is a C8-substituted guanosine ribonucleoside and a specific agonist for Toll-like Receptor 7 (TLR7) . Unlike synthetic small molecules such as Resiquimod (R848), which activate both TLR7 and TLR8 in humans, 8-MOG provides a more targeted tool for dissecting TLR7-specific signaling pathways, particularly in B-cell differentiation and autoimmune modeling.

However, 8-MOG presents distinct challenges: it requires significantly higher working concentrations (micromolar to millimolar range) compared to imidazoquinolines and exhibits lower metabolic stability. This guide outlines the rigorous Western Blot workflow required to confirm NF-κB activation by 8-MOG, emphasizing the critical discrimination between genuine activation and experimental artifacts.

Part 1: Mechanistic Grounding

To validate 8-MOG activity, one must understand the specific signaling cascade it triggers. 8-MOG mimics single-stranded RNA (ssRNA) within the endosome.

The TLR7 NF-κB Signaling Axis

Upon endosomal acidification, 8-MOG binds TLR7, recruiting MyD88. This initiates a phosphorylation cascade culminating in the degradation of the inhibitor IκBα and the release of the p50/p65 NF-κB dimer.

TLR7_Pathway cluster_endosome Endosome 8-MOG This compound TLR7 TLR7 Receptor MyD88 MyD88 Adapter TLR7->MyD88 Recruitment IRAK_TRAF IRAK4 / TRAF6 Complex MyD88->IRAK_TRAF Activation IKK IKK Complex (IKKα/β/γ) IRAK_TRAF->IKK Phosphorylation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylates Degradation Proteasomal Degradation IkBa->Degradation p65_cyto NF-κB (p65/p50) Latent p65_nuc p-p65 (Ser536) Nuclear Translocation p65_cyto->p65_nuc Release Transcription Cytokine Transcription (TNFα, IL-6) p65_nuc->Transcription Promoter Binding

Figure 1: The MyD88-dependent TLR7 signaling pathway activated by this compound.[1][2][3]

Part 2: Comparative Analysis

Why choose 8-MOG over R848 or Imiquimod? The choice depends on the need for receptor specificity versus potency.

Table 1: Agonist Profile Comparison
FeatureThis compound (8-MOG) Resiquimod (R848) Imiquimod (R837)
Chemical Class Guanosine Nucleoside AnalogImidazoquinolineImidazoquinoline
Receptor Specificity TLR7 Only (Human/Mouse)TLR7 & TLR8 (Human)TLR7 Only (Primary)
Potency (EC50) Low (100 µM - 1 mM)High (0.1 - 1 µM)Medium (1 - 5 µM)
Solubility Challenging (DMSO/NaOH req.)Good (DMSO/Water)Good (DMSO)
Metabolic Stability Low (Susceptible to nucleases)HighHigh
Primary Use Case B-cell differentiation; Specific TLR7 dissectionPotent immune activation; Vaccine adjuvantTopical therapeutics; Viral models

Key Insight: If your study involves human PBMCs, using R848 will activate both TLR7 (pDCs, B cells) and TLR8 (Monocytes, mDCs). 8-MOG allows you to isolate the TLR7-driven response , making it critical for B-cell specific studies [1, 2].

Part 3: Experimental Protocol (Western Blot)

A. Experimental Design & Controls

To confirm activation, you must capture the transient phosphorylation event.

  • Cell Model: RAW 264.7 (Mouse Macrophage) or Human PBMCs.

  • Concentration: Titrate 8-MOG from 100 µM to 1 mM . (Note: This is much higher than R848).[4]

  • Time Points: 0, 15, 30, 60 minutes. NF-κB activation is rapid and transient.

B. The Workflow

This protocol is designed to prevent phosphatase activity from destroying your signal.

WB_Workflow Culture Cell Culture (Serum Starve 2h) Treat Treatment 8-MOG (500µM) 15-60 min Culture->Treat Lysis Rapid Lysis + Phosphatase Inhibitors Treat->Lysis On Ice Sonication Sonication (Shear DNA) Lysis->Sonication PAGE SDS-PAGE (10% Gel) Sonication->PAGE Blot Transfer & Blot (PVDF) PAGE->Blot

Figure 2: Optimized Western Blot workflow for phospho-protein detection.

C. Step-by-Step Methodology
  • Preparation of 8-MOG Stock:

    • Dissolve 8-MOG in DMSO or 0.1N NaOH to create a 10-50 mM stock.

    • Critical: 8-MOG can precipitate in aqueous media. Pre-warm the media if necessary before adding the stock.

  • Cell Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Serum starve for 2 hours (optional but reduces basal NF-κB noise).

    • Add 8-MOG.[5][6] Include a Positive Control (R848 at 1 µg/mL) and Negative Control (Vehicle/DMSO).

  • Lysis (The Critical Step):

    • Wash cells with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate).

    • Lyse directly in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (NaF, Na3VO4).

    • Why? Without phosphatase inhibitors, the p-p65 signal will vanish during lysis [3].

  • Antibody Selection:

    • Target 1: Phospho-NF-κB p65 (Ser536). Rabbit mAb is preferred for specificity.

    • Target 2: Total IκBα. Look for band disappearance.

    • Loading Control: GAPDH or Total p65.

Part 4: Data Interpretation & Troubleshooting

Expected Results
Marker0 min (Control)15-30 min (8-MOG)60+ minInterpretation
p-p65 (Ser536) Low/AbsentStrong Band FadingSuccessful Activation
Total IκBα Strong BandWeak/Absent ReappearingDegradation confirms pathway
Total p65 ConstantConstantConstantLoading Control
Troubleshooting Guide
  • Issue: No p-p65 signal.

    • Cause 1: Concentration too low. 8-MOG is a weak agonist. Increase to 1 mM.

    • Cause 2:[2][7] Phosphatase activity. Ensure inhibitors are fresh and lysis is on ice.

    • Cause 3: Timing.[8] You may have missed the peak. Try 15 mins.

  • Issue: High background/Basal activation.

    • Cause: Endotoxin contamination or cell stress. Use endotoxin-free water and reagents.

  • Issue: Precipitation.

    • Cause: 8-MOG insolubility. Ensure the stock is fully dissolved (vortex/warm) before adding to media.

References

  • Lee, J., et al. (2003).[3] "Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7." Proceedings of the National Academy of Sciences (PNAS).

  • Heil, F., et al. (2004). "Species-Specific Recognition of Single-Stranded RNA via Toll-like Receptor 7 and 8." Science.

  • Cell Signaling Technology. "NF-κB p65 (Ser536) Western Blot Protocol." CST Protocols.

  • InvivoGen. "TLR7 Agonists: this compound and R848 Comparison." InvivoGen Product Guides.

Sources

Safety Operating Guide

8-Methoxyguanosine: Advanced Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directives

Do NOT dispose of 8-Methoxyguanosine (8-OMe-G) or its residues down laboratory drains.[1][2] Do NOT rely solely on autoclaving for chemical deactivation; nucleoside analogs possess high thermal stability.[1]

The Golden Rule: Treat this compound as a bioactive immunostimulant .[1][2] All waste streams containing this compound must be routed for high-temperature chemical incineration .[1][2]

Waste StatePrimary Disposal PathSegregation Code
Solid / Powder Chemical Waste (Incineration)Hazardous (Irritant/Bioactive)
Stock Solutions Liquid Chemical WasteOrganic/Aqueous Solvent Mix
Cell Culture Media Liquid Chemical Waste*Segregate from standard Bio-waste
Contaminated Sharps Chemotherapy/Cytotoxic SharpsYellow/Purple Bin (Region dependent)

*Note: While often non-cytotoxic, the environmental persistence of bioactive TLR agonists mandates they be kept out of municipal water systems.

Scientific Rationale: Why Special Handling is Required

To build a self-validating safety culture, researchers must understand the mechanism of the hazard.[2] this compound is not merely a chemical irritant; it is a functional probe.[1][2]

2.1 Biological Activity & Environmental Risk

This compound is a guanosine analog modified at the C-8 position.[1][2] It functions as an immunostimulant , specifically acting as an agonist for Toll-like Receptor 7 (TLR7) and TLR8 [1, 2].[1][2]

  • Mechanism: It induces cytokine production (e.g., TNF-α, IL-6) in immune cells.[1][2]

  • The Risk: Unlike simple salts, bioactive ligands released into the environment can affect non-target organisms in the water table. Standard wastewater treatment plants are not designed to filter or degrade specific nucleoside analogs.

2.2 Thermal Stability vs. Autoclaving

Standard biological waste is autoclaved (121°C, 15 psi, 20 min) to kill pathogens. However, the guanosine scaffold is thermally stable.

  • The Gap: Autoclaving kills the cells in your culture but likely leaves the this compound molecule intact.[1][2]

  • The Solution: Chemical incineration (>800°C) is required to break the purine ring structure and ensure total deactivation [3].

Detailed Disposal Protocols
Scenario A: Pure Solids and High-Concentration Stock Solutions

Applicability: Expired powder, leftover DMSO/Water stock solutions.[1][2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1][2]

  • Solvent Compatibility: If solid, dissolve in a minimal amount of compatible solvent (e.g., DMSO or Ethanol) only if your facility requires liquid waste.[1] Otherwise, dispose of the solid vial directly into the solid chemical waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[1][2][3][4][5]

    • Hazards: Irritant (Skin/Eye), Bioactive.[1]

    • Composition: e.g., "99% this compound in DMSO".[1][2]

Scenario B: In Vitro / Cell Culture Supernatants (Mixed Waste)

Applicability: Media containing 8-OMe-G used to stimulate PBMCs or HEK-TLR7 cells.[1][2]

Critical Distinction: Most labs pour cell media down the sink after bleaching. Do not do this for drug-treated media.

  • Deactivation (Biological): Add bleach (sodium hypochlorite) to a final concentration of 10% to kill biological agents (cells/bacteria) if required by your Biosafety Officer (BSO) before the waste leaves the hood.

  • Segregation (Chemical):

    • Do not pour the bleached mixture down the drain.

    • Collect the liquid in a dedicated "Aqueous Waste with Trace Organics" carboy.

  • Hand-off: Transfer to your EHS hazardous waste team for incineration.[1][2]

Scenario C: Spills and Contaminated Debris
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Respiratory protection (N95/P100) is recommended for powder spills to prevent inhalation of the agonist [4].

  • Containment: Cover liquid spills with absorbent pads.[1] For powder, cover with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe the area with 10% bleach followed by 70% ethanol.[1]

  • Disposal: Place all contaminated pads, gloves, and wipes into a sealed hazardous waste bag (solid chemical waste), not the regular trash.

Decision Logic: Waste Stream Workflow

The following diagram illustrates the decision-making process for segregating this compound waste.

DisposalWorkflow Start Waste Generation: This compound IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Pure Solid / Powder IsSolid->SolidPath Solid LiquidPath Liquid / Solution IsSolid->LiquidPath Liquid Action1 Place in Solid Chemical Waste Drum SolidPath->Action1 IsBio Contains Biologicals? (Cells, Media) LiquidPath->IsBio PureChem Pure Chemical Waste IsBio->PureChem No MixedWaste Mixed Bio-Chemical Waste IsBio->MixedWaste Yes Action2 Collect in Carboy: 'Aqueous Waste + Trace Organics' PureChem->Action2 Action3 1. Bleach (Kill Cells) 2. Collect in Chemical Carboy MixedWaste->Action3 Final FINAL DISPOSAL: High-Temp Incineration Action1->Final Action2->Final Action3->Final

Figure 1: Decision matrix for segregating this compound waste streams to ensure environmental safety and regulatory compliance.

Regulatory & Safety Data Reference Table
ParameterSpecificationSource
CAS Number 3373-53-3 (or 2140-71-8 for 2'-O-Me)[PubChem][1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)[Cayman Chemical SDS][4]
Signal Word WARNING[Fisher Scientific][3]
Personal Protection Nitrile Gloves, Safety Glasses, Lab Coat.[1] Dust mask for powder.[1][OSHA/NIOSH Standards]
Incompatibility Strong Oxidizing Agents[Sigma Aldrich][5]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135777637, this compound.[1][2] Retrieved from [Link][1]

  • Ahmad, A., & Mond, J. J. (1985). 8-Hydroxyguanosine and this compound possess immunostimulating activity for B lymphocytes.[1][2][4] Cellular Immunology.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 8-Methoxyguanosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the SDS

While many Safety Data Sheets (SDS) classify 8-Methoxyguanosine (8-OMe-G) merely as an "Irritant" (H315, H319, H335), this classification often underestimates the biological reality of the compound in a research setting.

As a guanosine analog, 8-OMe-G acts as an immunostimulant , specifically functioning as a TLR7 (Toll-like Receptor 7) agonist [1]. In drug development, we utilize this mechanism to induce cytokine production (Interferons, TNF-α).

The Critical Safety Logic: If this compound activates immune responses in vivo, accidental inhalation of the dust can trigger localized inflammation in the respiratory tract. Furthermore, because 8-OMe-G is frequently dissolved in DMSO (Dimethyl Sulfoxide) for biological assays, the risk profile shifts from "surface irritant" to "systemic absorption," as DMSO is a potent carrier solvent that penetrates the skin barrier, dragging the bioactive compound with it.

This guide provides the operational protocols necessary to mitigate these specific bio-pharmacological risks.

Risk Assessment & PPE Matrix

The following protection levels are derived from a Control Banding approach, treating the substance as a Potent Compound (OEB 3 equivalent) due to its immunomodulatory activity.

Personal Protective Equipment (PPE) Requirements[1][2]
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (DMSO/Media)Scientific Rationale
Respiratory N95 or P100 Respirator (if outside BSC)Surgical Mask (if in BSC)Prevents inhalation of immunostimulatory dusts which can cause respiratory sensitization.
Hand Protection Double Nitrile Gloves (Standard)Chemo-rated Nitrile (Thick) or LaminateDMSO permeates standard thin nitrile in <5 mins. Double gloving allows outer glove removal upon splash.
Eye/Face Safety Glasses with Side ShieldsChemical Splash GogglesProtects against splashes. 8-OMe-G is a confirmed eye irritant (H319).
Body Lab Coat (Buttoned, Tyvek cuffs preferred)Lab Coat + Impervious Apron Cotton lab coats absorb DMSO; an apron prevents skin contact during spills.
Engineering Biosafety Cabinet (BSC) Class II BSC Class II or Fume HoodHEPA filtration captures bioactive dust; airflow protects against solvent vapors.
Operational Protocol: Step-by-Step
Phase A: Weighing & Preparation (The Critical Control Point)

Risk: Aerosolization of dry powder.

  • Static Control: Nucleoside analogs are often electrostatic. Use an antistatic gun or polonium strip inside the balance chamber to prevent powder scattering.

  • The "Draft Shield" Technique: If a dedicated powder containment hood is unavailable, place the analytical balance inside a Class II Biosafety Cabinet . Turn the sash to the lowest safe operating height.

  • Tare First: Place the weigh boat/vial on the balance and tare before opening the stock container.

  • Transfer: Use a disposable anti-static spatula. Do not return excess powder to the stock jar ; this contaminates the GMP/GLP integrity of the source. Dispose of excess as solid waste.

Phase B: Solubilization (The Carrier Risk)

Risk: Transdermal absorption via DMSO.

  • Solvent Choice: this compound is poorly soluble in water but soluble in DMSO (~12 mg/mL) and DMF [2].[3]

  • The "Add-Solvent-To-Powder" Rule: Always add the liquid to the solid vial. Never dump powder into a solvent beaker, which creates a "puff" of aerosol.

  • Vortexing: Cap the vial tightly. Vortex inside the hood.

    • Safety Check: Inspect the cap liner. DMSO dissolves certain rubber liners, leading to leaks. Use PTFE-lined caps.

  • Aliquotting: Immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and future handling risks.

Phase C: Spill Response
  • Dry Spill: Do NOT sweep. Sweeping generates dust. Cover with wet paper towels (water-dampened) to suppress dust, then wipe up.

  • Wet Spill (DMSO):

    • Alert nearby personnel immediately.

    • Cover with absorbent pads.

    • Clean area with 10% bleach (deactivates biologicals) followed by 70% Ethanol.

    • Dispose of cleanup materials as hazardous chemical waste, not biohazard trash.

Workflow Visualization

The following diagram illustrates the decision hierarchy for handling this compound, emphasizing the shift in risk when the compound enters the liquid phase.

G Start Start: this compound Handling Decision Form of Matter? Start->Decision Solid SOLID POWDER (Inhalation Risk) Decision->Solid Powder Liquid LIQUID SOLUTION (Absorption Risk) Decision->Liquid Dissolved PPE_Solid PPE: N95 + Double Nitrile Solid->PPE_Solid PPE_Liquid PPE: Chemo Gloves + Apron (Prevent DMSO permeation) Liquid->PPE_Liquid Weighing Weighing Protocol: Use BSC Class II Antistatic Tools Solvent Solvent Selection: DMSO/DMF (Carrier Solvents) Weighing->Solvent Dissolution Step PPE_Solid->Weighing Experiment Experimental Application (In Vitro / In Vivo) Solvent->Experiment PPE_Liquid->Solvent Disposal Disposal: High-Temp Incineration Experiment->Disposal

Figure 1: Operational safety workflow distinguishing between inhalation risks (solid) and transdermal carrier risks (liquid).

Disposal & Deactivation
  • Waste Stream: this compound is an organic chemical hazard. Do not dispose of it in the drain.[4]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be bagged in yellow chemical waste bags (or site-specific equivalent) and tagged for Incineration .

  • Liquid Waste: Collect in a dedicated "Halogenated Organic" or "Non-Halogenated Organic" waste carboy (depending on if DMSO or Chloroform was used).

  • Deactivation: While bleach is used for biological decontamination, it does not destroy the chemical structure of the nucleoside. Incineration is the only method to guarantee destruction.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135777637, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.